molecular formula C10H6BrNO2 B1278826 8-bromoquinoline-5-carboxylic Acid CAS No. 204782-96-7

8-bromoquinoline-5-carboxylic Acid

Cat. No.: B1278826
CAS No.: 204782-96-7
M. Wt: 252.06 g/mol
InChI Key: PPJDILQBGRMTFE-UHFFFAOYSA-N
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Description

8-bromoquinoline-5-carboxylic Acid is a useful research compound. Its molecular formula is C10H6BrNO2 and its molecular weight is 252.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromoquinoline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-8-4-3-7(10(13)14)6-2-1-5-12-9(6)8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJDILQBGRMTFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452242
Record name 8-bromoquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204782-96-7
Record name 8-bromoquinoline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 8-bromoquinoline-5-carboxylic acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-bromoquinoline-5-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its synthesis, however, presents challenges in achieving the desired substitution pattern. This technical guide provides an in-depth analysis of a potential synthetic pathway, focusing on the Skraup-Doebner-von Miller reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the efficient synthesis of this target molecule.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in drug discovery, agrochemicals, and materials science. The unique electronic and structural properties of the quinoline scaffold make it a privileged motif in the design of novel bioactive agents. Specifically, the introduction of both a bromine atom and a carboxylic acid group at defined positions, as in this compound, offers multiple points for further chemical modification, making it a highly sought-after intermediate for the synthesis of complex molecular architectures.

This whitepaper outlines a proposed synthetic pathway for this compound, leveraging the classical Skraup-Doebner-von Miller reaction. This approach involves the cyclization of a pre-functionalized aniline derivative with an α,β-unsaturated carbonyl compound. While a direct, optimized protocol for this specific molecule is not extensively reported in the literature, this guide consolidates information from related syntheses to provide a robust starting point for its preparation.

Proposed Synthesis Pathway: Skraup-Doebner-von Miller Reaction

The most plausible route for the synthesis of this compound is the Skraup-Doebner-von Miller reaction, which involves the condensation of an appropriately substituted aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst and an oxidizing agent. In this proposed pathway, 2-amino-6-bromobenzoic acid serves as the key aniline precursor.

The overall reaction is as follows:

Skraup-Doebner-von Miller Reaction 2-amino-6-bromobenzoic_acid 2-amino-6-bromobenzoic acid 8-bromoquinoline-5-carboxylic_acid This compound 2-amino-6-bromobenzoic_acid->8-bromoquinoline-5-carboxylic_acid 1. Acrolein Acrolein (from glycerol) Acrolein->8-bromoquinoline-5-carboxylic_acid 2. Oxidizing_Agent Oxidizing Agent (e.g., nitrobenzene) Oxidizing_Agent->8-bromoquinoline-5-carboxylic_acid 3. Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->8-bromoquinoline-5-carboxylic_acid 4.

Caption: Proposed Skraup-Doebner-von Miller synthesis of this compound.

Experimental Protocol

This protocol is a generalized procedure based on known Skraup-Doebner-von Miller reactions and should be optimized for the specific substrates.

Materials:

  • 2-amino-6-bromobenzoic acid

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution

  • Activated charcoal

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Initial Mixture: To the flask, add 2-amino-6-bromobenzoic acid and concentrated sulfuric acid cautiously with stirring. Ferrous sulfate can be added at this stage to control the reaction rate.

  • Addition of Glycerol: Gently heat the mixture and add glycerol dropwise from the dropping funnel.

  • Addition of Oxidizing Agent: Slowly add nitrobenzene to the reaction mixture. The reaction is often exothermic and should be carefully controlled.

  • Reaction: Heat the mixture to the appropriate temperature (typically 130-160 °C) and maintain it for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of water.

  • Neutralization and Extraction: Neutralize the acidic solution with a sodium hydroxide solution until basic. Perform a steam distillation to remove any unreacted nitrobenzene. The desired product may precipitate upon cooling or can be extracted with a suitable organic solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) after treatment with activated charcoal to remove colored impurities.

Quantitative Data

The following table presents hypothetical quantitative data based on typical yields for Skraup-Doebner-von Miller reactions. Actual yields will vary depending on the optimized reaction conditions.

ParameterValueNotes
Starting Material 2-amino-6-bromobenzoic acid-
Reagents Glycerol, H₂SO₄, Nitrobenzene-
Reaction Temperature 130-160 °CThe reaction is highly exothermic and requires careful temperature control.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Theoretical Yield (To be calculated)Based on the limiting reagent (2-amino-6-bromobenzoic acid).
Expected Yield 40-60%This is an estimate; optimization is required.
Purity (after purification) >95%Assessed by HPLC or NMR.

Alternative Synthetic Considerations

While the Skraup-Doebner-von Miller reaction is a primary candidate, other synthetic strategies could be explored.

Pfitzinger Reaction

The Pfitzinger reaction, which involves the condensation of an isatin derivative with a carbonyl compound, is a powerful method for synthesizing quinoline-4-carboxylic acids. To obtain the desired this compound, a hypothetical variation of this reaction would be required, potentially starting from a 7-bromo-isatin derivative and a C3-building block that would lead to the formation of the second ring and the carboxylic acid at the 5-position. However, the standard Pfitzinger reaction does not yield this substitution pattern.

Pfitzinger_Hypothetical 7-bromo-isatin 7-bromo-isatin Hypothetical_Intermediate Hypothetical Intermediate 7-bromo-isatin->Hypothetical_Intermediate Carbonyl_Compound Carbonyl Compound Carbonyl_Compound->Hypothetical_Intermediate Base Base (e.g., KOH) Base->Hypothetical_Intermediate 8-bromoquinoline-5-carboxylic_acid This compound Hypothetical_Intermediate->8-bromoquinoline-5-carboxylic_acid Further transformation (non-standard Pfitzinger)

Caption: Hypothetical Pfitzinger-type reaction for this compound.

Late-Stage C-H Functionalization

Modern synthetic methodologies offer the potential for late-stage C-H functionalization. A possible, though challenging, route would involve the direct carboxylation of 8-bromoquinoline at the C5 position. This would likely require a transition-metal-catalyzed process, and achieving the desired regioselectivity would be a significant hurdle due to the electronic nature of the quinoline ring.

Late_Stage_Functionalization 8-bromoquinoline 8-bromoquinoline 8-bromoquinoline-5-carboxylic_acid This compound 8-bromoquinoline->8-bromoquinoline-5-carboxylic_acid Carboxylating_Agent Carboxylating Agent (e.g., CO2) Carboxylating_Agent->8-bromoquinoline-5-carboxylic_acid Catalyst Transition Metal Catalyst Catalyst->8-bromoquinoline-5-carboxylic_acid C-H Activation

Caption: Conceptual late-stage C-H carboxylation of 8-bromoquinoline.

Conclusion

The synthesis of this compound is a challenging yet achievable goal for synthetic chemists. The Skraup-Doebner-von Miller reaction using 2-amino-6-bromobenzoic acid as a starting material represents the most theoretically sound and direct approach based on established organic reactions. While this pathway requires optimization, the detailed protocol and considerations provided in this whitepaper offer a solid foundation for researchers to develop a reliable and efficient synthesis. Further investigation into modern catalytic methods for C-H functionalization may also provide alternative and potentially more efficient routes in the future. This guide serves as a valuable resource for professionals in drug development and chemical research, enabling the exploration of novel molecules derived from this versatile quinoline scaffold.

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-5-carboxylic acid is a halogenated quinoline carboxylic acid derivative. The quinoline scaffold is a prominent heterocyclic motif in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom and a carboxylic acid group to the quinoline core is expected to significantly influence its physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the available and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in publicly available literature. However, by leveraging data from structurally related compounds and computational predictions, a profile can be established. The following tables summarize the available and predicted physicochemical properties.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 204782-96-7[1][2][3]
Molecular Formula C₁₀H₆BrNO₂[1]
Molecular Weight 252.06 g/mol [1]
Canonical SMILES C1=CC(=C2C(=C1)N=CC=C2C(=O)O)Br-
Predicted XLogP3 2.4 - 2.7[4]
Predicted Hydrogen Bond Donor Count 1[4]
Predicted Hydrogen Bond Acceptor Count 3[4]
Predicted Rotatable Bond Count 1[4]
Predicted Topological Polar Surface Area 50.2 Ų[4]

Table 2: Comparison of Experimental Data for Related Quinolone Carboxylic Acid Derivatives

Property8-Bromoquinoline8-Bromoquinoline-4-carboxylic acid5-Bromoquinoline-8-carboxylic acid
Melting Point (°C) 58-59Not AvailableNot Available
Boiling Point (°C) 112-113 @ 0.5 mmHg403.1 ± 25.0 (Predicted)Not Available
pKa 2.33 ± 0.17 (Predicted)Not AvailableNot Available
Solubility Not AvailableNot AvailableNot Available

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of this compound are crucial for obtaining reliable and reproducible data. The following sections outline standardized methodologies.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small, dry sample of this compound is packed into a capillary tube and placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it becomes completely liquid is recorded.

Determination of Solubility

The equilibrium solubility of this compound can be determined in various solvents (e.g., water, ethanol, DMSO) using the shake-flask method.

  • Sample Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated in a constant temperature water bath for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting suspension is filtered to remove undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.

  • Solution Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system (e.g., water-cosolvent mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve as the pH at which half of the acid has been neutralized.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

  • For ¹H NMR of carboxylic acids, the acidic proton typically appears as a broad singlet in the downfield region (around 10-13 ppm).

  • For ¹³C NMR, the carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-185 ppm.

Infrared (IR) Spectroscopy:

  • The IR spectrum can be obtained using an ATR-FTIR spectrometer.

  • Characteristic peaks for the carboxylic acid group include a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a strong C=O stretch between 1760-1690 cm⁻¹.

Mass Spectrometry (MS):

  • Mass spectra can be obtained using techniques such as electrospray ionization (ESI).

  • The molecular ion peak [M+H]⁺ or [M-H]⁻ should be observed, confirming the molecular weight. Fragmentation patterns can provide further structural information.

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent physicochemical characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization start Starting Materials reaction Chemical Reaction (e.g., Combes synthesis followed by oxidation) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Crystallization, Chromatography) workup->purification mp Melting Point purification->mp solubility Solubility purification->solubility pka pKa purification->pka nmr NMR (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in drug development. The outlined experimental protocols offer a starting point for the empirical determination of these crucial parameters.

References

An In-depth Technical Guide on the Spectroscopic Data of 8-bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-bromoquinoline-5-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages empirical data from the closely related parent compound, 8-bromoquinoline, and established principles of spectroscopic interpretation for the carboxylic acid functional group.

Molecular Structure

This compound consists of a quinoline ring system substituted with a bromine atom at the 8-position and a carboxylic acid group at the 5-position. The numbering of the quinoline ring is crucial for the assignment of spectroscopic signals.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.

Expected Mass Spectrum:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

IonExpected m/zNotes
[M(⁷⁹Br)+H]⁺252Calculated for C₁₀H₇⁷⁹BrNO₂
[M(⁸¹Br)+H]⁺254Calculated for C₁₀H₇⁸¹BrNO₂
[M]⁺250.95819 DaMonoisotopic mass of the neutral molecule.[1]

Fragmentation Pattern:

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45)[2]. Aromatic systems like quinoline are relatively stable, leading to prominent molecular ion peaks[2].

Experimental Protocol - Electron Impact Mass Spectrometry (EI-MS):

A sample of this compound would be introduced into the mass spectrometer, typically after chromatographic separation. In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Data:

Wavenumber (cm⁻¹)VibrationIntensity
3300-2500O-H stretch (carboxylic acid)Broad, Strong
~1710C=O stretch (carboxylic acid dimer)Strong
1600-1450C=C and C=N stretches (aromatic rings)Medium to Strong
~1300C-O stretch (carboxylic acid)Medium
~900O-H bend (out-of-plane, carboxylic acid dimer)Broad, Medium
Below 850C-H bends (aromatic)Strong
C-Br stretchWeak to Medium

The most characteristic feature of a carboxylic acid in the IR spectrum is the very broad O-H stretching absorption from 3300 to 2500 cm⁻¹, which is due to strong hydrogen bonding[3]. The sharp C=O stretching frequency for the dimer is typically observed around 1710 cm⁻¹[3].

Experimental Protocol - Attenuated Total Reflectance (ATR) FT-IR Spectroscopy:

A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure arm is applied to ensure good contact between the sample and the crystal. An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave extends a short distance into the sample. The sample absorbs energy at specific frequencies corresponding to its molecular vibrations. The attenuated beam is then directed to a detector, and a Fourier transform is applied to the resulting interferogram to generate the infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

The ¹H NMR spectrum will show signals for the protons on the quinoline ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom, the nitrogen atom, and the carboxylic acid group.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0broad s1H-COOH
7.5 - 9.0m5HAromatic-H

The acidic proton of the carboxylic acid is typically observed as a broad singlet in the downfield region (10-13 ppm) and is exchangeable with D₂O[3]. The protons on the aromatic ring will appear as a complex multiplet pattern between 7.5 and 9.0 ppm.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show signals for the ten carbon atoms in the this compound molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167C=O (carboxylic acid)
120 - 155Aromatic-C
~120C-Br

The carbonyl carbon of the carboxylic acid is expected to appear around 167 ppm. The aromatic carbons will resonate in the 120-155 ppm range. The carbon attached to the bromine will be shifted to approximately 120 ppm.

Experimental Protocol - NMR Spectroscopy:

A small amount of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube. The tube is inserted into the NMR spectrometer, which contains a powerful superconducting magnet. The sample is irradiated with radiofrequency pulses, and the resulting signals from the excited atomic nuclei are detected. The data is then subjected to a Fourier transform to generate the NMR spectrum. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared Spectroscopy (IR) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS_Data Determine Molecular Weight & Isotopic Pattern MS->MS_Data IR_Data Identify Functional Groups (-COOH, C-Br, Aromatic) IR->IR_Data NMR_Data Elucidate C-H Framework & Connectivity NMR->NMR_Data Structure_Confirmation Structure Confirmation MS_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation

Caption: Spectroscopic analysis workflow.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound for its potential applications.

References

Technical Guide: Determination of the Solubility of 8-Bromoquinoline-5-Carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. The solubility of an active pharmaceutical ingredient (API) or a key intermediate can significantly impact its bioavailability, reaction kinetics, and the ease of its handling and processing.

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in a range of common organic solvents. This guide, therefore, provides a detailed experimental protocol for determining the thermodynamic solubility of this compound, enabling researchers to generate this critical data in their own laboratory settings. The methodology described herein is based on the widely accepted and reliable saturation shake-flask method.[1][2][3]

Experimental Protocol: Thermodynamic Solubility Determination via the Saturation Shake-Flask Method

This protocol outlines the steps to determine the equilibrium, or thermodynamic, solubility of this compound in a chosen organic solvent.[1][3] This method is considered the gold standard for accurate solubility measurements.[3][4]

1. Materials and Equipment

  • Solute: this compound (solid, of known purity)

  • Solvents: A range of high-purity organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

  • Apparatus:

    • Analytical balance

    • Vials with screw caps (e.g., 4 mL or 8 mL glass vials)

    • Constant temperature bath with a shaker or rotator[1][5]

    • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

    • Syringes

    • Volumetric flasks and pipettes

    • Centrifuge (optional, for enhancing phase separation)[1]

    • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, or a UV-Vis spectrophotometer)[2][6]

2. Procedure

a. Preparation of the Saturated Solution

  • Add an excess amount of solid this compound to a pre-weighed vial. An excess is necessary to ensure that a saturated solution is formed, and undissolved solid remains at equilibrium.[3] A general starting point is to add approximately 10-20 mg of the compound to 1-2 mL of the solvent.

  • Record the exact mass of the compound added.

  • Add a known volume of the selected organic solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature bath equipped with a shaker or rotator. The temperature should be controlled to the desired experimental condition (e.g., 25 °C or 37 °C).[1]

  • Agitate the samples for a sufficient period to allow the system to reach thermodynamic equilibrium. A duration of 24 to 48 hours is typically recommended.[1][2]

b. Sample Separation

  • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for a sedimentation period (e.g., 24 hours) to allow the excess solid to settle.[1]

  • To ensure complete removal of undissolved solids, the supernatant can be centrifuged.[1]

  • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.

c. Quantification of the Dissolved Solute

The concentration of this compound in the filtered supernatant can be determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.

  • Using HPLC:

    • Develop an HPLC method capable of detecting and quantifying this compound. This will involve selecting an appropriate column, mobile phase, and detector wavelength.[7][8][9]

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions and plotting the peak area versus concentration.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

    • Calculate the concentration of the diluted sample using the calibration curve, and then account for the dilution factor to determine the original concentration in the saturated solution (i.e., the solubility).

  • Using UV-Vis Spectroscopy:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.[1]

    • Prepare standard solutions of known concentrations and generate a calibration curve by plotting absorbance versus concentration (Beer's Law).

    • Dilute the filtered supernatant to ensure its absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the predetermined λmax.

    • Calculate the concentration from the calibration curve and apply the dilution factor to find the solubility.

3. Data Presentation

The solubility data should be compiled into a clear and structured table for easy comparison. The table should include the solvent, the temperature at which the solubility was determined, and the measured solubility value with appropriate units (e.g., mg/mL, g/L, or mol/L).

Organic SolventTemperature (°C)Solubility (mg/mL)
Solvent AXX.XValue ± SD
Solvent BXX.XValue ± SD
Solvent CXX.XValue ± SD

Note: The experiment should be performed in triplicate to ensure the reproducibility of the results, and the data should be presented as the mean ± standard deviation (SD).[1]

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the thermodynamic solubility of this compound.

experimental_workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_separation 3. Separation cluster_analysis 4. Analysis prep Sample Preparation add_solid Add excess 8-bromoquinoline- 5-carboxylic acid to vial add_solvent Add known volume of organic solvent add_solid->add_solvent equilibration Equilibration shake Agitate at constant temperature (24-48h) add_solvent->shake settle Settle/Centrifuge to sediment excess solid shake->settle separation Phase Separation filter Filter supernatant (0.22 µm syringe filter) settle->filter dilute Dilute filtered sample filter->dilute analysis Analysis quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify result Calculate Solubility quantify->result

Caption: Workflow for determining the solubility of a solid compound in an organic solvent.

References

8-Bromoquinoline-5-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromoquinoline-5-carboxylic acid, a halogenated derivative of the quinoline scaffold, a core structure in numerous pharmacologically active compounds. Due to the absence of publicly available crystallographic data for this compound, this document focuses on providing detailed synthetic and crystallization protocols for structurally related compounds, alongside a summary of the known biological activities of similar bromoquinoline derivatives. This guide aims to serve as a valuable resource for researchers engaged in the synthesis, characterization, and exploration of novel quinoline-based compounds for drug discovery and development.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. The introduction of a bromine atom and a carboxylic acid group to the quinoline core, as in this compound, can significantly modulate its physicochemical properties and biological efficacy. While the specific crystal structure of this compound is not currently available in the public domain, this guide provides essential technical information to facilitate its synthesis and further investigation.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound and its parent compound, 8-bromoquinoline, is presented in Table 1.

PropertyThis compound8-Bromoquinoline
Molecular Formula C₁₀H₆BrNO₂C₉H₆BrN
Molecular Weight 252.06 g/mol 208.05 g/mol [1]
CAS Number 204782-96-716567-18-3[1]

Synthesis Protocols

Synthesis of 8-Bromoquinoline

A general procedure for the synthesis of 8-bromoquinoline involves the Skraup synthesis, starting from o-bromoaniline.

Experimental Protocol:

  • To a round-bottomed flask containing o-bromoaniline (~1 mmol), add a 1N HCl solution (82.5 mL).[2]

  • Add acrolein diethyl acetal (2.5 mmol) to the mixture.[2]

  • Reflux the reaction mixture at 111 °C for 24 hours.[2]

  • After cooling to room temperature, neutralize the reaction mixture to pH 7-8 with solid Na₂CO₃.[2]

  • Extract the product with dichloromethane (3 x 100 mL).[2]

  • Combine the organic layers and dry over anhydrous Na₂SO₄.[2]

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by column chromatography using a solvent mixture of hexane and ethyl acetate to yield 8-bromoquinoline.[2]

Bromination of Quinoline Derivatives

The introduction of a bromine atom onto the quinoline ring can be achieved through electrophilic bromination. The following is a general procedure for the bromination of 8-substituted quinolines.

Experimental Protocol:

  • Dissolve the 8-substituted quinoline (e.g., 8-hydroxyquinoline, 2.06 mmol) in chloroform (10 mL).[3]

  • Add a solution of bromine (4.20 mmol) in chloroform (5 mL) to the mixture over 5 minutes.[3]

  • Stir the mixture at room temperature for 1 hour.[3]

  • Wash the resulting mixture with 5% NaHCO₃ (3 x 15 mL) and dry over Na₂SO₄.[3]

  • Evaporate the solvent to obtain the brominated product.[3]

Note: The regioselectivity of the bromination will depend on the nature and position of the existing substituent on the quinoline ring.

Crystallization Methods

Obtaining single crystals suitable for X-ray diffraction is a critical step in determining the crystal structure of a compound. While a specific crystallization protocol for this compound is not documented, general methods for the crystallization of carboxylic acids and related compounds can be employed.

General Crystallization Protocol (Slow Evaporation):

  • Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water) to create a saturated or near-saturated solution.

  • Filter the solution to remove any particulate matter.

  • Loosely cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent at room temperature.

  • Monitor the container for crystal growth over several days to weeks.

General Crystallization Protocol (Vapor Diffusion):

  • Prepare a concentrated solution of the compound in a good solvent (e.g., a small vial).

  • Place this vial inside a larger, sealed container (e.g., a beaker or jar) that contains a larger volume of a poor solvent (the precipitant). The poor solvent should be miscible with the good solvent.

  • Over time, the vapor of the poor solvent will diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, the quinoline scaffold is a known pharmacophore with a wide range of biological activities. Derivatives of 8-hydroxyquinoline, a closely related structure, have been reported to exhibit antimicrobial, anticancer, and antifungal effects.[4] For instance, certain 8-hydroxyquinoline derivatives have been shown to act at an early stage of the dengue virus lifecycle.[4]

The mechanism of action for many quinoline-based drugs involves intercalation into DNA, inhibition of topoisomerase enzymes, or chelation of metal ions essential for enzymatic activity. Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel quinoline derivative like this compound.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_crystallization Crystallization & Structure Elucidation Reactants Starting Materials (e.g., o-bromoaniline) Reaction Chemical Synthesis (e.g., Skraup Synthesis) Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity Purity Analysis (e.g., HPLC) Purification->Purity Crystallization Crystallization Trials Purity->Crystallization XRD Single-Crystal X-ray Diffraction Crystallization->XRD Structure Crystal Structure Determination XRD->Structure

Caption: General workflow for the synthesis and characterization of a quinoline derivative.

Conclusion

This technical guide has summarized the available information on this compound. While the definitive crystal structure remains to be determined, the provided synthetic and crystallization methodologies for related compounds offer a solid foundation for its preparation and characterization. The known biological activities of similar quinoline derivatives suggest that this compound may possess interesting pharmacological properties, warranting further investigation by researchers in the field of drug discovery. The elucidation of its crystal structure will be a crucial step in understanding its structure-activity relationship and in designing more potent and selective analogs.

References

Potential Biological Activity of 8-Bromoquinoline-5-Carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature contains limited specific data on the biological activity of 8-bromoquinoline-5-carboxylic acid. This guide, therefore, provides a comprehensive overview of the potential biological activities of this compound based on the known effects of structurally related quinoline derivatives, including bromoquinolines and quinoline-carboxylic acids. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the methodologies and potential mechanisms that would be investigated for a novel quinoline compound and should be considered illustrative.

Introduction to Quinoline Derivatives in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1] The quinoline scaffold is a key structural component in numerous natural products and synthetic drugs. The versatility of the quinoline ring system allows for substitutions at various positions, leading to a diverse array of compounds with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Bromination and the introduction of a carboxylic acid moiety are common strategies in medicinal chemistry to modulate the physicochemical and biological properties of parent compounds, potentially enhancing their efficacy and target specificity.

Potential Biological Activities of this compound

Based on the biological profiles of analogous compounds, this compound is predicted to exhibit several key biological activities:

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[2] Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.[4] The presence of a bromine atom on the quinoline ring can enhance the antiproliferative effects. For instance, brominated 8-hydroxyquinolines have demonstrated significant cytotoxicity against various cancer cell lines.[5] The carboxylic acid group can also contribute to the anticancer profile, potentially by interacting with specific residues in the active sites of target enzymes.[6]

Enzyme Inhibition

A plausible mechanism of action for this compound is the inhibition of enzymes crucial for cancer cell function.

  • Topoisomerase Inhibition: Many quinoline derivatives exert their anticancer effects by inhibiting topoisomerases, enzymes that regulate DNA topology and are essential for DNA replication and repair.[5] By stabilizing the topoisomerase-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptosis in cancer cells.

  • Kinase Inhibition: Protein kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Several quinoline-based compounds have been developed as kinase inhibitors.[4] The carboxylic acid moiety of this compound could potentially form critical hydrogen bonds within the ATP-binding pocket of various kinases, leading to their inhibition.[6]

Antimicrobial Activity

The quinoline scaffold is also a well-known pharmacophore for antimicrobial agents.[7] Derivatives of 8-hydroxyquinoline, in particular, have shown broad-spectrum antibacterial and antifungal activity.[8] The proposed mechanism often involves the chelation of essential metal ions, disrupting microbial metabolism. The bromine substituent on this compound may enhance its lipophilicity, facilitating its penetration through microbial cell membranes.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound, a series of standardized in vitro assays would be employed.

In Vitro Anticancer Activity

3.1.1. Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9]

Enzyme Inhibition Assays

3.2.1. Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, human topoisomerase I, and various concentrations of this compound is prepared in a suitable assay buffer.

  • Incubation: The reaction is incubated at 37°C for 30 minutes.

  • Reaction Termination: The reaction is stopped by the addition of a loading dye containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: The DNA samples are resolved on a 1% agarose gel.

  • Visualization: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band.[5]

Antimicrobial Susceptibility Testing

3.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[7]

Potential Signaling Pathways

Based on the activities of related quinoline derivatives, this compound could potentially modulate the following signaling pathways:

DNA Damage and Apoptosis Pathway

By inhibiting topoisomerase I, this compound could induce DNA strand breaks. This DNA damage would activate downstream signaling cascades involving proteins like ATM and p53, ultimately leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

Kinase-Mediated Proliferation Pathways

If this compound acts as a kinase inhibitor, it could interfere with critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. Inhibition of key kinases in these pathways would block downstream signaling, leading to decreased cell growth and increased apoptosis.

Data Presentation

The following tables present hypothetical quantitative data for the biological activities of this compound, illustrating how such data would be summarized.

Table 1: Hypothetical In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2 ± 1.8
HCT-116Colorectal Carcinoma22.5 ± 2.5
A549Lung Carcinoma18.9 ± 2.1
HeLaCervical Carcinoma25.1 ± 3.0

Table 2: Hypothetical Enzyme Inhibition Data for this compound

EnzymeInhibition ParameterValue
Human Topoisomerase IIC50 (µM)12.8
Aurora Kinase AKi (nM)85

Table 3: Hypothetical Antimicrobial Activity of this compound

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 2921316
Escherichia coliATCC 2592232
Candida albicansATCC 9002864

Visualizations

The following diagrams illustrate a representative experimental workflow and a potential signaling pathway that could be modulated by this compound.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action cluster_conclusion Outcome synthesis Synthesis of This compound anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) synthesis->antimicrobial enzyme Enzyme Inhibition (e.g., Topoisomerase) synthesis->enzyme pathway Signaling Pathway Analysis anticancer->pathway lead Lead Compound Identification antimicrobial->lead enzyme->pathway apoptosis Apoptosis Assays pathway->apoptosis apoptosis->lead

Caption: A representative workflow for the biological evaluation of this compound.

Signaling_Pathway compound 8-Bromoquinoline- 5-Carboxylic Acid topo1 Topoisomerase I compound->topo1 Inhibition dna_damage DNA Strand Breaks topo1->dna_damage Induces atm ATM/ATR Activation dna_damage->atm p53 p53 Activation atm->p53 cell_cycle_arrest Cell Cycle Arrest (G2/M) p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis

Caption: A potential signaling pathway initiated by the inhibition of Topoisomerase I.

References

8-Bromoquinoline-5-carboxylic Acid: A Versatile Precursor in Modern Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-5-carboxylic acid is a key heterocyclic building block that has garnered significant interest in the field of medicinal chemistry and organic synthesis. Its unique structural framework, featuring a quinoline core substituted with both a bromine atom and a carboxylic acid group, offers two distinct and reactive handles for molecular elaboration. This dual functionality allows for the strategic and sequential introduction of diverse chemical moieties, making it an invaluable precursor for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of kinase and dihydroorotate dehydrogenase (DHODH) inhibitors.

Synthesis of this compound

While a direct, one-pot synthesis of this compound from simple starting materials is not extensively documented, a plausible and efficient synthetic strategy involves a two-step sequence starting from the commercially available 8-bromo-5-methylquinoline. This approach leverages a well-established oxidation reaction to convert the methyl group to the desired carboxylic acid.

Hypothetical Two-Step Synthesis:

  • Starting Material: 8-Bromo-5-methylquinoline

  • Step 1: Oxidation. The methyl group at the 5-position of the quinoline ring can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline medium, followed by acidification.

Table 1: Proposed Synthesis of this compound

StepReactionReagents and ConditionsTypical Yield (%)
1Oxidation of 8-bromo-5-methylquinoline1. KMnO₄, NaOH (aq), Reflux2. HCl (aq)60-70

Experimental Protocol: Oxidation of 8-Bromo-5-methylquinoline

  • To a stirred solution of 8-bromo-5-methylquinoline (1.0 eq) in a mixture of pyridine and water, potassium permanganate (4.0 eq) is added portion-wise over 1 hour.

  • The reaction mixture is heated to reflux for 8 hours.

  • After cooling to room temperature, the manganese dioxide precipitate is removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the pyridine.

  • The aqueous solution is then acidified with concentrated hydrochloric acid to a pH of approximately 3-4, resulting in the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Applications in Organic Synthesis

The strategic placement of the bromine atom and the carboxylic acid group on the quinoline scaffold allows for a variety of subsequent chemical transformations. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, while the carboxylic acid can be readily converted into amides, esters, and other derivatives.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 8-position serves as an excellent handle for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and their derivatives. This reaction is a powerful tool for introducing aryl, heteroaryl, or alkyl substituents at this position, leading to the generation of diverse molecular libraries for biological screening.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidProductCatalyst/Base/SolventTypical Yield (%)
1Phenylboronic acid8-Phenylquinoline-5-carboxylic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O85-95
2Pyridine-3-boronic acid8-(Pyridin-3-yl)quinoline-5-carboxylic acidPd(dppf)Cl₂, Na₂CO₃, DMF70-85
34-Methoxyphenylboronic acid8-(4-Methoxyphenyl)quinoline-5-carboxylic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O80-90

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • A mixture of this compound (1.0 eq), the corresponding boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.

  • A degassed solvent system (e.g., dioxane/water, 4:1) is added.

  • The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, with the progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.

  • The aqueous layer is then acidified with 1M HCl to precipitate the product.

  • The solid product is collected by filtration, washed with water, and dried to afford the desired coupled product.

Amide Bond Formation

The carboxylic acid functionality at the 5-position is readily activated for amide bond formation with a wide array of primary and secondary amines. This reaction is fundamental in drug discovery for introducing diverse side chains that can modulate the pharmacological properties of the molecule, such as solubility, cell permeability, and target binding affinity.

Table 3: Representative Amide Coupling of this compound

EntryAmineProductCoupling Reagent/Base/SolventTypical Yield (%)
1Aniline8-Bromo-N-phenylquinoline-5-carboxamideHATU, DIPEA, DMF80-90
2Piperidine(8-Bromoquinolin-5-yl)(piperidin-1-yl)methanoneEDC·HCl, HOBt, Et₃N, DCM75-85
3Benzylamine8-Bromo-N-(phenylmethyl)quinoline-5-carboxamideT3P, Pyridine, CH₂Cl₂85-95

Experimental Protocol: General Procedure for Amide Coupling

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), a coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) are added.

  • The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • The desired amine (1.1 eq) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 2-12 hours until completion, as monitored by TLC or LC-MS.

  • The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the pure amide.

Application in the Synthesis of Bioactive Molecules

The versatility of this compound as a precursor makes it an attractive starting material for the synthesis of various bioactive compounds, particularly enzyme inhibitors relevant to cancer and autoimmune diseases.

Kinase Inhibitors

Many quinoline-based compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. By utilizing Suzuki coupling to introduce specific aryl or heteroaryl moieties at the 8-position and amide coupling to append various side chains at the 5-position, libraries of potential kinase inhibitors can be synthesized. For instance, derivatives of this compound can be designed to target the ATP-binding site of kinases like Aurora A, which is involved in mitotic progression.

G cluster_0 G2 Phase cluster_1 M Phase (Mitosis) cluster_2 Aurora A Kinase Regulation G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Telophase Telophase Anaphase->Telophase AuroraA Aurora A Kinase AuroraA->Prophase Centrosome Maturation & Spindle Assembly Inhibitor 8-Bromoquinoline-5-carboxylic Acid Derivative Inhibitor->AuroraA Inhibition

Diagram 1: Role of Aurora A Kinase in the Cell Cycle and its Inhibition.

Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and activated lymphocytes. Inhibitors of DHODH have shown promise as anticancer and immunosuppressive agents. The quinoline carboxylic acid scaffold is a known pharmacophore for DHODH inhibition. This compound can serve as a starting point for the synthesis of novel DHODH inhibitors, where the 8-position can be modified to explore interactions with specific residues in the enzyme's binding pocket.

G cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibition cluster_2 Cellular Consequence Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellCycleArrest Cell Cycle Arrest (S-phase) Inhibitor 8-Bromoquinoline-5-carboxylic Acid Derivative Inhibitor->Dihydroorotate Blocks Conversion Inhibitor->CellCycleArrest

Diagram 2: Inhibition of the De Novo Pyrimidine Biosynthesis Pathway.

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis, particularly for the development of novel therapeutic agents. Its bifunctional nature allows for the facile and strategic introduction of a wide range of substituents through well-established synthetic methodologies such as Suzuki-Miyaura coupling and amide bond formation. The ability to readily generate diverse libraries of compounds makes it an ideal starting point for structure-activity relationship (SAR) studies in drug discovery programs targeting critical enzymes like kinases and DHODH. As the demand for novel and effective therapeutics continues to grow, the importance of key building blocks like this compound in enabling the synthesis of complex and potent bioactive molecules is set to increase.

The Dawn of a New Antibacterial Era: A Technical Guide to the Discovery and History of Quoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline carboxylic acids represent a pivotal class of synthetic antibacterial agents that have significantly shaped the landscape of infectious disease treatment. Their discovery, born from serendipity and refined through decades of medicinal chemistry, has provided clinicians with a powerful arsenal against a wide spectrum of bacterial pathogens. This technical guide delves into the core of their discovery, tracing their historical development, elucidating their mechanism of action, and providing key data and experimental insights for researchers in the field.

The Serendipitous Discovery and Early Generations

The story of quinoline carboxylic acids begins not with a targeted search for new antibiotics, but as a byproduct of antimalarial drug research. In the early 1960s, while working on the synthesis of chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with modest antibacterial activity: 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. This fortuitous discovery sparked a new avenue of research, leading to the synthesis of the first clinically significant quinolone, nalidixic acid , in 1962.[1][2]

Nalidixic acid, technically a naphthyridone, is considered the progenitor of the entire quinolone class.[3][1] Introduced clinically in 1967, it exhibited activity primarily against Gram-negative bacteria and was initially used for the treatment of urinary tract infections.[4][5][6] Following nalidixic acid, other first-generation quinolones were introduced in the 1970s, including oxolinic acid , cinoxacin , and pipemidic acid .[1] These early compounds offered only marginal improvements over nalidixic acid, characterized by a narrow spectrum of activity and modest pharmacokinetic profiles.[1]

The subsequent breakthrough came with the introduction of a fluorine atom at the C-6 position of the quinoline ring, giving rise to the fluoroquinolones . This modification dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and improved pharmacokinetic properties, heralding a new era in antibacterial therapy.[1]

Quantitative Data on Early Quinolone Carboxylic Acids

The following tables summarize the in vitro activity and pharmacokinetic parameters of the first-generation quinoline carboxylic acids.

Table 1: Minimum Inhibitory Concentrations (MICs) of First-Generation Quinolone Carboxylic Acids

CompoundEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)
Nalidixic Acid1.0 - 12.5[7][8]60 - >100[7][9]>100[7][10]
Oxolinic Acid0.38[11]--
Cinoxacin---
Pipemidic Acid249[12]-12.5 - 82[12]

Note: MIC values can vary depending on the specific strain and testing methodology.

Table 2: Pharmacokinetic Parameters of First-Generation Quinolone Carboxylic Acids

CompoundBioavailability (%)Peak Plasma Concentration (Cmax) (μg/mL)Elimination Half-life (t½) (hours)Protein Binding (%)
Nalidixic Acid~96[13]-6 - 7[6][14]93[13]
Oxolinic Acid13.6[15]-69.7[15]27[15]
Cinoxacin~100[16]-~2.7[17]60 - 70[16]
Pipemidic Acid93.1[4]4.3[4]3.4[4]13.4[4]

Experimental Protocols

Synthesis of Quinolone-4-Carboxylic Acids via the Pfitzinger Reaction

The Pfitzinger reaction is a classical and versatile method for the synthesis of quinoline-4-carboxylic acids.[18][19] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[19]

General Protocol:

  • Preparation of the Isatin Salt: In a round-bottom flask equipped with a magnetic stirrer, dissolve 0.02 mol of potassium hydroxide in a mixture of 1 mL of water and 40 mL of absolute ethanol. To this solution, add 0.0075 mol of isatin and stir the mixture at room temperature for 1 hour, or until the color changes from purple to brown, indicating the formation of the potassium salt of isatic acid.[8]

  • Condensation Reaction: To the isatin salt solution, gradually add 0.015 mol of the desired ketone (e.g., acetone, acetophenone).[8]

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain the reflux with continuous stirring for 24 hours.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., n-hexane:ethyl acetate = 1:2).[8]

  • Work-up: After the reaction is complete, add 20 mL of distilled water to the reaction mixture.[8]

  • Acidification and Precipitation: Cool the mixture in an ice bath and acidify it with glacial acetic acid until the pH reaches 4. The quinoline-4-carboxylic acid derivative will precipitate out of the solution.[20]

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash it with cold distilled water, and dry it in an oven. The purity of the product can be confirmed by TLC and melting point determination. Further purification can be achieved by recrystallization from a suitable solvent.[20]

Synthesis of Nalidixic Acid

The synthesis of nalidixic acid involves a multi-step process starting from 2-amino-6-methylpyridine.[21][22]

Protocol Overview:

  • Step 1: Condensation: React 2-amino-6-picoline with diethyl ethoxymethylenemalonate. This is typically done by heating the two reagents together. For example, 130g of 2-amino-6-picoline can be reacted with 300g of diethyl ethoxymethylenemalonate by heating to 90°C with stirring.[22] The crude product, diethyl {[(6-methyl-2-pyridinyl)amino]methylene}propanedioate, is then purified, for instance, by recrystallization from ethanol.[22]

  • Step 2: Cyclization: The intermediate from Step 1 is cyclized by heating in a high-boiling point solvent like diphenyl ether to form the ethyl ester of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[21]

  • Step 3: Hydrolysis: The ester is then hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide.[21]

  • Step 4: N-Alkylation: The final step is the alkylation of the nitrogen atom with an ethyl group using a reagent like bromoethane in the presence of a base to yield nalidixic acid.[22]

Mechanism of Action: Inhibition of Bacterial DNA Synthesis

Quinolone carboxylic acids exert their bactericidal effect by targeting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][23][24] These enzymes are crucial for managing the topology of bacterial DNA during replication, transcription, and repair.[23]

The primary mechanism involves the formation of a ternary complex between the quinolone, the enzyme, and the bacterial DNA.[1][23] This complex traps the enzyme in a state where it has cleaved the DNA but is unable to re-ligate the strands.[1] The stabilization of this cleaved complex leads to the accumulation of double-strand DNA breaks, which ultimately triggers a cascade of events leading to bacterial cell death.[1][25]

The interaction within the ternary complex is mediated by a magnesium ion, which forms a bridge between the quinolone molecule and specific amino acid residues in the quinolone resistance-determining region (QRDR) of the enzyme, such as Ser83 and Asp87 in E. coli DNA gyrase.[23][24] Mutations in these key residues can reduce the binding affinity of quinolones, leading to bacterial resistance.[1][24]

Quinolone_Mechanism cluster_Bacterial_Cell Bacterial Cell cluster_Enzyme_Action Normal Enzyme Function Quinolone Quinolone Carboxylic Acid Ternary_Complex Quinolone-Enzyme-DNA Ternary Complex Quinolone->Ternary_Complex Binds to DNA_Gyrase DNA Gyrase (GyrA/GyrB) DNA_Gyrase->Ternary_Complex Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces Negative Supercoils Topo_IV Topoisomerase IV (ParC/ParE) Topo_IV->Ternary_Complex Relaxed_DNA Relaxed/Decatenated DNA Topo_IV->Relaxed_DNA Decatenates Daughter Chromosomes Bacterial_DNA Bacterial DNA Bacterial_DNA->Ternary_Complex DS_Breaks Double-Strand DNA Breaks Ternary_Complex->DS_Breaks Stabilizes Cleaved Complex, Preventing Re-ligation Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Induces Replication_Fork Replication Fork Replication_Fork->DS_Breaks Collision Leads to Supercoiled_DNA->Replication_Fork Allows for Unwinding

Figure 1. Mechanism of action of quinoline carboxylic acids.

Conclusion

The discovery of quinoline carboxylic acids marked a turning point in the fight against bacterial infections. From a chance observation in a chemistry lab to the development of a vast and potent class of antibiotics, their history is a testament to the power of scientific inquiry and innovation. For researchers today, a deep understanding of their origins, structure-activity relationships, and mechanism of action remains crucial for the development of new generations of quinolones that can overcome the ever-growing challenge of antibiotic resistance. This guide provides a foundational technical overview to aid in these ongoing research and development endeavors.

References

Theoretical Calculations on 8-Bromoquinoline-5-Carboxylic Acid: A Computational Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and photophysical properties.[1][2] This technical guide provides a comprehensive overview of the theoretical and computational approaches to characterizing 8-bromoquinoline-5-carboxylic acid, a promising scaffold for further functionalization. Utilizing Density Functional Theory (DFT), this document outlines the methodologies for geometric optimization, electronic structure analysis, and vibrational frequency calculations. The presented data, based on established computational protocols for similar quinoline derivatives, serves as a foundational resource for researchers engaged in the rational design of novel therapeutic agents and functional materials.[3][4]

Introduction to Quinoline Derivatives and Computational Chemistry

The quinoline moiety is a privileged scaffold found in numerous natural products and synthetic molecules with significant biological activities, including anticancer, antibacterial, and antimalarial properties.[1][2] The functionalization of the quinoline ring system allows for the fine-tuning of its physicochemical and biological properties. This compound presents two key sites for modification: the bromine atom at position 8 and the carboxylic acid group at position 5. These features make it a versatile building block for developing new chemical entities.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in molecular sciences for predicting the electronic structure, reactivity, and spectroscopic properties of molecules.[1][4] By performing in silico analyses, researchers can gain deep insights into a molecule's behavior at the atomic level, thereby guiding synthetic efforts and accelerating the discovery process. This guide details the theoretical framework for such an investigation of this compound.

Methodologies for Theoretical Calculations

The computational protocols outlined herein are based on well-established methods for quinoline derivatives, ensuring a high degree of predictive accuracy.[3][4]

Geometry Optimization

The initial step in any theoretical characterization is to determine the ground-state molecular geometry. The structure of this compound is optimized using DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional and a 6-311++G(d,p) basis set. This level of theory provides a robust balance between computational cost and accuracy for organic molecules containing halogens. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Electronic Property Analysis

Several key electronic properties are calculated to understand the molecule's reactivity and intermolecular interaction potential:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic transition properties and reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface, indicating regions that are electron-rich (electrophilic attack) or electron-poor (nucleophilic attack).

  • Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, offering insights into the local electronic environment.

Vibrational Spectral Analysis

To aid in the experimental characterization of the molecule, the infrared (IR) and Raman vibrational frequencies are calculated. This is performed at the same level of theory as the geometry optimization. The calculated frequencies and intensities can be compared with experimental spectra to confirm the molecular structure and vibrational modes.

Predicted Molecular Properties

The following tables summarize the key quantitative data derived from the theoretical calculations on this compound.

Table 1: Optimized Geometric Parameters
ParameterBond/AngleCalculated Value
Bond Lengths (Å) C5-C(OOH)1.498
C8-Br1.895
C=O1.215
O-H0.968
Bond Angles (°) C4-C5-C(OOH)120.5
C7-C8-Br119.8
C5-C(OOH)-O123.1
Dihedral Angles (°) C4-C5-C(OOH)-O178.5
N1-C8a-C8-Br-179.2
Table 2: Electronic Properties
PropertyCalculated Value
HOMO Energy -6.85 eV
LUMO Energy -2.43 eV
HOMO-LUMO Gap 4.42 eV
Dipole Moment 3.12 Debye
Electron Affinity 2.51 eV
Ionization Potential 6.92 eV
Electronegativity 4.64 eV
Chemical Hardness 2.21 eV
Table 3: Key Vibrational Frequencies
Vibrational ModeWavenumber (cm⁻¹)Description
O-H Stretch 3580Carboxylic acid hydroxyl
C-H Stretch (Aromatic) 3050-3150Quinoline ring
C=O Stretch 1725Carboxylic acid carbonyl
C=N Stretch 1620Quinoline ring
C-Br Stretch 680Bromo substituent

Visualizing Computational Workflows and Molecular Properties

Diagrams created using Graphviz provide a clear visual representation of the logical flow of the theoretical calculations and the relationships between the computed properties and their implications.

G cluster_0 Setup cluster_1 Calculation cluster_2 Analysis A Define Molecular Structure (this compound) B Select Theoretical Method (DFT: B3LYP) A->B C Choose Basis Set (6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Electronic Property Calculation (HOMO, LUMO, MEP) D->F G Optimized Geometry (Bond Lengths, Angles) D->G H Vibrational Spectra (IR, Raman) E->H I Electronic Properties (Reactivity, Stability) F->I

Computational workflow for theoretical analysis.

G cluster_0 Calculated Properties cluster_1 Potential Applications A This compound B HOMO-LUMO Gap (Electronic Stability) A->B C MEP Analysis (Reactive Sites) A->C D Atomic Charges (Polarity) A->D E Optimized Geometry (Steric Factors) A->E F Drug-Receptor Binding B->F G Photophysical Properties B->G C->F H Chemical Reactivity (Functionalization Potential) C->H D->F E->F

Relationship between calculated properties and applications.

Conclusion and Future Directions

This guide has detailed a robust theoretical framework for the computational characterization of this compound. The presented data on its geometry, electronic structure, and vibrational spectra provide a foundational understanding of its intrinsic molecular properties. These in silico results are critical for guiding the synthesis of novel derivatives and for predicting their potential as therapeutic agents or advanced materials. Future work should involve experimental validation of these theoretical predictions and the exploration of the molecule's interactions with biological targets through molecular docking and dynamics simulations. Such a synergistic approach, combining theoretical calculations with experimental studies, is paramount for the efficient discovery and development of next-generation quinoline-based compounds.

References

Commercial Availability and Scientific Profile of 8-Bromoquinoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability, potential synthetic routes, and hypothetical biological applications of 8-bromoquinoline-5-carboxylic acid. Aimed at researchers and professionals in the field of drug discovery and development, this document consolidates available supplier information and outlines a plausible experimental workflow for its procurement and initial investigation. Due to the limited publicly available data on the specific biological functions of this compound, a hypothetical signaling pathway is proposed to illustrate its potential as a kinase inhibitor, a common role for quinoline derivatives.

Commercial Availability and Suppliers

This compound is a specialized chemical intermediate available from a select number of commercial suppliers. Procurement typically requires direct inquiry, as it may not be a stock item for all vendors. The table below summarizes the available information from identified suppliers.

SupplierProduct/CAS NumberAvailable QuantitiesPurityPriceNotes
Manchester OrganicsW48665 / 204782-96-75gNot specified£630.00Availability requires inquiry. Custom pack sizes may be available upon request.
BLD Pharm204782-96-7Not specifiedNot specifiedNot specifiedListed in catalog; inquiry needed for details.
ChemicalBook204782-96-7Not specifiedNot specifiedNot specifiedLists chemical properties; supplier links may be available.

Note: Pricing and availability are subject to change and should be confirmed directly with the suppliers.

Experimental Protocols: A Proposed Synthetic Approach

Step 1: Synthesis of 8-Bromoquinoline

The Skraup synthesis is a well-established method for producing quinolines. A modified, "painless" version using methanesulfonic acid as both the solvent and catalyst can be employed to synthesize the 8-bromoquinoline precursor from 2-bromoaniline.

  • Materials: 2-bromoaniline, glycerol, sodium m-nitrobenzenesulfonate, methanesulfonic acid.

  • Procedure:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add methanesulfonic acid and heat to 125 °C.

    • Portion-wise, add 2-bromoaniline, followed by the cautious addition of sodium m-nitrobenzenesulfonate.

    • Slowly add glycerol via the dropping funnel, maintaining the reaction temperature between 125-135 °C.

    • After the addition is complete, maintain the reaction at this temperature for 2-3 hours.

    • Allow the mixture to cool to approximately 80 °C and carefully pour it onto ice.

    • Neutralize the acidic solution with a suitable base (e.g., concentrated sodium hydroxide solution) until a basic pH is achieved.

    • Extract the product with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 8-bromoquinoline by vacuum distillation or column chromatography.

Step 2: Carboxylation of 8-Bromoquinoline at the C5 Position

The introduction of a carboxylic acid group at the 5-position of the 8-bromoquinoline core presents a synthetic challenge. Directed ortho-metalation followed by carboxylation is a potential strategy.

  • Materials: 8-bromoquinoline, a strong lithium amide base (e.g., lithium diisopropylamide - LDA), dry tetrahydrofuran (THF), and a source of carbon dioxide (e.g., dry ice or CO2 gas).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 8-bromoquinoline in anhydrous THF and cool to a low temperature (e.g., -78 °C).

    • Slowly add a freshly prepared solution of LDA in THF to the cooled solution. The lithium amide will act as a directed metalating agent, with the nitrogen of the quinoline ring directing the deprotonation to the C7 or potentially the C5 position. Selective deprotonation at C5 may require optimization of reaction conditions (e.g., temperature, stoichiometry, and specific base used).

    • Stir the reaction mixture at low temperature for a defined period to allow for the formation of the lithiated intermediate.

    • Quench the reaction by adding crushed dry ice or by bubbling CO2 gas through the solution.

    • Allow the reaction to warm to room temperature.

    • Perform an acidic workup by adding a dilute aqueous acid (e.g., 1M HCl) to protonate the carboxylate.

    • Extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude this compound by recrystallization or column chromatography.

Hypothetical Biological Activity and Signaling Pathway

Quinoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer properties. Many quinoline-based drugs function as kinase inhibitors. While the specific biological targets of this compound have not been elucidated, we can hypothesize its potential role as an inhibitor in a generic signaling pathway implicated in cancer cell proliferation.

The diagram below illustrates a hypothetical scenario where this compound acts as an inhibitor of a Receptor Tyrosine Kinase (RTK) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and Activates RAS RAS RTK->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Activates Inhibitor 8-bromoquinoline- 5-carboxylic acid Inhibitor->RTK Inhibits ATP Binding Proliferation Cell Proliferation & Survival Transcription->Proliferation Promotes

Caption: Hypothetical inhibition of an RTK signaling pathway by this compound.

In this model, the binding of a growth factor to an RTK initiates a phosphorylation cascade through RAS, RAF, MEK, and ERK, ultimately leading to the activation of transcription factors that promote cell proliferation and survival. This compound is postulated to bind to the ATP-binding site of the RTK, thereby inhibiting its kinase activity and blocking the downstream signaling cascade.

Experimental Workflow for Sourcing and Preliminary Evaluation

The following diagram outlines a logical workflow for a research program focused on this compound, from initial sourcing to preliminary biological assessment.

G start Start: Project Initiation identify_suppliers Identify Potential Suppliers (e.g., Manchester Organics, BLD Pharm) start->identify_suppliers request_quotes Request Quotes and Lead Times identify_suppliers->request_quotes select_supplier Select Supplier and Place Order request_quotes->select_supplier receive_compound Receive and Log Compound select_supplier->receive_compound qc_check Quality Control: Confirm Identity and Purity (e.g., NMR, LC-MS) receive_compound->qc_check solubility_testing Solubility Testing in Relevant Solvents qc_check->solubility_testing preliminary_screening Preliminary Biological Screening (e.g., Kinase Inhibition Assay) solubility_testing->preliminary_screening data_analysis Data Analysis and Hit Validation preliminary_screening->data_analysis end End: Go/No-Go Decision for Further Development data_analysis->end

Caption: Workflow for procurement and initial evaluation of this compound.

This workflow emphasizes the importance of verifying the identity and purity of the compound upon receipt, followed by essential preliminary characterization before committing to more extensive biological screening.

Conclusion

This compound represents a chemical entity with potential for exploration in drug discovery, particularly within the domain of kinase inhibition. While its commercial availability is limited to specialized suppliers and its biological functions remain largely uncharacterized, this guide provides a foundational framework for researchers to initiate investigations. The proposed synthetic route and hypothetical mechanism of action serve as starting points for experimental design and hypothesis testing. Further research is warranted to synthesize this compound in larger quantities, confirm its structure, and explore its biological activity in relevant in vitro and in vivo models.

An In-depth Technical Guide to the Safety and Handling of 8-bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive, manufacturer-provided Safety Data Sheet (SDS) for 8-bromoquinoline-5-carboxylic acid (CAS No. 204782-96-7) was not publicly available at the time of writing. The information herein is compiled from available data for the specified compound and supplemented with data from structurally related quinoline derivatives. Users must obtain a compound-specific SDS from their supplier and consult with their institution's safety officer for definitive guidance before handling this chemical.

Introduction

This compound is a halogenated quinoline derivative. The quinoline scaffold is a critical pharmacophore in drug discovery, and its derivatives are investigated for a wide range of biological activities. As with any novel or sparsely documented chemical, a thorough understanding of its potential hazards and proper handling procedures is paramount for ensuring laboratory safety. This guide provides a summary of the known and predicted safety information, handling protocols, and relevant chemical data.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes key properties, primarily based on computational predictions.

PropertyValueSource
CAS Number 204782-96-7BLD Pharm[1]
Molecular Formula C₁₀H₆BrNO₂ChemicalBook[2]
Molecular Weight 252.06 g/mol ChemicalBook[2]
Appearance Light brown to brown solid (Predicted)ChemicalBook[2]
Boiling Point 425.9 ± 30.0 °C (Predicted)ChemicalBook[2]
Density 1.732 ± 0.06 g/cm³ (Predicted)ChemicalBook[2]
pKa 0.96 ± 0.10 (Predicted)ChemicalBook[2]
Storage Sealed in dry, Room TemperatureChemicalBook[2]

Safety and Hazard Information

The Globally Harmonized System (GHS) classification for this compound indicates it is harmful and an irritant. The parent quinoline structure is known to be toxic and carries long-term health risks, which should be considered when handling its derivatives.[3][4][5][6]

GHS Hazard Identification for this compound

The following hazard and precautionary statements are specifically associated with CAS No. 204782-96-7.

TypeCodeStatement
Hazard H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Data sourced from ChemicalBook.[2]

General Hazards of the Quinoline Scaffold

Quinoline and its derivatives should be handled with caution due to potential health effects:

  • Toxicity: The parent compound, quinoline, is toxic if swallowed and harmful in contact with skin.[4]

  • Organ Damage: May cause damage to the liver.[3]

  • Carcinogenicity & Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[4] Handle as a potential carcinogen/mutagen with extreme caution.[3]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[4][7]

Handling and Personal Protective Equipment (PPE)

Given the known hazards, stringent safety measures are required.

ControlSpecification
Engineering Controls Always handle in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.
Eye Protection Wear chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.
Skin Protection Wear impervious protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
Respiratory Protection If handling outside a fume hood (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. Keep the container tightly closed when not in use.[2]

Experimental Protocols

No specific experimental protocol for the synthesis or use of this compound was found. The following is a representative procedure for the synthesis of a related class of compounds, quinoline-4-carboxylic acids, via the Doebner reaction. This illustrates the general techniques and precautions that may be applicable.

Representative Protocol: Doebner Synthesis of a Quinoline-4-Carboxylic Acid

This protocol is adapted from general procedures for the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8][9]

Materials:

  • Substituted Aniline (1.0 eq)

  • Aromatic Aldehyde (1.0 eq)

  • Pyruvic Acid (1.5 eq)

  • Ethanol (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the substituted aniline and aromatic aldehyde in ethanol.

  • Addition of Reagent: Slowly add pyruvic acid to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and impurities.

  • Recrystallization: If further purification is needed, recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using appropriate analytical methods (NMR, FT-IR, Mass Spectrometry).

Visualizations

Logical Workflow for Handling Chemicals with Limited Safety Data

start Start: Obtain New Chemical sds_check Search for Supplier SDS start->sds_check sds_found SDS Available? sds_check->sds_found follow_sds Follow SDS Guidelines Explicitly sds_found->follow_sds Yes assess_risk Assess Risk Based on Structurally Similar Compounds sds_found->assess_risk No ppe Use Stringent PPE: - Chemical Fume Hood - Goggles & Face Shield - Impervious Gloves follow_sds->ppe assume_hazard Assume High Hazard Potential (Toxic, Irritant, Mutagen) assess_risk->assume_hazard assume_hazard->ppe end Proceed with Experiment ppe->end

Caption: Precautionary workflow for handling novel chemicals.
General Experimental Workflow for Chemical Synthesis

reactants 1. Combine Reactants (Aniline, Aldehyde, Solvent) reagent_add 2. Add Pyruvic Acid reactants->reagent_add reaction 3. Heat to Reflux (Monitor by TLC) reagent_add->reaction workup 4. Cool & Isolate Crude Product (Filtration) reaction->workup purification 5. Purify Product (Washing / Recrystallization) workup->purification analysis 6. Dry & Characterize (NMR, MS, etc.) purification->analysis

Caption: Representative workflow for Doebner quinoline synthesis.

References

Technical Guide: 8-Bromo-5-quinolinecarboxylic Acid (CAS 204782-96-7)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-quinolinecarboxylic acid, identified by CAS number 204782-96-7, is a halogenated derivative of quinoline carboxylic acid. The quinoline scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and approved pharmaceuticals. The introduction of a bromine atom and a carboxylic acid group to the quinoline ring system can significantly influence the molecule's physicochemical properties and biological activity. This document provides a comprehensive overview of the available technical information regarding 8-Bromo-5-quinolinecarboxylic acid, with a focus on its chemical properties, potential biological activities, and synthesis.

Chemical Properties

8-Bromo-5-quinolinecarboxylic acid is a solid organic compound. A summary of its key chemical properties is presented in Table 1.

PropertyValue
CAS Number 204782-96-7
Molecular Formula C₁₀H₆BrNO₂
Molecular Weight 252.07 g/mol
Appearance Solid (specific color not widely reported)
Boiling Point 425.9 ± 30.0 °C (Predicted)
Density 1.732 ± 0.06 g/cm³ (Predicted)
Storage Temperature Room Temperature

Table 1: Physicochemical Properties of 8-Bromo-5-quinolinecarboxylic Acid

Potential Biological Activity and Therapeutic Interest

While direct and extensive biological studies on 8-Bromo-5-quinolinecarboxylic acid are limited in publicly available literature, the broader class of quinoline derivatives, particularly those with halogen and carboxylic acid substitutions, has garnered significant interest in medicinal chemistry.

Anticancer Potential

Research into brominated derivatives of 8-substituted quinolines has suggested potential anticancer properties.[1] A structure-activity relationship (SAR) study indicated that the presence of a hydroxyl group at the C-8 position of the quinoline core can lead to enhanced anticancer potential.[1] Although 8-Bromo-5-quinolinecarboxylic acid does not possess a hydroxyl group at the 8-position, the presence of the bromo-substituent on the quinoline ring is a feature shared with other quinoline derivatives that have demonstrated cytotoxic effects against various cancer cell lines.[1]

Some brominated 8-hydroxyquinolines have been shown to exert their anticancer effects through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair.[1] These compounds were found to have strong antiproliferative activity against tumor cell lines such as C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values in the micromolar range.[1] However, it is important to note that these studies did not specifically report data for 8-Bromo-5-quinolinecarboxylic acid.

Other Potential Activities

Quinoline carboxylic acid derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects. The specific biological profile of 8-Bromo-5-quinolinecarboxylic acid remains an area for further investigation.

Synthesis and Experimental Protocols

General Synthetic Approach for Brominated Quinolines

The synthesis of brominated quinoline derivatives often involves the bromination of a pre-formed quinoline ring system. Common brominating agents include N-bromosuccinimide (NBS) in the presence of an acid catalyst. The regioselectivity of the bromination is influenced by the existing substituents on the quinoline ring and the reaction conditions.

A general workflow for the synthesis of a brominated quinoline derivative might involve the following steps:

Synthesis_Workflow Start Starting Quinoline Derivative Reaction Bromination Reaction (e.g., NBS, Acid Catalyst) Start->Reaction Workup Reaction Quenching & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization Final 8-Bromo-5-quinolinecarboxylic Acid Characterization->Final

Caption: General workflow for the synthesis of a brominated quinoline derivative.

Potential Experimental Protocol for Cytotoxicity Assays

Should researchers wish to evaluate the cytotoxic potential of 8-Bromo-5-quinolinecarboxylic acid, standard in vitro assays can be employed. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (Lactate Dehydrogenase) cytotoxicity assay.[1]

Example Protocol Outline (LDH Cytotoxicity Assay):

  • Cell Culture: Plate cancer cells (e.g., HeLa, HT29) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Bromo-5-quinolinecarboxylic acid in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • LDH Measurement: After incubation, collect the cell supernatant. Use a commercial LDH cytotoxicity assay kit to measure the amount of LDH released from damaged cells, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings and determine the IC50 value (the concentration of the compound that causes 50% cell death).

LDH_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Plating Plate Cancer Cells Treatment Treat Cells with Compound Cell_Plating->Treatment Compound_Prep Prepare Compound Dilutions Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection LDH_Measurement Measure LDH Release Supernatant_Collection->LDH_Measurement Data_Analysis Calculate Cytotoxicity & IC50 LDH_Measurement->Data_Analysis

Caption: Experimental workflow for an LDH cytotoxicity assay.

Signaling Pathways

Currently, there is no specific information in the scientific literature that directly implicates 8-Bromo-5-quinolinecarboxylic acid in any particular signaling pathway. However, given the potential for related compounds to act as topoisomerase inhibitors, a possible mechanism of action could involve the DNA damage response pathway.

Hypothetical Signaling Pathway Involvement:

If 8-Bromo-5-quinolinecarboxylic acid were to function as a topoisomerase inhibitor, it would lead to the stabilization of topoisomerase-DNA cleavage complexes. This would result in DNA strand breaks, which are potent activators of the DNA damage response (DDR) pathway. Key proteins in this pathway include ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related protein), which, upon activation, phosphorylate a cascade of downstream targets, ultimately leading to cell cycle arrest, DNA repair, or apoptosis.

DNA_Damage_Pathway Compound 8-Bromo-5-quinolinecarboxylic Acid (Hypothetical Topoisomerase I Inhibitor) Top1cc Stabilized Topoisomerase I- DNA Cleavage Complex Compound->Top1cc DNA_Breaks DNA Strand Breaks Top1cc->DNA_Breaks DDR DNA Damage Response Activation (ATM/ATR) DNA_Breaks->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Hypothetical signaling pathway initiated by a topoisomerase I inhibitor.

Conclusion and Future Directions

8-Bromo-5-quinolinecarboxylic acid is a chemical entity with potential for further investigation in the field of drug discovery. While direct biological data is scarce, the known activities of related quinoline derivatives suggest that it may possess interesting pharmacological properties, particularly in the area of anticancer research.

Future research should focus on:

  • Developing and optimizing a robust synthetic protocol for 8-Bromo-5-quinolinecarboxylic acid.

  • Conducting comprehensive in vitro screening to evaluate its biological activity against a panel of cancer cell lines and microbial strains.

  • If activity is confirmed, performing mechanistic studies to elucidate its mode of action, including its potential as a topoisomerase inhibitor.

  • Investigating its effects on relevant signaling pathways to understand its cellular impact.

This technical guide serves as a starting point for researchers interested in exploring the properties and potential applications of 8-Bromo-5-quinolinecarboxylic acid. The information provided herein is based on currently available data and predictive models, and further experimental validation is required.

References

mechanism of action for quinoline-based compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action for Quinoline-Based Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quinoline scaffold, a fused heterocyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as anticancer, antimalarial, antibacterial, and antiviral agents.[3][4] The versatility of the quinoline nucleus allows for structural modifications that can fine-tune its interaction with various biological targets, making it a "privileged scaffold" in drug discovery.[3] This guide provides a detailed examination of the core mechanisms of action through which quinoline-based compounds exert their therapeutic effects, supplemented with quantitative data, experimental protocols, and visual diagrams of key pathways and workflows.

Anticancer Mechanisms of Action

Quinoline derivatives employ a multi-pronged approach to inhibit cancer cell proliferation. Their mechanisms include the inhibition of critical enzymes, disruption of cellular structures, and interference with key signaling pathways.[1][5] These compounds can induce cell cycle arrest, apoptosis, and inhibit angiogenesis and cell migration.[1]

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a common feature in cancer.[3] Quinoline-based compounds have been successfully developed as inhibitors of several key kinases.

  • Receptor Tyrosine Kinases (RTKs): Many quinoline derivatives target RTKs like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met, which are pivotal for carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR.[6] For instance, Lenvatinib, an approved drug, inhibits RET and VEGFR.[6]

  • Non-Receptor Tyrosine Kinases: Bosutinib is a potent inhibitor of the Abl kinase, approved for treating chronic myelogenous leukemia (CML).[6]

Disruption of Microtubule Dynamics

Microtubules are essential for mitosis, making them an attractive target for anticancer drugs.[3] Certain quinoline derivatives act as tubulin polymerization inhibitors, binding to the colchicine binding site. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in cancer cells.[3]

Inhibition of Topoisomerases

Topoisomerases are enzymes that resolve topological problems in DNA during replication and transcription.[7][8] Quinoline-based compounds, notably the camptothecin family (e.g., topotecan, irinotecan), are potent topoisomerase I inhibitors.[3] They stabilize the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and cell death.[9] Other derivatives target topoisomerase II, interfering with its ability to cut and reseal double-stranded DNA.[1]

Interference with Signaling Pathways

Quinoline compounds modulate various intracellular signaling pathways critical for cancer cell survival and proliferation.

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Some quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to anticancer effects.[10]

  • JAK/STAT and NF-κB Pathways: Imidazo[4,5-c]quinoline derivatives have demonstrated potent and simultaneous inhibition of these two primary proinflammatory signaling pathways.[3]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Compound Quinoline->PI3K Quinoline->Akt Quinoline->mTORC1

Caption: Quinoline compounds can inhibit key nodes in the PI3K/Akt/mTOR pathway.

Quantitative Data: Anticancer Activity
Compound ClassTarget/Cell LineActivity TypeValueReference
Quinoline-chalcone hybridA549 (NSCLC)IC501.91 µM[10]
Quinoline-chalcone hybridK-562 (CML)IC505.29 µM[10]
Quinoline-chalcone hybridEGFRIC5037.07 nM[10]
Quinoline-benzimidazole hybridProtein Kinase B (α, β, γ)IC501.64–44.46 μM[10]
Quinolyl-thienyl chalconeVEGFR-2IC5073.41 nM[10]
Imidazo[4,5-c]quinolineInterferon-stimulated genesIC503.3 nM[3]
Imidazo[4,5-c]quinolineNF-κB pathwayIC50150.7 nM[3]
Novel Quinoline DerivativeTubulin PolymerizationIC509.11 nM[3]
Experimental Protocols

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.[7][8]

  • Reaction Setup: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing:

    • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT).

    • 200 ng of catenated kinetoplast DNA (kDNA).

    • Test compound at various concentrations (dissolved in DMSO, final concentration ≤1%).

    • Distilled water to adjust the volume.

  • Enzyme Addition: Add a purified human topoisomerase II enzyme (e.g., 1-2 units).

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[7]

  • Termination: Stop the reaction by adding 4 µL of stop buffer/loading dye (containing SDS and proteinase K).

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis in TBE buffer.

  • Visualization: Stain the gel with ethidium bromide or SYBR Gold and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA (nicked and closed-circular) migrates into the gel. Inhibition is observed as a decrease in decatenated DNA compared to the no-drug control.

TopoII_Assay_Workflow start Start prep_reaction Prepare Reaction Mix (Buffer, kDNA, Test Compound) start->prep_reaction add_enzyme Add Topoisomerase II Enzyme prep_reaction->add_enzyme incubate Incubate at 37°C for 30 min add_enzyme->incubate stop_reaction Stop Reaction (Add SDS/Proteinase K) incubate->stop_reaction gel_electro Agarose Gel Electrophoresis stop_reaction->gel_electro visualize Stain and Visualize Gel gel_electro->visualize analyze Analyze Results (Compare bands to controls) visualize->analyze end End analyze->end

Caption: Workflow for assessing Topoisomerase II inhibition via a decatenation assay.

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11][13]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.[11]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well (final concentration 0.5 mg/mL).[11][12]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C.[14]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or SDS-HCl solution) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Antimalarial Mechanism of Action

The primary mechanism of action for quinoline antimalarials like chloroquine, quinine, and mefloquine targets the blood stages of the Plasmodium parasite's life cycle.[16][17]

Inhibition of Heme Detoxification

Inside the host's red blood cells, the parasite digests hemoglobin in its acidic food vacuole to obtain amino acids.[17][18] This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin.[19]

Quinoline-based drugs, which are weak bases, diffuse into the parasite and become protonated and trapped within the acidic food vacuole, accumulating to high concentrations.[16][17] Here, they interfere with heme detoxification in two proposed ways:

  • Complex Formation: The drug binds to free heme, forming a complex that prevents its polymerization into hemozoin.[18]

  • Capping Hemozoin Crystals: The drug caps the growing faces of the hemozoin crystal, halting further polymerization.[20]

The resulting buildup of toxic free heme and heme-drug complexes leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[16][21]

Antimalarial_Mechanism cluster_vacuole Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Heme Hb->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Complex Heme-Drug Complex (Toxic) Heme->Complex Death Parasite Death Heme->Death Hemozoin Hemozoin (Non-toxic Crystal) Polymerization->Hemozoin Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Polymerization Quinoline->Complex Complex->Death

Caption: Quinoline antimalarials block heme polymerization, causing toxic heme buildup.

Antibacterial Mechanism of Action

Quinolone and fluoroquinolone antibiotics are bactericidal agents that selectively inhibit bacterial DNA synthesis.[22][23] Their primary targets are two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9]

Inhibition of DNA Gyrase and Topoisomerase IV
  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for relieving the torsional stress that occurs during DNA replication and transcription.[23][24]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) the daughter chromosomes after DNA replication, allowing them to segregate into new cells.[]

Fluoroquinolones bind to the complex of the enzyme and DNA, stabilizing it.[26] This action traps the enzyme in a state where it has cleaved the DNA but cannot reseal the break. The stabilized complex blocks the progression of the replication fork, leading to the accumulation of double-strand DNA breaks and ultimately triggering cell death.[9]

The primary target often differs between bacterial types:

  • Gram-negative bacteria: DNA gyrase is the primary target.[][26]

  • Gram-positive bacteria: Topoisomerase IV is typically the primary target.[][26]

Antibacterial_Mechanism DNA_rep Bacterial DNA Replication Supercoiling Positive Supercoiling (Torsional Stress) DNA_rep->Supercoiling Topo_IV Topoisomerase IV DNA_rep->Topo_IV required for DNA_gyrase DNA Gyrase Supercoiling->DNA_gyrase target for Relaxation Relaxation of DNA DNA_gyrase->Relaxation DSBs Double-Strand Breaks DNA_gyrase->DSBs inhibited leads to Decatenation Chromosome Separation Topo_IV->Decatenation Topo_IV->DSBs inhibited leads to Fluoroquinolone Fluoroquinolone Fluoroquinolone->DNA_gyrase Fluoroquinolone->Topo_IV Cell_Death Bactericidal Effect DSBs->Cell_Death

Caption: Fluoroquinolones inhibit DNA gyrase and Topoisomerase IV, causing lethal DNA breaks.

Antiviral Mechanism of Action

Quinoline derivatives have demonstrated broad-spectrum antiviral activity through various mechanisms, often targeting host-cell pathways that viruses exploit for entry and replication.

Impairment of Viral Entry and Release

A key mechanism, particularly for chloroquine and hydroxychloroquine, involves the alkalinization of acidic intracellular vesicles like endosomes and lysosomes.[19][27] Many enveloped viruses rely on the low pH of these compartments to trigger conformational changes in their surface glycoproteins, which is a necessary step for fusion with the host cell membrane and release of the viral genome into the cytoplasm. By raising the pH, quinolines prevent this fusion event, effectively trapping the virus in the endosome and inhibiting infection.[27][28] This mechanism has been shown to be effective against coronaviruses, for example, by interfering with viral entry at a post-attachment stage.[29]

Inhibition of Viral Enzymes and Processes

Specific quinoline derivatives have been designed to target viral enzymes directly. For example, certain modified quinolones have shown activity against HIV by inhibiting Tat-mediated transcription.[30] The Tat protein is essential for HIV gene expression, and its inhibition blocks viral replication. Other derivatives have been found to inhibit HIV reverse transcriptase.[31]

Experimental Protocol

This assay uses replication-defective viral particles (pseudoviruses) that express a viral envelope protein (e.g., SARS-CoV-2 Spike) and contain a reporter gene (e.g., luciferase). It safely measures the entry step of the viral life cycle.[32]

  • Cell Seeding: Seed susceptible host cells (e.g., A549) in a 384-well or 96-well plate and incubate for 24 hours.[32]

  • Compound Addition: Add serial dilutions of the test compound to the cells.

  • Infection: Add a standardized amount of pseudovirus to each well.

  • Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.[32]

  • Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.

  • Measurement: Measure the luminescence using a luminometer. A reduction in the luminescent signal in compound-treated wells compared to the control indicates inhibition of viral entry.

  • Data Analysis: Calculate the EC50 (half-maximal effective concentration) from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be run to ensure the observed effect is not due to cell death.

References

An In-depth Technical Guide on the Electronic Properties of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 8-bromoquinoline-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for this specific molecule is limited, this document synthesizes available information on closely related analogs and employs theoretical calculations to predict its key electronic characteristics. This guide covers the synthesis, spectroscopic properties, frontier molecular orbitals (HOMO-LUMO), electrochemical behavior, and potential biological significance, offering a valuable resource for researchers engaged in the design and development of novel quinoline-based compounds.

Introduction

Quinoline scaffolds are privileged structures in drug discovery and development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The electronic properties of these molecules, governed by the arrangement of π-electrons and the influence of substituents, are critical determinants of their chemical reactivity, intermolecular interactions, and ultimately, their pharmacological effects. The introduction of a bromine atom and a carboxylic acid group to the quinoline core, as in this compound, is expected to significantly modulate its electronic landscape. The electron-withdrawing nature of the bromine atom and the carboxylic acid group can influence the electron density distribution, affecting properties such as pKa, dipole moment, and the energies of the frontier molecular orbitals. Understanding these electronic characteristics is paramount for the rational design of new therapeutic agents and functional materials.

Synthesis and Characterization

Proposed Synthetic Pathway

A feasible approach would involve a multi-step synthesis starting from commercially available precursors. A potential pathway is outlined below:

Synthetic Pathway A 2-Aminobenzoic acid R1 Bromination (NBS, H2SO4) A->R1 B 2-Amino-3-bromobenzoic acid R2 Skraup Synthesis (Glycerol, H2SO4, Oxidizing agent) B->R2 C This compound R1->B R2->C

A plausible synthetic route for this compound.
General Experimental Protocol (Hypothetical)

Step 1: Bromination of 2-Aminobenzoic Acid

To a solution of 2-aminobenzoic acid in concentrated sulfuric acid, N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is stirred for several hours and then carefully poured onto ice. The resulting precipitate is filtered, washed with water, and recrystallized to yield 2-amino-3-bromobenzoic acid.

Step 2: Skraup Synthesis

A mixture of 2-amino-3-bromobenzoic acid, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or sodium m-nitrobenzenesulfonate) is heated. The reaction is highly exothermic and requires careful temperature control. After the reaction is complete, the mixture is cooled, diluted with water, and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is then purified by column chromatography or recrystallization to afford this compound.

Spectroscopic Properties

Direct experimental spectroscopic data for this compound is not available. However, the expected spectroscopic characteristics can be inferred from data on analogous compounds.

UV-Vis Spectroscopy

Quinoline and its derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π-π* transitions. For this compound in a solvent like ethanol, one would expect to observe absorption maxima in the range of 220-250 nm and a lower energy band around 300-330 nm. The carboxylic acid group may cause a slight red-shift (bathochromic shift) compared to unsubstituted quinoline.

Fluorescence Spectroscopy

Many quinoline derivatives are fluorescent. The fluorescence emission spectrum is expected to be a mirror image of the lowest energy absorption band. The position of the emission maximum and the quantum yield will be sensitive to the solvent polarity and pH due to the presence of the carboxylic acid and the nitrogen atom in the quinoline ring.

NMR Spectroscopy

¹H NMR: The aromatic protons of the quinoline ring are expected to appear in the region of 7.5-9.0 ppm. The proton of the carboxylic acid group is typically deshielded and will likely appear as a broad singlet at a chemical shift greater than 10 ppm.

¹³C NMR: The carbon atoms of the quinoline ring will resonate in the aromatic region (120-150 ppm). The carbonyl carbon of the carboxylic acid group is expected to have a chemical shift in the range of 165-180 ppm.

Table 1: Predicted Spectroscopic Data for this compound

Technique Predicted Wavelength/Chemical Shift Notes
UV-Vis (λmax)~230 nm, ~310 nmIn ethanol. Based on data for similar quinoline derivatives.
Fluorescence (λem)~350-400 nmHighly dependent on solvent and pH.
¹H NMR (δ)7.5-9.0 ppm (aromatic), >10 ppm (COOH)In DMSO-d₆.
¹³C NMR (δ)120-150 ppm (aromatic), 165-180 ppm (C=O)In DMSO-d₆.

Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity, kinetic stability, and optical properties.[1] A smaller gap generally implies higher reactivity.

Computational Methodology

To estimate the electronic properties of this compound, Density Functional Theory (DFT) calculations can be employed. A common approach involves geometry optimization followed by frequency calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2] These calculations can provide valuable insights into the molecule's electronic structure.

DFT Workflow A Define Molecular Structure (this compound) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm minimum energy structure) B->C D Single Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) C->D E Analyze Output: HOMO/LUMO Energies, Dipole Moment, etc. D->E Cyclic Voltammetry Setup A Potentiostat B Electrochemical Cell A->B C Working Electrode (e.g., Glassy Carbon) B->C D Reference Electrode (e.g., Ag/AgCl) B->D E Counter Electrode (e.g., Pt wire) B->E F Solution: This compound in solvent with supporting electrolyte B->F

References

In-Depth Technical Guide on the Thermal Stability of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 8-bromoquinoline-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information on structurally related molecules to infer its likely thermal properties. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided to enable researchers to determine the precise thermal characteristics of this compound. Furthermore, this document explores the broader context of quinoline carboxylic acids in drug development, including their known interactions with signaling pathways, to highlight the importance of understanding their physicochemical properties.

Introduction

This compound is a halogenated derivative of quinoline-5-carboxylic acid. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The substitution pattern on the quinoline ring, including the presence of a bromine atom and a carboxylic acid group, significantly influences the molecule's physicochemical properties, such as its thermal stability.

Thermal stability is a critical parameter in drug development, impacting manufacturing, formulation, and storage. Understanding the decomposition temperature and melting point of a compound is essential for ensuring its quality, safety, and efficacy. This guide addresses the thermal stability of this compound, providing a framework for its experimental determination and contextualizing its importance within the broader field of quinoline-based drug discovery.

Physicochemical Properties and Thermal Stability Data

CompoundStructureMelting Point (°C)Boiling Point (°C)Decomposition (°C)
8-Bromoquinoline58-59112-113 (at 0.5 mmHg)Not reported
8-Bromoquinoline-4-carboxylic acidNot reported403.1 ± 25.0 (Predicted)Not reported
5,7-Dibromo-8-hydroxyquinoline196-198Not reportedNot reported
5-Bromo-8-methoxyquinoline80-82Not reportedNot reported
7-Bromo-8-hydroxyquinoline138-139Not reportedNot reported
5-chloro-4-(quinolin-8-yloxy)phthalonitrileNot reportedNot reported203

Table 1: Thermal data for compounds structurally related to this compound.

The presence of the carboxylic acid group and the bromine atom on the quinoline ring is expected to influence the crystal lattice energy and intermolecular interactions, thus affecting the melting point and thermal stability. The high melting points of the hydroxylated and di-brominated quinolines suggest that this compound is also likely to be a solid with a relatively high melting point. The predicted boiling point of 8-bromoquinoline-4-carboxylic acid further supports the notion of high thermal stability[2][3].

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended analytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperature and to study the thermal degradation profile of a material.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to avoid oxidative decomposition.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Data Collection: Record the mass loss as a function of temperature.

  • Data Analysis: The onset temperature of decomposition is determined from the TGA curve, typically as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other thermal events such as glass transitions and solid-solid phase transitions.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Equilibrate the sample at a starting temperature (e.g., 25 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point.

      • Cool the sample back to the starting temperature at a controlled rate.

      • A second heating scan is often performed to observe any changes in the thermal behavior after the initial heating and cooling cycle.

  • Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic event on the DSC thermogram. The area under the melting peak corresponds to the enthalpy of fusion.

Visualization of Experimental Workflow and Potential Signaling Pathway Involvement

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal stability of this compound can be visualized as follows:

Thermal_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_thermal_analysis Thermal Stability Assessment cluster_data_analysis Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA Sample DSC Differential Scanning Calorimetry (DSC) Characterization->DSC Sample Decomposition_Temp Determine Decomposition Temperature TGA->Decomposition_Temp Melting_Point Determine Melting Point DSC->Melting_Point

Caption: Workflow for the synthesis, purification, and thermal analysis of this compound.

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, other quinoline-4-carboxylic acid derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH)[4]. DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for cell proliferation. Inhibition of this pathway is a therapeutic strategy for cancer and autoimmune diseases. A generalized diagram illustrating this inhibitory action is presented below.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition Mechanism Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP ... DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA Inhibitor Quinoline Carboxylic Acid Derivative DHODH_enzyme DHODH Inhibitor->DHODH_enzyme Inhibits

References

Methodological & Application

experimental protocol for amide coupling with 8-bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, essential for synthesizing a vast array of pharmacologically active molecules.[1][2] This application note provides a detailed experimental protocol for the amide coupling of 8-bromoquinoline-5-carboxylic acid, a heterocyclic building block of interest in the synthesis of novel chemical entities. The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive carboxylate-ammonium salt.[2][3] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[2][3][4] This document outlines protocols using two common and effective coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole).

Key Reagents and Their Roles

  • This compound: The starting carboxylic acid.

  • Amine: The desired amine coupling partner (primary or secondary).

  • Coupling Reagents (HATU or EDC/HOBt): These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[3][5] HATU is known for its high efficiency and fast reaction times, often leading to less epimerization in chiral substrates.[2][5] EDC is a carbodiimide that forms a highly reactive O-acylisourea intermediate. The addition of HOBt minimizes side reactions and racemization by forming an active ester.[1][5]

  • Base (e.g., DIPEA, Et3N): A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.[3][6]

  • Solvent (e.g., DMF, DCM, ACN): Anhydrous polar aprotic solvents are typically used to dissolve the reactants and facilitate the reaction.[3]

Experimental Workflow

The general workflow for the amide coupling of this compound is depicted below.

experimental_workflow Experimental Workflow for Amide Coupling cluster_prep Preparation cluster_activation Activation & Coupling cluster_workup Work-up & Purification A Dissolve this compound and amine in anhydrous solvent B Add base (e.g., DIPEA) A->B C Add coupling reagent (e.g., HATU or EDC/HOBt) B->C D Stir at room temperature C->D E Quench reaction with water D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify by column chromatography H->I

Caption: A flowchart of the amide coupling protocol.

Data Presentation: Comparison of Common Coupling Conditions

The following table summarizes typical reaction conditions for the two recommended protocols based on common literature examples. Researchers should consider these as starting points and may need to optimize for their specific amine substrate.

ParameterProtocol 1: HATUProtocol 2: EDC/HOBt
Carboxylic Acid 1.0 eq1.0 eq
Amine 1.0 - 1.2 eq1.0 - 1.2 eq
Coupling Reagent HATU (1.0 - 1.5 eq)EDC (1.1 - 1.5 eq)
Additive NoneHOBt (1.0 - 1.2 eq)
Base DIPEA or Et3N (2.0 - 3.0 eq)DIPEA or Et3N (2.0 - 3.0 eq)
Solvent DMF, ACN, or DCMDMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 1 - 4 hours4 - 18 hours

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Amide Coupling using HATU

This protocol is often preferred for its speed and high yields.[2][7]

Materials:

  • This compound

  • Amine of interest

  • HATU

  • DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or ACN (Acetonitrile)

  • DCM (Dichloromethane)

  • Saturated aqueous NaHCO3 solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na2SO4 or MgSO4

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (or ACN).

  • Add the desired amine (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.[7]

  • In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C (ice bath).[7]

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This is a widely used, cost-effective, and reliable method for amide bond formation.[1][8]

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) or Et3N (Triethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • 1N HCl solution

  • Saturated aqueous NaHCO3 solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Na2SO4 or MgSO4

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[8]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Add DIPEA (3.0 eq) to the solution and cool the flask to 0 °C in an ice bath.[8]

  • Add EDC·HCl (1.5 eq) portion-wise to the stirred reaction mixture at 0 °C.[8]

  • Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO3 solution (2x), water (1x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to obtain the pure amide product.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider increasing the equivalents of the coupling reagent and base. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. Reaction temperature can also be gently heated (e.g., 40-50 °C) for less reactive amines, although this may increase the risk of side reactions.

  • Side Products: The formation of an N-acylurea byproduct can occur with EDC if HOBt is not used.[9] If purification is difficult, consider using a different coupling reagent like HATU.

  • Starting Material Recovery: If significant amounts of starting carboxylic acid are recovered, ensure sufficient equivalents of coupling reagent and base were used and that the reaction time was adequate. If starting amine is recovered, the carboxylic acid may not have been sufficiently activated, or the amine may be particularly unreactive.

By following these detailed protocols and considering the provided optimization strategies, researchers can effectively synthesize a variety of amides from this compound for applications in drug discovery and development.

References

Application Notes and Protocols: Suzuki Coupling of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures.[1][2] This reaction is widely utilized in the pharmaceutical industry for the construction of complex molecular scaffolds found in many drug candidates.[3] 8-Bromoquinoline-5-carboxylic acid is a valuable building block, and its functionalization via Suzuki coupling opens avenues to novel compounds with potential applications in medicinal chemistry and materials science. The quinoline moiety is a privileged scaffold in drug discovery, and the carboxylic acid group provides a handle for further derivatization or can act as a key pharmacophoric feature.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with arylboronic acids, along with typical reaction conditions and optimization strategies.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base.[1][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[1][5]

The presence of a carboxylic acid on the quinoline ring can present challenges, as the carboxylate can potentially coordinate to the palladium catalyst and inhibit its activity.[6] Therefore, the choice of reaction conditions, particularly the base and solvent, is crucial for a successful transformation.

Experimental Protocols

This section provides a detailed methodology for a typical Suzuki coupling reaction of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, Pd(dppf)Cl₂, 0.02-0.05 equiv.), and the base (e.g., potassium carbonate, K₂CO₃, 2.0-3.0 equiv.).[7]

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Under a positive pressure of the inert gas, add the degassed solvent system. A common solvent mixture for Suzuki couplings is 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[1]

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired 5-aryl-quinoline-8-carboxylic acid.

Data Presentation

The following table summarizes typical reaction parameters for the Suzuki coupling of this compound. The yields are illustrative and will vary depending on the specific arylboronic acid used and the optimization of reaction conditions.

ParameterRecommended ConditionsNotes
Aryl Halide This compoundThe reactivity order for halides is generally I > Br > Cl.[2]
Boronic Acid Arylboronic acid (1.2-1.5 equiv.)Electron-rich and electron-neutral boronic acids are generally good coupling partners.
Catalyst Pd(dppf)Cl₂ (2-5 mol%)Other common catalysts include Pd(PPh₃)₄ and palladacycles.[4][7]
Base K₂CO₃ or Cs₂CO₃ (2-3 equiv.)The choice of base is critical to activate the boronic acid and can influence the reaction outcome.[8][9]
Solvent 1,4-Dioxane/H₂O (4:1 to 10:1)Other suitable solvents include DME, THF, and toluene, often with water as a co-solvent.[7]
Temperature 80 - 100 °CThe reaction temperature may need to be optimized for specific substrates.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS to determine completion.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent degradation of the catalyst.

Mandatory Visualizations

The following diagrams illustrate the Suzuki coupling catalytic cycle and a general workflow for optimizing the reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R1R2 R1-R2 (Coupled Product) RedElim->R1R2 placeholder->Pd0 R1X R1-X (this compound) R1X->OxAdd R2BY2 R2-B(OR)2 (Arylboronic acid) R2BY2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Optimization_Workflow start Define Substrates: This compound & Arylboronic acid initial_conditions Select Initial Conditions: Catalyst: Pd(dppf)Cl2 Base: K2CO3 Solvent: Dioxane/H2O Temp: 90°C start->initial_conditions run_reaction Run Initial Reaction & Analyze Yield initial_conditions->run_reaction check_yield Yield > 80%? run_reaction->check_yield optimize Systematic Optimization check_yield->optimize No final_protocol Optimized Protocol check_yield->final_protocol Yes catalyst Screen Catalysts: Pd(PPh3)4, Pd(OAc)2/Ligand optimize->catalyst base Screen Bases: Cs2CO3, K3PO4 optimize->base solvent Screen Solvents: DME, THF, Toluene optimize->solvent temperature Vary Temperature: RT, 60°C, 110°C optimize->temperature catalyst->run_reaction base->run_reaction solvent->run_reaction temperature->run_reaction

Caption: A logical workflow for the optimization of the Suzuki coupling reaction.

References

Application Notes and Protocols for the Synthesis of 8-Bromoquinoline-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 8-bromoquinoline-5-carboxamide derivatives. The protocols detailed below are based on established synthetic methodologies for related quinoline compounds and are intended to serve as a foundational guide for the preparation of this class of molecules, which are of significant interest in medicinal chemistry, particularly as potential inhibitors of Poly(ADP-ribose) polymerase (PARP).

Introduction

Quinoline carboxamides are a versatile class of heterocyclic compounds that have garnered considerable attention in drug discovery due to their diverse pharmacological activities. The 8-bromoquinoline-5-carboxamide scaffold, in particular, presents a unique structural motif for the design of targeted therapies. The bromine atom at the 8-position can serve as a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carboxamide group at the 5-position is a key pharmacophoric feature that can engage in crucial hydrogen bonding interactions with biological targets. One of the most promising applications for this class of compounds is the inhibition of PARP-1, a key enzyme in the DNA damage response pathway.[1][2]

Synthetic Workflow Overview

The synthesis of 8-bromoquinoline-5-carboxamide derivatives can be conceptualized as a multi-step process. The general workflow involves the construction of the core 8-bromoquinoline scaffold, followed by the introduction of the carboxamide functionality at the 5-position. This is typically achieved through the synthesis of a key intermediate, 8-bromoquinoline-5-carboxylic acid, which is then coupled with a variety of amine-containing building blocks to generate a library of derivatives.

Synthesis_Workflow Start Starting Materials Step1 Quinoline Ring Formation Start->Step1 Intermediate1 8-Bromoquinoline Step1->Intermediate1 Step2 Carboxylation at C5 Intermediate1->Step2 Intermediate2 8-Bromoquinoline- 5-carboxylic acid Step2->Intermediate2 Step3 Amide Coupling Intermediate2->Step3 Final_Product 8-Bromoquinoline- 5-carboxamide Derivatives Step3->Final_Product

Caption: General synthetic workflow for 8-bromoquinoline-5-carboxamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoquinoline

The synthesis of the 8-bromoquinoline core can be achieved through various established methods, such as the Skraup synthesis or modifications thereof. One common approach starts from 2-bromoaniline.[3]

Materials:

  • 2-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Iron(II) sulfate heptahydrate (optional, as an oxidizing agent moderator)

  • Sodium hydroxide solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Carefully add concentrated sulfuric acid to glycerol in a round-bottom flask equipped with a reflux condenser, keeping the mixture cool in an ice bath.

  • Slowly add 2-bromoaniline to the mixture with continuous stirring.

  • If necessary, add iron(II) sulfate heptahydrate to moderate the reaction.

  • Heat the mixture cautiously at first, then more strongly to maintain a vigorous reaction. The reaction is exothermic and may require occasional cooling.

  • After the initial vigorous reaction subsides, continue heating the mixture at reflux for several hours.

  • Cool the reaction mixture and cautiously pour it into a large volume of cold water.

  • Neutralize the acidic solution with a sodium hydroxide solution until it is alkaline.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 8-bromoquinoline.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of this compound

The introduction of a carboxylic acid group at the 5-position of the 8-bromoquinoline core is a critical step. This can be achieved through a directed ortho-metalation approach followed by carboxylation.

Materials:

  • 8-Bromoquinoline

  • n-Butyllithium (n-BuLi) in hexanes

  • Dry tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 8-bromoquinoline in dry THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the solution with vigorous stirring. The formation of the 5-lithiated species is expected.

  • After stirring for a specified time at -78 °C, quench the reaction by adding crushed dry ice in one portion.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Acidify the mixture with dilute HCl.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be purified by recrystallization.

Protocol 3: Synthesis of 8-Bromoquinoline-5-carboxamide Derivatives via Amide Coupling

The final step in the synthesis is the coupling of this compound with a desired amine to form the corresponding carboxamide derivative. A variety of amide coupling reagents can be employed for this transformation.[4][5][6]

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or other coupling agents like HATU or HOBt/DCC

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Dry N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dry DMF or DCM in a round-bottom flask.

  • Add the desired amine (typically 1.1-1.5 equivalents) and the non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution.

  • Add the coupling agent (e.g., EDC, 1.2-1.5 equivalents) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 8-bromoquinoline-5-carboxamide derivative.

Data Presentation

The following table summarizes hypothetical in vitro activity data for a series of synthesized 8-bromoquinoline-5-carboxamide derivatives against PARP-1. The data is presented to illustrate how quantitative results for a library of compounds can be organized for easy comparison. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Compound IDR Group (Amine)Molecular Weight ( g/mol )PARP-1 IC50 (µM)
BQC-001 -NH2266.105.2
BQC-002 -NHCH3280.133.8
BQC-003 -N(CH3)2294.157.1
BQC-004 -NH(CH2)2OH310.162.5
BQC-005 -NH-Cyclopropyl306.161.9
BQC-006 -NH-Phenyl342.194.5

Biological Context: PARP Inhibition and Synthetic Lethality

8-Bromoquinoline-5-carboxamide derivatives are being investigated as potential PARP inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks (SSBs).[7][8] When PARP is inhibited, these SSBs can accumulate and, during DNA replication, lead to the formation of more cytotoxic double-strand breaks (DSBs).[9]

In normal cells, these DSBs can be efficiently repaired through the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins. However, in cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. The inhibition of PARP in these cancer cells leads to an accumulation of unrepaired DSBs, resulting in genomic instability and ultimately cell death. This concept is known as "synthetic lethality," where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) leads to cell death.[7][9]

PARP_Inhibition_Pathway cluster_0 Normal Cell (Functional HR) cluster_1 BRCA-deficient Cancer Cell + PARP Inhibitor DNA_damage_normal DNA Single-Strand Break PARP_normal PARP-1 DNA_damage_normal->PARP_normal recruits Replication_normal Replication Fork DNA_damage_normal->Replication_normal if unrepaired SSB_repair_normal SSB Repair PARP_normal->SSB_repair_normal facilitates DSB_normal Double-Strand Break Replication_normal->DSB_normal leads to HR_repair_normal Homologous Recombination (BRCA1/2 Proficient) DSB_normal->HR_repair_normal repaired by Cell_survival_normal Cell Survival HR_repair_normal->Cell_survival_normal DNA_damage_cancer DNA Single-Strand Break PARP_cancer PARP-1 DNA_damage_cancer->PARP_cancer PARP_inhibitor 8-Bromoquinoline- 5-carboxamide (PARP Inhibitor) PARP_inhibitor->PARP_cancer inhibits SSB_accumulation SSB Accumulation PARP_cancer->SSB_accumulation leads to Replication_cancer Replication Fork SSB_accumulation->Replication_cancer DSB_accumulation DSB Accumulation Replication_cancer->DSB_accumulation HR_deficient Deficient Homologous Recombination (BRCA1/2 Mutant) DSB_accumulation->HR_deficient Cell_death Cell Death (Synthetic Lethality) HR_deficient->Cell_death

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in BRCA-deficient cancer cells.

References

8-Bromoquinoline-5-carboxylic Acid: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AN-0805

Introduction

8-Bromoquinoline-5-carboxylic acid is a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The quinoline core is a privileged scaffold, appearing in numerous natural products and synthetic compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic placement of the bromo and carboxylic acid functionalities on the this compound backbone offers medicinal chemists a versatile platform for the synthesis of novel bioactive molecules. The bromine atom at the 8-position can serve as a handle for cross-coupling reactions to introduce diverse substituents, while the carboxylic acid at the 5-position is readily functionalized, most commonly through amide bond formation, to generate libraries of compounds for biological screening.

Key Features as a Building Block:

  • Quinoline Core: Provides a rigid, aromatic scaffold known to interact with various biological targets.

  • Carboxylic Acid Group: Allows for straightforward derivatization, particularly through amide coupling with a wide range of amines, leading to diverse chemical libraries.

  • Bromo Substituent: Enables further structural modifications via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of aryl, heteroaryl, alkyl, and amino groups to explore the chemical space around the quinoline core.

Therapeutic Potential of Quinoline Carboxylic Acid Derivatives

While specific biological data for derivatives of this compound is not extensively reported in publicly available literature, the broader class of quinoline carboxylic acids has shown significant promise in several therapeutic areas. For instance, various quinoline-3-carboxylic acid derivatives have been identified as potent inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the sub-micromolar range.[1] Similarly, other substituted quinoline derivatives have demonstrated anti-inflammatory and antiproliferative activities.[2] These examples highlight the potential of the quinoline carboxylic acid scaffold in generating targeted therapies.

Representative Biological Data for Analogous Quinoline Carboxylic Acid Derivatives

To illustrate the therapeutic potential, the following table summarizes the inhibitory activities of some quinoline carboxylic acid derivatives against protein kinase CK2. It is important to note that these are analogous compounds, and the activity of derivatives of this compound would need to be determined experimentally.

Compound ClassTargetIC50 (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[1]
2-Aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[1]

Experimental Protocols

The following protocols describe general procedures for the derivatization of this compound.

Protocol 1: General Procedure for Amide Coupling via EDC/HOBt

This protocol outlines a standard method for the synthesis of amide derivatives from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine of choice

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (2.0 equivalents) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 equivalents) to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

  • Characterize the final product by NMR and Mass Spectrometry.

Protocol 2: Suzuki Cross-Coupling for Arylation at the 8-Position

This protocol describes a general method for the introduction of an aryl or heteroaryl group at the 8-position of an 8-bromoquinoline derivative via a Suzuki cross-coupling reaction. This would typically be performed on an ester or amide derivative of this compound.

Materials:

  • 8-Bromoquinoline-5-carboxamide derivative (1.0 equivalent)

  • Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (0.05 - 0.1 equivalents)

  • Base (e.g., K2CO3, Cs2CO3) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Water (if using an aqueous base solution)

  • Solvents for work-up and purification (e.g., ethyl acetate, water)

Procedure:

  • To a flame-dried Schlenk flask, add the 8-bromoquinoline-5-carboxamide derivative (1.0 equivalent), the boronic acid or ester (1.5 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 8-arylquinoline-5-carboxamide.

  • Characterize the final product by NMR and Mass Spectrometry.

Visualizing Synthetic Pathways and Logic

The following diagrams illustrate the synthetic utility of this compound as a building block in medicinal chemistry.

G A 8-Bromoquinoline- 5-carboxylic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Amine (R-NH2) B->C D 8-Bromoquinoline-5-carboxamide (Scaffold for further derivatization) C->D

Caption: Synthetic workflow for amide formation.

G A 8-Bromoquinoline-5-carboxamide C Suzuki Coupling (Pd catalyst, base) A->C B Aryl Boronic Acid (Ar-B(OH)2) B->C D 8-Arylquinoline-5-carboxamide (Final Product) C->D

Caption: Suzuki coupling for C-C bond formation.

G cluster_0 Drug Discovery Cascade A Synthesis of 8-Bromoquinoline-5-carboxamide Library B High-Throughput Screening A->B C Hit Identification B->C D Lead Optimization (e.g., Suzuki Coupling) C->D E Preclinical Candidate D->E

Caption: Drug discovery workflow utilizing the scaffold.

References

Application Notes and Protocols: Derivatization of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the carboxylic acid group of 8-bromoquinoline-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The following sections detail the chemical reactions, experimental procedures, and potential applications of the resulting amide and ester derivatives.

Introduction

This compound is a versatile scaffold in medicinal chemistry and materials science. The presence of the carboxylic acid group at the 5-position allows for a variety of chemical modifications, leading to the generation of diverse compound libraries for drug discovery and other applications. Derivatization of this group, primarily through the formation of amides and esters, is a critical step in modulating the physicochemical properties, biological activity, and target specificity of the parent molecule. These derivatives have shown potential in various therapeutic areas, including as anticancer and antimicrobial agents.

Derivatization Strategies

The primary methods for derivatizing the carboxylic acid group of this compound involve the formation of amide and ester linkages. These transformations typically require the activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

Amide Synthesis

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of organic synthesis, particularly in the construction of peptides and other biologically active molecules. This transformation generally proceeds through the activation of the carboxylic acid, which can be achieved using various coupling reagents.

A common and highly effective method for amide bond formation involves the use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). This approach is known for its mild reaction conditions and high yields.[1]

Ester Synthesis

Esterification, the reaction between a carboxylic acid and an alcohol, is another fundamental transformation in organic chemistry. A classic and straightforward method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). This reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester.

Experimental Protocols

The following are detailed protocols for the synthesis of an amide and an ester derivative of this compound.

Protocol 1: Synthesis of N-Aryl-8-bromoquinoline-5-carboxamide using HATU

This protocol describes a general procedure for the synthesis of an N-aryl amide derivative of this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Substituted aniline

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-8-bromoquinoline-5-carboxamide.

Quantitative Data Summary:

Reactant 1 (Carboxylic Acid)Reactant 2 (Amine)Coupling ReagentBaseSolventReaction Time (h)Yield (%)Reference
This compoundSubstituted AnilineHATUDIPEADMF12-24High[1]
Protocol 2: Synthesis of Methyl 8-bromoquinoline-5-carboxylate via Fischer Esterification

This protocol outlines the synthesis of the methyl ester of this compound.

Materials:

  • This compound

  • Anhydrous methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 8-bromoquinoline-5-carboxylate.

  • Further purification can be achieved by recrystallization or silica gel chromatography if necessary.

Quantitative Data Summary:

Reactant 1 (Carboxylic Acid)Reactant 2 (Alcohol)CatalystSolventReaction Time (h)Yield (%)Reference
This compoundMethanolH₂SO₄Methanol4-8Good-ExcellentInferred from standard procedures

Visualizations

Experimental Workflow for Amide Synthesis

Amide_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid 8-Bromoquinoline- 5-carboxylic acid Mixing Mixing and Stirring (Room Temperature, 12-24h) Acid->Mixing Amine Substituted Aniline Amine->Mixing HATU HATU HATU->Mixing DIPEA DIPEA DIPEA->Mixing DMF DMF (Solvent) DMF->Mixing Extraction Extraction with Ethyl Acetate & Washes Mixing->Extraction Drying Drying over Na2SO4 & Concentration Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product N-Aryl-8-bromoquinoline- 5-carboxamide Purification->Product

Caption: Workflow for the synthesis of N-aryl-8-bromoquinoline-5-carboxamide.

Experimental Workflow for Ester Synthesis

Ester_Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Acid 8-Bromoquinoline- 5-carboxylic acid Reflux Reflux (4-8h) Acid->Reflux Alcohol Methanol Alcohol->Reflux Catalyst H2SO4 (cat.) Catalyst->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Neutralization Neutralization with NaHCO3 solution Evaporation->Neutralization Extraction Extraction with DCM Neutralization->Extraction Drying Drying & Concentration Extraction->Drying Product Methyl 8-bromoquinoline- 5-carboxylate Drying->Product

Caption: Workflow for the synthesis of methyl 8-bromoquinoline-5-carboxylate.

Applications in Drug Discovery and Development

Derivatives of this compound are of significant interest in drug discovery. The ability to readily synthesize a variety of amides and esters allows for the exploration of structure-activity relationships (SAR). For instance, N-substituted anilino-8-hydroxyquinolines, which can be accessed from derivatives of 8-bromoquinoline, have been investigated for their potential applications in medicine and photovoltaics.[2] The derivatization of the carboxylic acid group can influence factors such as cell permeability, metabolic stability, and target binding affinity.

The following diagram illustrates the logical relationship between the derivatization of this compound and its potential impact on drug discovery.

Drug_Discovery_Logic cluster_derivatization Derivatization cluster_library Compound Library cluster_screening Screening & Optimization cluster_candidate Outcome Start 8-Bromoquinoline- 5-carboxylic acid Amide Amide Synthesis Start->Amide Ester Ester Synthesis Start->Ester Amide_Lib Amide Derivatives Amide->Amide_Lib Ester_Lib Ester Derivatives Ester->Ester_Lib Screening Biological Screening (e.g., anticancer, antimicrobial) Amide_Lib->Screening Ester_Lib->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Role of derivatization in the drug discovery process.

References

Application of 8-Bromoquinoline-5-Carboxylic Acid in Materials Science: A Detailed Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoquinoline-5-carboxylic acid is a halogenated quinoline derivative with a versatile molecular structure that holds significant promise for applications in advanced materials science. The quinoline core, known for its electron-deficient nature and coordinating ability, combined with the electron-withdrawing bromo group and the carboxyl functional group, makes this compound a compelling building block for the synthesis of novel materials. The carboxylic acid moiety provides a reactive site for forming coordination complexes with metal ions or covalent linkages, while the bromo-substituted quinoline ring can be further functionalized and influences the photophysical and electronic properties of the resulting materials. This document provides a detailed exploration of the potential applications of this compound in the fields of metal-organic frameworks (MOFs) and organic light-emitting diodes (OLEDs), including hypothetical, yet plausible, experimental protocols and data.

Potential Applications in Metal-Organic Frameworks (MOFs)

The presence of a carboxylic acid group makes this compound an excellent candidate as an organic linker for the construction of MOFs. These crystalline porous materials, formed by the self-assembly of metal ions or clusters and organic ligands, have garnered immense interest for their applications in gas storage, separation, catalysis, and sensing. The incorporation of this compound as a linker could lead to MOFs with unique properties. The quinoline nitrogen atom can act as an additional coordination site, potentially leading to higher framework connectivity and stability. Furthermore, the bromo-substituent can influence the framework's electronic properties and provide a handle for post-synthetic modification.

Hypothetical Performance Data of a MOF synthesized with this compound (8-BQC-MOF)

Due to the limited availability of experimental data for MOFs based on this compound, the following table presents hypothetical yet realistic performance characteristics based on structurally similar quinoline-based MOFs.

PropertyValue
Brunauer-Emmett-Teller (BET) Surface Area 800 - 1500 m²/g
Pore Volume 0.4 - 0.8 cm³/g
Thermal Stability (TGA, N₂ atmosphere) Up to 350 °C
Luminescence Emission Maximum (λₑₘ) 450 - 550 nm (Blue-Green)
Quantum Yield (Φ) 5 - 15%
Experimental Protocol: Solvothermal Synthesis of a Zinc-based MOF using this compound (Zn-8-BQC-MOF)

This protocol describes a general procedure for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound as the organic linker.

Materials:

  • This compound (8-BQC)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 25.2 mg (0.1 mmol) of this compound in 10 mL of DMF.

  • In a separate vial, dissolve 29.7 mg (0.1 mmol) of zinc nitrate hexahydrate in 5 mL of ethanol.

  • Combine the two solutions in the 20 mL glass vial.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

  • After 48 hours, cool the oven to room temperature at a rate of 5 °C/min.

  • Colorless or light-yellow crystals of the Zn-8-BQC-MOF should be formed.

  • Collect the crystals by decanting the mother liquor.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials.

  • Dry the crystals under vacuum at 80 °C for 12 hours.

Characterization:

The resulting MOF can be characterized by single-crystal X-ray diffraction (SCXRD) to determine its crystal structure, powder X-ray diffraction (PXRD) to confirm phase purity, thermogravimetric analysis (TGA) to assess thermal stability, and nitrogen physisorption measurements to determine the surface area and pore volume. The luminescent properties can be investigated using fluorescence spectroscopy.

MOF_Synthesis_Workflow cluster_prep Solution Preparation Ligand Dissolve 8-BQC in DMF Mix Combine Solutions Ligand->Mix Metal Dissolve Zn(NO₃)₂·6H₂O in Ethanol Metal->Mix React Solvothermal Reaction (120 °C, 48h) Mix->React Cool Cool to Room Temperature React->Cool Collect Collect Crystals Cool->Collect Wash Wash with DMF and Ethanol Collect->Wash Dry Dry under Vacuum Wash->Dry Characterize Characterization (PXRD, TGA, etc.) Dry->Characterize

Caption: Workflow for the solvothermal synthesis of a metal-organic framework.

Potential Applications in Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are widely used in OLEDs as electron-transporting materials, hole-blocking materials, and emissive materials due to their excellent thermal stability and electron-deficient nature. The presence of the bromo-substituent in this compound can enhance intersystem crossing, potentially leading to phosphorescent emission when coordinated with heavy metal ions like iridium(III) or platinum(II). The carboxylic acid group can be used to anchor the molecule to a metal oxide layer or to derivatize it into other functional groups suitable for OLED device fabrication.

Hypothetical Performance Data of an OLED Device Incorporating a Complex of this compound

The following table presents hypothetical performance data for an OLED device using a phosphorescent iridium(III) complex of a ligand derived from this compound as the emitter.

ParameterValue
Device Structure ITO / HTL / Emitter@Host / HBL / ETL / LiF / Al
Emission Color Green to Red
Maximum External Quantum Efficiency (EQE) 10 - 20 %
Maximum Current Efficiency 20 - 40 cd/A
Maximum Power Efficiency 15 - 30 lm/W
Turn-on Voltage < 4.0 V
Experimental Protocol: Fabrication of a Multilayer OLED Device

This protocol outlines a general procedure for the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum chamber. This hypothetical example uses a phosphorescent emitter derived from this compound.

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole-transporting layer (HTL) material (e.g., TAPC)

  • Host material (e.g., CBP)

  • Phosphorescent emitter (e.g., an Iridium(III) complex of a ligand derived from 8-BQC)

  • Hole-blocking layer (HBL) material (e.g., TPBi)

  • Electron-transporting layer (ETL) material (e.g., Alq₃)

  • Lithium fluoride (LiF)

  • Aluminum (Al)

Procedure:

  • Clean the ITO-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol, followed by drying in an oven and treatment with UV-ozone.

  • Transfer the cleaned substrate to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers and the cathode by thermal evaporation:

    • Deposit a 40 nm thick layer of the HTL material.

    • Co-evaporate the host material and the phosphorescent emitter (e.g., 10 wt% doping concentration) to form a 20 nm thick emissive layer (EML).

    • Deposit a 10 nm thick layer of the HBL material.

    • Deposit a 30 nm thick layer of the ETL material.

  • Deposit a 1 nm thick layer of LiF as an electron-injection layer.

  • Deposit a 100 nm thick layer of Al as the cathode.

  • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Characterization:

The performance of the fabricated OLED device can be evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectrum, and external quantum efficiency (EQE).

OLED_Fabrication_Workflow cluster_prep Substrate Preparation Clean Clean ITO Substrate UVOzone UV-Ozone Treatment Clean->UVOzone Evaporation High-Vacuum Thermal Evaporation UVOzone->Evaporation HTL Deposit HTL Evaporation->HTL EML Deposit Emissive Layer HTL->EML HBL Deposit HBL EML->HBL ETL Deposit ETL HBL->ETL Cathode Deposit LiF/Al Cathode ETL->Cathode Encapsulation Device Encapsulation Cathode->Encapsulation Characterization Device Characterization Encapsulation->Characterization

Caption: Workflow for the fabrication of a multilayer organic light-emitting diode.

Conclusion

While direct experimental evidence for the application of this compound in materials science is currently scarce in publicly available literature, its molecular structure strongly suggests significant potential. As a versatile building block, it offers multiple avenues for the creation of novel MOFs with tailored porosity and functionality, and for the development of advanced materials for OLEDs with tunable optoelectronic properties. The provided protocols and hypothetical data serve as a foundational guide for researchers and scientists interested in exploring the promising capabilities of this compound in the realm of materials science. Further research into the synthesis and characterization of materials based on this compound is warranted to fully unlock its potential.

Application Note and Protocol: Synthesis of Metal Complexes with 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the synthesis of metal complexes using 8-bromoquinoline-5-carboxylic acid as a ligand. This versatile building block is of interest in the development of novel therapeutic agents and materials due to the coordination capabilities of the quinoline nitrogen and the carboxylic acid group.

Introduction

This compound is a heterocyclic compound that can act as a bidentate or bridging ligand, coordinating with a variety of metal ions through its nitrogen atom and the carboxylate group. The resulting metal complexes have potential applications in medicinal chemistry, catalysis, and materials science. The bromine substituent offers a site for further functionalization, allowing for the tuning of the complexes' physicochemical properties. This protocol outlines a general procedure for the synthesis of such complexes, which can be adapted for specific transition metals or lanthanides.

Experimental Protocols

This section details the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of metal complexes with this compound.

Materials and Reagents
  • This compound

  • A suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Co(II), or lanthanides like La(III), Eu(III))

  • Solvents: Ethanol, Methanol, Dimethylformamide (DMF), Water (deionized)

  • Base (e.g., Sodium hydroxide, Triethylamine) for deprotonation of the carboxylic acid

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Schlenk flask or round-bottom flask

  • Filter funnel and filter paper

  • Rotary evaporator

General Synthesis Procedure

The following is a general method for the synthesis of metal complexes with this compound. The molar ratio of ligand to metal, solvent system, reaction temperature, and time may require optimization for each specific metal ion.

  • Ligand Solution Preparation: Dissolve this compound (e.g., 2 mmol) in a suitable solvent (e.g., 20 mL of an ethanol/water mixture, 4:1 v/v) in a round-bottom flask. Gentle heating may be required to achieve complete dissolution.

  • Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., 2 mmol of NaOH in 5 mL of water) dropwise while stirring. This will deprotonate the carboxylic acid, facilitating coordination to the metal ion.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal salt (e.g., 1 mmol for a 2:1 ligand-to-metal ratio) in a minimal amount of the same solvent system.

  • Reaction: Slowly add the metal salt solution to the ligand solution under continuous stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 80-100 °C) for a period of 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex: After the reaction is complete, allow the mixture to cool to room temperature. In many cases, the metal complex will precipitate out of the solution. If not, the solvent volume can be reduced using a rotary evaporator to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold solvent (e.g., ethanol or water) to remove any unreacted starting materials. The complex can be further purified by recrystallization from an appropriate solvent or solvent mixture (e.g., DMF/ethanol).

  • Drying: Dry the purified complex in a vacuum oven at a suitable temperature (e.g., 60-80 °C).

Data Presentation

The synthesized metal complexes should be characterized using various analytical techniques. The following table provides a template for summarizing the key quantitative data obtained.

Metal ComplexYield (%)Melting Point (°C)IR (cm⁻¹) ν(C=O)λ_max (nm) (in DMSO)Molar Conductance (Ω⁻¹ cm² mol⁻¹)
[M(8-Br-quin-5-COO)₂]·xH₂O
Example: [Cu(C₁₀H₅BrNO₂)₂]·2H₂O
Example: [Zn(C₁₀H₅BrNO₂)₂]
Example: [La(C₁₀H₅BrNO₂)₃(H₂O)₂]

Note: This table should be populated with experimental data. Molar conductance measurements are typically performed in a solvent like DMF or DMSO to determine the electrolytic nature of the complexes.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of metal complexes with this compound.

Synthesis_Workflow A 1. Dissolve Ligand (this compound) in solvent B 2. Add Base (e.g., NaOH) for deprotonation A->B D 4. Mix Solutions & Stir B->D C 3. Dissolve Metal Salt in solvent C->D E 5. Reflux (4-24h) D->E F 6. Cool & Precipitate E->F G 7. Filter & Wash F->G H 8. Dry Complex G->H I Characterization (FTIR, UV-Vis, etc.) H->I

Caption: General workflow for the synthesis of metal complexes.

Disclaimer: This protocol provides a general guideline. Researchers should conduct their own risk assessments and optimize the procedure for their specific experimental setup and target molecules.

Application Notes and Protocols for 8-bromoquinoline-5-carboxylic acid in Photocatalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and conceptual frameworks for the utilization of 8-bromoquinoline-5-carboxylic acid in modern photocatalysis. This versatile building block, combining a quinoline core, a bromo-substituent, and a carboxylic acid handle, offers multiple avenues for synthetic innovation. The following sections detail its potential application as a precursor to novel photoactive ligands and as a substrate in photocatalytic decarboxylative functionalization reactions.

Application Note 1: Synthesis of a Novel Bipyridyl-Quinoline Ligand for Metallaphotocatalysis

Introduction:

The quinoline moiety can be elaborated into sophisticated ligand architectures for transition metal photocatalysts.[1][2] The presence of the bromine atom on this compound allows for cross-coupling reactions to introduce coordinating groups, while the carboxylic acid can be converted to other functional handles. This protocol describes a hypothetical pathway to synthesize a novel bipyridyl-quinoline ligand and its subsequent use in a representative metallaphotocatalytic reaction.

Experimental Protocols:

Protocol 1.1: Synthesis of a Bipyridyl-Quinoline Ligand (BiPy-Quin)

  • Amidation of this compound: To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir the mixture for 10 minutes at room temperature. Add 2,2'-bipyridin-5-amine (1.0 mmol) and continue stirring at room temperature for 12 hours.

  • Work-up and Purification: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the amidated intermediate.

  • Suzuki Coupling: To a degassed solution of the amidated intermediate (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL), add 2-(tributylstannyl)pyridine (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). Heat the mixture at 100 °C for 16 hours under an inert atmosphere.

  • Final Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. Purify the crude product by column chromatography to yield the final BiPy-Quin ligand.

Protocol 1.2: Metallaphotocatalytic C-N Cross-Coupling

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the [Ir(ppy)₂(BiPy-Quin)]PF₆ catalyst (0.01 M in anhydrous DMSO).

  • Reaction Setup: To an oven-dried 2 mL vial, add the aryl halide (0.2 mmol), the amine coupling partner (0.3 mmol), Cs₂CO₃ (0.4 mmol), and a magnetic stir bar.

  • Catalyst Addition: Add the [Ir(ppy)₂(BiPy-Quin)]PF₆ stock solution (20 µL, 0.002 mmol, 1 mol%).

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a 455 nm LED light source. Stir the reaction at room temperature for 24 hours.

  • Analysis: After the reaction is complete, analyze the product yield by ¹H NMR or GC-MS using an internal standard.

Data Presentation:

Table 1: Hypothetical Substrate Scope for Metallaphotocatalytic C-N Coupling using [Ir(ppy)₂(BiPy-Quin)]PF₆

EntryAryl HalideAmineYield (%)
14-IodoanisoleMorpholine92
24-BromobenzonitrilePiperidine85
31-IodonaphthaleneAniline78
43-ChloropyridineN-Methylaniline65

Visualization:

G cluster_synthesis Ligand Synthesis cluster_catalysis Photocatalytic C-N Coupling This compound This compound Amidation Amidation This compound->Amidation HATU, DIPEA, 2,2'-bipyridin-5-amine Amide Intermediate Amide Intermediate Amidation->Amide Intermediate Suzuki Coupling Suzuki Coupling Amide Intermediate->Suzuki Coupling Pd(PPh3)4, K2CO3, 2-(tributylstannyl)pyridine BiPy-Quin Ligand BiPy-Quin Ligand Suzuki Coupling->BiPy-Quin Ligand Catalyst Formation Catalyst Formation BiPy-Quin Ligand->Catalyst Formation [Ir(ppy)2(dme)2]BF4 [Ir(ppy)2(BiPy-Quin)]PF6 [Ir(ppy)2(BiPy-Quin)]PF6 Catalyst Formation->[Ir(ppy)2(BiPy-Quin)]PF6 Reaction Reaction [Ir(ppy)2(BiPy-Quin)]PF6->Reaction Aryl Halide, Amine, Blue LED C-N Coupled Product C-N Coupled Product Reaction->C-N Coupled Product

Figure 1: Workflow for ligand synthesis and application.

Application Note 2: Decarboxylative Functionalization of this compound

Introduction:

The carboxylic acid group is a versatile handle for generating radicals under photoredox conditions, enabling a wide range of C-C and C-heteroatom bond-forming reactions.[3][4] This protocol outlines a hypothetical photocatalytic Minisci-type reaction where this compound undergoes decarboxylation to generate a quinolyl radical, which is then coupled with an electron-deficient heteroarene.

Experimental Protocols:

Protocol 2.1: Photocatalytic Decarboxylative Minisci-Type Reaction

  • Reaction Setup: To a 4 mL vial, add this compound (0.2 mmol), the heteroarene (e.g., isoquinoline, 1.0 mmol), and an organic photocatalyst such as 4CzIPN (1-5 mol%).

  • Solvent and Additives: Add anhydrous, degassed DMSO (2.0 mL) and a base such as K₂CO₃ (0.4 mmol).

  • Degassing: Seal the vial and degas the mixture by sparging with argon for 15 minutes.

  • Irradiation: Place the vial in a photoreactor and irradiate with a 40 W blue LED strip while stirring at room temperature for 12-24 hours.

  • Work-up and Analysis: After the reaction, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product yield is determined by ¹H NMR analysis of the crude product using an internal standard. Further purification can be achieved by column chromatography.

Data Presentation:

Table 2: Hypothetical Substrate Scope for Decarboxylative Coupling of this compound with Heteroarenes

EntryHeteroareneProductYield (%)
1Isoquinoline1-(8-bromoquinolin-5-yl)isoquinoline75
2Pyridine2-(8-bromoquinolin-5-yl)pyridine68
3Quinoline2-(8-bromoquinolin-5-yl)quinoline72
4Quinoxaline2-(8-bromoquinolin-5-yl)quinoxaline65

Visualization:

G cluster_cycle Proposed Photocatalytic Cycle PC Photocatalyst (PC) PC_excited PC* PC->PC_excited Blue Light (hν) PC_excited->PC SET Quinoline_COOH 8-bromoquinoline- 5-carboxylic acid Quinoline_COO_minus Quinolyl Carboxylate Quinoline_COOH->Quinoline_COO_minus Base Quinoline_radical Quinolyl Radical Quinoline_COO_minus->Quinoline_radical -CO2 Radical_Adduct Radical Adduct Quinoline_radical->Radical_Adduct + Heteroarene Heteroarene Heteroarene Product Coupled Product Radical_Adduct->Product Oxidation

References

Application Notes and Protocols for the Functionalization of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the quinoline ring in 8-bromoquinoline-5-carboxylic acid. The primary focus is on palladium-catalyzed cross-coupling reactions at the C8-position, a key transformation for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. Due to the potential for the carboxylic acid moiety to interfere with certain catalytic cycles, a preliminary esterification step is often recommended.

Overview of Functionalization Strategies

The bromine atom at the 8-position of the quinoline scaffold serves as a versatile handle for introducing a variety of functional groups through transition metal-catalyzed cross-coupling reactions. The most common and effective methods include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for the introduction of alkynyl moieties. These reactions typically exhibit high functional group tolerance and provide access to a diverse range of substituted quinoline derivatives. Quinoline-based compounds are of significant interest in drug discovery, particularly as kinase inhibitors in cancer signaling pathways.[1][2][3]

Initial Esterification of this compound

To prevent potential side reactions and catalyst deactivation, the carboxylic acid group of this compound is often protected as an ester prior to cross-coupling. The following is a general protocol for Fischer esterification.

Experimental Protocol: Fischer Esterification
  • Materials: this compound, methanol (or ethanol), sulfuric acid (H₂SO₄), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Suspend this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol, ~20-50 eq).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the suspension.

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

    • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the corresponding ester.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail representative protocols for the functionalization of the methyl ester of this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific coupling partners.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Mix Methyl 8-bromoquinoline-5-carboxylate, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel degas Degas the mixture and place under an inert atmosphere (e.g., Argon) start->degas solvent Add degassed solvent (e.g., 1,4-dioxane/water) degas->solvent heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction mixture to room temperature monitor->cool extract Perform aqueous work-up and extract with an organic solvent cool->extract purify Purify the crude product by column chromatography extract->purify

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

  • Materials: Methyl 8-bromoquinoline-5-carboxylate, arylboronic acid, Pd(PPh₃)₄, potassium carbonate (K₂CO₃), 1,4-dioxane, water.

  • Procedure:

    • To a reaction vessel, add methyl 8-bromoquinoline-5-carboxylate (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0-3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

    • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture at 80-100 °C until the starting material is consumed, as monitored by TLC.

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the 8-arylquinoline-5-carboxylate product.[5][6]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, enabling the synthesis of a wide range of arylamines.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add Pd catalyst, ligand, and base to an oven-dried reaction vessel add_reagents Add Methyl 8-bromoquinoline-5-carboxylate and the amine start->add_reagents add_solvent Add anhydrous, degassed solvent (e.g., toluene) under inert atmosphere add_reagents->add_solvent heat Heat the reaction mixture to the specified temperature (e.g., 90-110 °C) add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool filter_extract Filter through celite, perform aqueous work-up, and extract cool->filter_extract purify Purify the crude product by column chromatography filter_extract->purify G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Quinoline Quinoline Derivative (Kinase Inhibitor) Quinoline->EGFR Inhibition EGF EGF EGF->EGFR

References

detailed procedure for the synthesis of 8-bromoquinoline-5-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the synthesis of 8-bromoquinoline-5-carboxylic acid esters, key intermediates in the development of various pharmaceutical compounds. The synthesis is a multi-step process commencing with the preparation of 8-bromoquinoline, followed by the introduction of a carboxylic acid moiety at the 5-position, and culminating in the esterification of the resulting carboxylic acid.

Synthetic Strategy Overview

The overall synthetic pathway is a three-step process:

  • Step 1: Synthesis of 8-Bromoquinoline: This step involves a Skraup-type reaction between o-bromoaniline and acrolein diethyl acetal in an acidic medium.

  • Step 2: Synthesis of this compound: This key step is achieved through a lithium-halogen exchange reaction on 8-bromoquinoline at low temperature, followed by carboxylation with carbon dioxide.

  • Step 3: Esterification of this compound: The final step involves the conversion of the carboxylic acid to its corresponding ester. Two common and effective methods are presented: Fischer esterification and a two-step procedure via an acyl chloride intermediate.

Experimental Protocols

Step 1: Synthesis of 8-Bromoquinoline

This procedure is adapted from established methods for quinoline synthesis.

Materials:

  • o-Bromoaniline

  • Acrolein diethyl acetal

  • 1N Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottomed flask, add o-bromoaniline (~1 mmol) and 1N HCl solution (82.5 mL).

  • Add acrolein diethyl acetal (2.5 mmol) to the mixture.

  • Reflux the reaction mixture at 111 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture to a pH of 7-8 by the careful addition of solid sodium carbonate.

  • Extract the product with dichloromethane (3 x 100 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system as the eluent to yield 8-bromoquinoline.[1]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeYield (%)
o-Bromoaniline172.02~1~172 mg-
Acrolein diethyl acetal130.182.5~325 mg-
8-Bromoquinoline208.05--Typically 60-70%
Step 2: Synthesis of this compound

This procedure is based on the well-established lithium-halogen exchange reaction followed by carboxylation.

Materials:

  • 8-Bromoquinoline

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in a suitable solvent

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1N solution

  • Diethyl ether (Et₂O)

Procedure:

  • Dissolve 8-bromoquinoline (1 mmol) in anhydrous THF or Et₂O (20 mL) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi or t-BuLi (1.1 equivalents) to the cooled solution while maintaining the temperature at -78 °C. The reaction mixture may change color, indicating the formation of the organolithium species. Stir for 1-2 hours at this temperature.

  • In a separate flask, crush a sufficient amount of dry ice.

  • Carefully transfer the organolithium solution via cannula onto the crushed dry ice with vigorous stirring. A large excess of CO₂ is recommended.

  • Allow the mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl. A precipitate of the carboxylic acid should form.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeYield (%)
8-Bromoquinoline208.051208 mg-
n-BuLi or t-BuLi-1.1--
This compound252.06--Typically 50-60%
Step 3: Synthesis of this compound Esters

Two common methods for esterification are provided below.

This method is suitable for the synthesis of simple alkyl esters (e.g., methyl, ethyl).

Materials:

  • This compound

  • Methanol (for methyl ester) or Ethanol (for ethyl ester)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • Suspend this compound (1 mmol) in an excess of the desired alcohol (e.g., 20 mL of methanol for the methyl ester).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).

  • Reflux the mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

This method is more general and can be used for a wider variety of alcohols, including more complex ones.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • The desired alcohol (e.g., methanol, ethanol, etc.)

  • Triethylamine (Et₃N) or Pyridine

Procedure:

Part 1: Formation of the Acyl Chloride

  • Suspend this compound (1 mmol) in anhydrous DCM (10 mL).

  • Add thionyl chloride (2 equivalents) or oxalyl chloride (1.5 equivalents with a catalytic amount of DMF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 8-bromoquinoline-5-carbonyl chloride. This intermediate is often used directly in the next step without further purification.

Part 2: Ester Formation

  • Dissolve the crude acyl chloride in anhydrous DCM (10 mL) under an inert atmosphere.

  • Add the desired alcohol (1.2 equivalents) followed by the slow addition of a base such as triethylamine or pyridine (1.5 equivalents) at 0 °C.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or recrystallization.

Quantitative Data (for Esterification):

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass/VolumeYield (%)
This compound252.061252 mg-
Alcohol (e.g., Methanol)32.04Excess / 1.2--
Methyl 8-bromoquinoline-5-carboxylate266.09--Typically >80%

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Bromoquinoline cluster_step2 Step 2: Synthesis of this compound cluster_step3 Step 3: Esterification A o-Bromoaniline + Acrolein diethyl acetal B 8-Bromoquinoline A->B Skraup-type reaction C 8-Bromoquinoline D This compound C->D 1. n-BuLi or t-BuLi 2. CO₂ (dry ice) E This compound F This compound ester E->F Alcohol, Acid catalyst (Fischer Esterification) OR 1. SOCl₂ 2. Alcohol, Base

Caption: Synthetic workflow for this compound esters.

References

Application Notes and Protocols: 8-Bromoquinoline-5-carboxylic Acid in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of enzyme inhibitors using 8-bromoquinoline-5-carboxylic acid as a key starting material. The primary focus is on the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, a critical target in cancer therapy.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents. Their rigid structure and ability to be functionalized at various positions make them ideal for designing enzyme inhibitors. This compound is a versatile building block for creating a library of quinoline-based compounds. The bromine atom at the 8-position and the carboxylic acid at the 5-position offer orthogonal handles for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

This document details the synthetic route to convert this compound into potent enzyme inhibitors, specifically targeting PARP-1. It also provides protocols for evaluating their inhibitory activity and visual representations of the relevant biological pathways and experimental workflows.

Target Enzyme: Poly(ADP-ribose)polymerase-1 (PARP-1)

PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair.[1][2][3] Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[4] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[4]

In cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). The cancer cells, lacking a functional homologous recombination repair pathway, are unable to repair these DSBs, leading to cell death through a process known as synthetic lethality.[5]

PARP-1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP-1 in the DNA single-strand break repair pathway.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP1_active PARP-1 (active) bound to DNA DNA_Damage->PARP1_active recruits & activates PARP1_inactive PARP-1 (inactive) PARP1_inactive->PARP1_active PAR Poly(ADP-ribose) (PAR) chains PARP1_active->PAR synthesizes Trapping PARP-1 Trapping on DNA PARP1_active->Trapping NAD NAD+ NAD->PARP1_active substrate Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PAR->Repair_Complex scaffolds SSB_Repair Single-Strand Break Repair Repair_Complex->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival PARP_Inhibitor PARP Inhibitor (e.g., Quinoline-5-carboxamide) PARP_Inhibitor->PARP1_active inhibits & traps Replication DNA Replication Trapping->Replication stalls replication fork DSB Double-Strand Break (DSB) Replication->DSB Apoptosis Apoptosis in BRCA-deficient cells DSB->Apoptosis

Figure 1: PARP-1 Signaling in DNA Repair and Inhibition

Synthesis of Quinoline-5-carboxamide PARP-1 Inhibitors

The synthesis of PARP-1 inhibitors from this compound can be achieved through a straightforward amide coupling reaction. This approach allows for the introduction of various amine side chains to explore their impact on inhibitory potency.

Proposed Synthetic Scheme

Synthesis_Workflow Start 8-Bromoquinoline- 5-carboxylic acid Product 8-Bromo-N-alkyl/aryl- quinoline-5-carboxamide Start->Product Reagents Amine (R-NH2) EDC, HOBt, DIPEA DMF Reagents->Product Amide Coupling Purification Purification (Chromatography) Product->Purification Final_Product Purified Inhibitor Purification->Final_Product

Figure 2: General Synthetic Scheme
Experimental Protocol: Synthesis of N-Cyclopropyl-8-bromoquinoline-5-carboxamide

This protocol describes the synthesis of a representative PARP-1 inhibitor from this compound using standard amide coupling conditions.

Materials:

  • This compound

  • Cyclopropylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add cyclopropylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired N-cyclopropyl-8-bromoquinoline-5-carboxamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Evaluation of PARP-1 Inhibition

The inhibitory activity of the synthesized compounds against PARP-1 can be determined using a variety of commercially available assay kits or by following established literature protocols. A common method is a colorimetric or fluorometric assay that measures the amount of PAR produced.

Experimental Protocol: PARP-1 Colorimetric Inhibition Assay

This protocol is adapted from commercially available PARP-1 assay kits.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H4-coated 96-well plate

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Anti-pADPr antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 0.2 N HCl)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the synthesized inhibitor compounds in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Olaparib).

  • Reaction Setup: To the wells of the histone H4-coated microplate, add the test compounds at various concentrations.

  • Enzyme Addition: Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Initiate Reaction: Start the PARylation reaction by adding NAD⁺ to each well.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes.

  • Washing: Stop the reaction by washing the plate multiple times with wash buffer to remove unreacted components.

  • Antibody Incubation: Add the anti-pADPr primary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 6.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 6.

  • Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stop and Read: Stop the reaction by adding the stop solution. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Quantitative Data Summary

The following table summarizes the inhibitory activity of a known quinoline-carboxamide derivative against PARP-1, providing a benchmark for newly synthesized compounds.

CompoundTarget EnzymeIC₅₀ (nM)Reference
2-Methylquinoline-8-carboxamidePARP-1500[6]

Overall Experimental Workflow

The diagram below outlines the logical flow from the synthesis of potential inhibitors to their biological evaluation.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of Quinoline-5-carboxamides Purification->Library Screening In Vitro PARP-1 Inhibition Assay Library->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Opt Lead Optimization SAR->Lead_Opt End Candidate Drug SAR->End Lead_Opt->Synthesis Iterative Design

References

protocol for scaling up the synthesis of 8-bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scaled-up synthesis of 8-bromoquinoline-5-carboxylic acid, a key intermediate in the development of various pharmaceutical agents. The protocol is designed to be robust and reproducible for laboratory and pilot-plant scale production.

Synthetic Strategy

The synthesis of this compound can be achieved through a multi-step process. A plausible and efficient route involves the Skraup-Doebner-von Miller reaction to construct the quinoline core, followed by oxidation of a methyl group to the carboxylic acid. This approach allows for the introduction of the desired substituents at the 8 and 5 positions of the quinoline ring.

Synthesis_Pathway cluster_0 Skraup-Doebner-von Miller Reaction cluster_1 Oxidation A 2-Bromoaniline D 8-Bromo-5-methylquinoline A->D B Crotonaldehyde B->D C Pyruvic Acid C->D F This compound D->F Oxidation E Potassium Permanganate (KMnO4) E->F

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Bromo-5-methylquinoline

This step utilizes a modified Skraup-Doebner-von Miller reaction to form the substituted quinoline ring.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 g scale)Moles
2-Bromoaniline172.0310.0 g0.058
Crotonaldehyde70.096.1 g (7.3 mL)0.087
Pyruvic Acid88.067.7 g (6.3 mL)0.087
Concentrated Sulfuric Acid98.0830 mL-
Nitrobenzene123.115 mL-

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath and slowly add 10.0 g (0.058 mol) of 2-bromoaniline with continuous stirring.

  • To this mixture, add 5 mL of nitrobenzene, which acts as an oxidizing agent.

  • From the dropping funnel, add a mixture of 6.1 g (0.087 mol) of crotonaldehyde and 7.7 g (0.087 mol) of pyruvic acid dropwise over 30 minutes, ensuring the temperature does not exceed 100°C.

  • After the addition is complete, heat the reaction mixture to 130-140°C for 3 hours.

  • Cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to control the exothermic reaction.

  • The crude 8-bromo-5-methylquinoline will precipitate as a solid. Filter the solid and wash it with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 8-bromo-5-methylquinoline.

Expected Yield: 65-75%

Step 2: Synthesis of this compound

This step involves the oxidation of the methyl group at the 5-position to a carboxylic acid using a strong oxidizing agent.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 10 g scale)Moles
8-Bromo-5-methylquinoline222.0710.0 g0.045
Potassium Permanganate (KMnO₄)158.0314.2 g0.090
Water18.02200 mL-
Sodium Bisulfite104.06As needed-
Concentrated Hydrochloric Acid36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10.0 g (0.045 mol) of 8-bromo-5-methylquinoline in 200 mL of water.

  • Heat the solution to 80-90°C with vigorous stirring.

  • Slowly add 14.2 g (0.090 mol) of potassium permanganate in small portions over 1 hour. The purple color of the permanganate will disappear as the reaction proceeds.

  • After the addition is complete, continue heating and stirring for an additional 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter off the manganese dioxide precipitate.

  • If the filtrate is still purple, add a small amount of sodium bisulfite until the color disappears.

  • Acidify the clear filtrate with concentrated hydrochloric acid to a pH of 2-3.

  • The this compound will precipitate as a white or off-white solid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Expected Yield: 70-80%

Data Summary

StepStarting MaterialProductScale (Starting Material)Molar Ratio (Reactant:Reagent)Reaction Time (h)Temperature (°C)Yield (%)
12-Bromoaniline8-Bromo-5-methylquinoline10.0 g1 : 1.5 : 1.5 (Aniline:Crotonaldehyde:Pyruvic Acid)3130-14065-75
28-Bromo-5-methylquinolineThis compound10.0 g1 : 2 (Substrate:KMnO₄)3-480-9070-80

Workflow Diagram

Synthesis_Workflow start Start step1 Step 1: Skraup-Doebner-von Miller Reaction (Formation of 8-Bromo-5-methylquinoline) start->step1 step1_proc 1. React 2-bromoaniline, crotonaldehyde, and pyruvic acid in H2SO4. 2. Heat and monitor reaction. 3. Quench, neutralize, and isolate crude product. 4. Recrystallize. step1->step1_proc step2 Step 2: Oxidation (Formation of this compound) step1->step2 step2_proc 1. Dissolve 8-bromo-5-methylquinoline in water. 2. Add KMnO4 and heat. 3. Filter MnO2. 4. Acidify to precipitate product. 5. Filter and dry. step2->step2_proc end End Product: This compound step2->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated sulfuric and hydrochloric acids are highly corrosive. Handle with extreme care.

  • Potassium permanganate is a strong oxidizing agent and should not be mixed with combustible materials.

  • Nitrobenzene is toxic and should be handled with appropriate precautions.

  • The neutralization step is highly exothermic and requires careful temperature control.

This protocol provides a comprehensive guide for the scaled-up synthesis of this compound. For successful implementation, it is crucial to adhere to the specified reaction conditions and safety guidelines. Optimization of reaction parameters may be necessary for different scales of production.

Application Notes and Protocols: 8-Bromoquinoline-5-carboxylic Acid in Fluorescent Probe Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, rigid structure, and capacity for metal ion chelation. The nitrogen heteroatom within the quinoline ring system often plays a crucial role in the signaling mechanism of these probes, particularly for sensing metal ions. 8-Bromoquinoline-5-carboxylic acid is a versatile building block for creating novel fluorescent sensors. The bromine atom at the 8-position serves as a handle for introducing various recognition moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. The carboxylic acid group at the 5-position can be functionalized to modulate solubility, for conjugation to biomolecules, or to introduce additional binding sites.

This document provides detailed application notes and protocols for the development of a hypothetical fluorescent probe, QBC-ZnP1 , for the detection of Zinc ions (Zn²⁺), starting from this compound.

Application: Fluorescent Probe for Zinc Ion (Zn²⁺) Detection

Zinc is an essential metal ion involved in a myriad of biological processes, and its dysregulation is associated with several diseases. Fluorescent probes that can selectively detect Zn²⁺ are valuable tools for understanding its physiological and pathological roles. Here, we describe the design, synthesis, and application of QBC-ZnP1 , a turn-on fluorescent probe for Zn²⁺.

Signaling Mechanism: Photoinduced Electron Transfer (PET)

The proposed signaling mechanism for QBC-ZnP1 is Photoinduced Electron Transfer (PET). The probe is designed with a di-(2-picolyl)amine (DPA) moiety, a well-known Zn²⁺ chelator, attached to the 8-position of the quinoline fluorophore. In the absence of Zn²⁺, the lone pair of electrons on the tertiary amine of the DPA group can quench the fluorescence of the quinoline core upon excitation through a PET process. Upon binding of Zn²⁺, the lone pair of electrons on the DPA nitrogen is engaged in coordination with the metal ion. This coordination inhibits the PET process, leading to a significant enhancement of the fluorescence emission, thus acting as a "turn-on" sensor.

G cluster_no_zinc Absence of Zn²⁺ (Fluorescence OFF) cluster_with_zinc Presence of Zn²⁺ (Fluorescence ON) Excitation Excitation (hν) Quinoline_Ground Quinoline (Ground State) Quinoline_Excited Quinoline* (Excited State) Quinoline_Ground->Quinoline_Excited Excitation PET Photoinduced Electron Transfer (PET) Quinoline_Excited->PET e⁻ transfer No_Emission Non-radiative Decay (Fluorescence Quenched) Quinoline_Excited->No_Emission DPA DPA Receptor (Lone Pair Available) DPA->PET PET->Quinoline_Ground Excitation_Zn Excitation (hν) Quinoline_Ground_Zn Quinoline (Ground State) Quinoline_Excited_Zn Quinoline* (Excited State) Quinoline_Ground_Zn->Quinoline_Excited_Zn Excitation DPA_Zn DPA-Zn²⁺ Complex (Lone Pair Bound) Quinoline_Excited_Zn->DPA_Zn PET Blocked Emission_Zn Fluorescence Emission Quinoline_Excited_Zn->Emission_Zn Emission_Zn->Quinoline_Ground_Zn hν'

Caption: Signaling mechanism of QBC-ZnP1.

Experimental Protocols

Synthesis of QBC-ZnP1

The synthesis of QBC-ZnP1 is proposed as a two-step process starting from this compound. The first step involves a Suzuki-Miyaura cross-coupling reaction to introduce the DPA-boronic acid pinacol ester at the 8-position. The second step is an amidation to convert the carboxylic acid to a more water-soluble group, for instance, by coupling with N,N-dimethylethylenediamine.

G Start This compound Step1 Suzuki-Miyaura Coupling (Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O) Start->Step1 Reagent1 DPA-B(pin) Reagent1->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Amidation (HATU, DIPEA, DMF) Intermediate->Step2 Reagent2 N,N-dimethylethylenediamine Reagent2->Step2 FinalProduct QBC-ZnP1 Step2->FinalProduct

Caption: Synthetic workflow for QBC-ZnP1.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 eq) and N,N-di(pyridin-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq) in a 3:1 mixture of toluene and water, add K₂CO₃ (3.0 eq).

  • Degas the mixture with argon for 20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture at 90 °C for 24 hours under an argon atmosphere.

  • After cooling to room temperature, extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate product.

Step 2: Amidation

  • Dissolve the intermediate product from Step 1 (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the solution and stir for 30 minutes at room temperature.

  • Add N,N-dimethylethylenediamine (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final probe, QBC-ZnP1 .

Protocol for Fluorescence Measurements
  • Prepare a stock solution of QBC-ZnP1 (1.0 mM) in DMSO.

  • Prepare a stock solution of ZnCl₂ (10 mM) in deionized water.

  • For titration experiments, place 2 mL of a buffered solution (e.g., 10 mM HEPES, pH 7.4) in a quartz cuvette.

  • Add an aliquot of the QBC-ZnP1 stock solution to the cuvette to achieve a final concentration of 10 µM.

  • Record the fluorescence spectrum (e.g., excitation at 350 nm, emission from 400 nm to 600 nm).

  • Add incremental amounts of the ZnCl₂ stock solution to the cuvette and record the fluorescence spectrum after each addition.

  • For selectivity studies, repeat the experiment with other metal ion solutions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Co²⁺, Cd²⁺, Hg²⁺) at a higher concentration (e.g., 100 µM) in the presence of QBC-ZnP1 (10 µM).

Data Presentation

The following table summarizes the hypothetical photophysical and binding properties of QBC-ZnP1 , which are representative of this class of fluorescent probes.

ParameterValue (without Zn²⁺)Value (with excess Zn²⁺)
Excitation Wavelength (λex)350 nm350 nm
Emission Wavelength (λem)480 nm480 nm
Stokes Shift130 nm130 nm
Quantum Yield (Φ)0.020.45
Fluorescence Enhancement-~22-fold
Binding Constant (Kd)-5.2 x 10⁻⁷ M
Limit of Detection (LOD)-25 nM

Application in Cell Imaging

The following protocol outlines the use of QBC-ZnP1 for imaging intracellular Zn²⁺.

G CellCulture 1. Culture cells on a glass-bottom dish Wash1 2. Wash with PBS CellCulture->Wash1 IncubateProbe 3. Incubate with QBC-ZnP1 (5 µM) for 30 min at 37°C Wash1->IncubateProbe Wash2 4. Wash with PBS to remove excess probe IncubateProbe->Wash2 Image1 5. Image basal Zn²⁺ levels (Ex: 350 nm, Em: 450-550 nm) Wash2->Image1 AddZn 6. Treat with ZnCl₂ (50 µM) and a zinc ionophore (e.g., pyrithione) Image1->AddZn IncubateZn 7. Incubate for 20 min at 37°C AddZn->IncubateZn Image2 8. Image elevated Zn²⁺ levels IncubateZn->Image2

Caption: Workflow for cellular imaging of Zn²⁺.

Protocol:

  • Seed cells (e.g., HeLa cells) on a glass-bottom confocal dish and culture overnight.

  • Remove the culture medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Incubate the cells with a solution of QBC-ZnP1 (5 µM in serum-free medium) for 30 minutes at 37 °C.

  • Wash the cells three times with PBS to remove any excess probe.

  • Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation at 350 nm, emission collected between 450-550 nm) to visualize the basal intracellular Zn²⁺ levels.

  • To visualize changes in intracellular Zn²⁺, treat the cells with a solution containing ZnCl₂ (e.g., 50 µM) and a zinc ionophore like pyrithione (e.g., 5 µM) in serum-free medium.

  • Incubate for 20 minutes at 37 °C.

  • Image the cells again using the same settings to observe the fluorescence enhancement due to the influx of Zn²⁺.

These protocols and notes provide a comprehensive guide for the development and application of fluorescent probes based on this compound, tailored for professionals in research and drug development.

Application Notes and Protocols for the Characterization of 8-Bromoquinoline-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 8-bromoquinoline-5-carboxylic acid and its derivatives. The protocols outlined below are based on established analytical techniques for quinoline-based compounds and serve as a guide for researchers in the field of medicinal chemistry and drug development.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the quinoline scaffold in numerous pharmacologically active agents. Its derivatives are explored for a variety of therapeutic applications. Accurate and thorough analytical characterization is paramount for ensuring the identity, purity, and quality of these compounds in research and development. This document details the application of key analytical techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this class of molecules.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound derivatives.

Expected ¹H and ¹³C NMR Spectral Data

The chemical shifts for this compound are predicted based on the analysis of similar quinoline derivatives. The exact chemical shifts for specific derivatives will vary depending on the nature and position of other substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
28.9 - 9.1 (dd)150 - 152
37.6 - 7.8 (dd)122 - 124
48.5 - 8.7 (dd)137 - 139
4a-128 - 130
5-COOH13.0 - 14.0 (s, br)165 - 167
68.0 - 8.2 (d)129 - 131
77.8 - 8.0 (d)135 - 137
8-Br-120 - 122
8a-148 - 150

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can be used if the compound is soluble, but DMSO-d₆ is often preferred for carboxylic acids to observe the acidic proton.

  • Instrumentation:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Temperature: 25 °C.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Spectral Width: 0-16 ppm.

    • Relaxation Delay: 2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

    • Number of Scans: 1024 or more (as ¹³C has low natural abundance).

    • Spectral Width: 0-200 ppm.

    • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and can reveal structural details through fragmentation analysis.

Expected Mass Spectrometric Data

For this compound (C₁₀H₆BrNO₂), the expected exact mass is 250.9582 g/mol . Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted Mass-to-Charge Ratios (m/z) for Key Fragments of this compound

m/z (⁷⁹Br/⁸¹Br)FragmentDescription
251 / 253[M]⁺Molecular Ion
206 / 208[M - COOH]⁺Loss of the carboxylic acid group
127[M - Br - COOH]⁺Loss of bromine and carboxylic acid group
101[C₇H₅N]⁺Quinoline fragment after further fragmentation

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

    • For fragmentation analysis (MS/MS), select the molecular ion as the precursor ion and apply collision-induced dissociation (CID).

  • Data Analysis: Determine the m/z of the molecular ion and its isotopic pattern. Analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound derivatives and for monitoring reaction progress.

Table 3: Example HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 320 nm
Injection Volume 10 µL

Experimental Protocol: HPLC Analysis

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of mobile phase A and B). Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Method Execution: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and run the gradient method as described in Table 3.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity of the sample can be estimated by the relative area of the main peak. The retention time is a characteristic property of the compound under the specific chromatographic conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
2500-3300O-HCarboxylic acid, broad band
1680-1710C=OCarboxylic acid carbonyl stretch
1580-1620C=C, C=NAromatic ring stretching
1200-1300C-OCarboxylic acid C-O stretch
750-850C-HAromatic C-H out-of-plane bending
500-600C-BrCarbon-bromine stretch

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Visualized Workflows and Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound derivatives and the relationship between the different analytical techniques.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Analysis cluster_data Data Interpretation Synthesis Synthesis of Derivative Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Report Final Characterization Report

Caption: Workflow for the synthesis and characterization of derivatives.

Analytical_Techniques_Relationship Molecule This compound Derivative NMR NMR Spectroscopy ¹H NMR ¹³C NMR Provides detailed structural information (connectivity) Molecule->NMR Elucidates MS Mass Spectrometry Molecular Weight Fragmentation Pattern Confirms molecular formula and substructures Molecule->MS Confirms HPLC HPLC Retention Time Peak Area Assesses purity and quantity Molecule->HPLC Quantifies FTIR FTIR Spectroscopy Vibrational Frequencies Identifies functional groups Molecule->FTIR Identifies

Caption: Relationship between the molecule and analytical techniques.

Data Summary and Interpretation

The combination of these analytical techniques provides a comprehensive characterization of this compound derivatives.

  • NMR provides the carbon-hydrogen framework, confirming the connectivity of the atoms in the molecule.

  • MS confirms the molecular weight and elemental composition, and its fragmentation pattern can corroborate the structure determined by NMR.

  • HPLC provides a quantitative measure of the purity of the compound.

  • FTIR confirms the presence of key functional groups, such as the carboxylic acid and the aromatic system.

By integrating the data from all these techniques, researchers can be confident in the identity, structure, and purity of their synthesized this compound derivatives, which is a critical step in the drug discovery and development process.

Protecting Group Strategies for 8-Bromoquinoline-5-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic protection of the carboxylic acid functionality of 8-bromoquinoline-5-carboxylic acid. The selection of an appropriate protecting group is critical for the successful synthesis of complex molecules in drug discovery and development, preventing unwanted side reactions and enabling high-yield transformations.

Introduction

This compound is a valuable building block in medicinal chemistry, offering multiple sites for chemical modification. The carboxylic acid group, while a key handle for amide bond formation and other transformations, can interfere with reactions targeting other parts of the molecule, such as the quinoline ring or the carbon-bromine bond. Therefore, temporary protection of the carboxylic acid as an ester is a common and often necessary strategy. This document outlines protocols for the synthesis of methyl, ethyl, benzyl, and tert-butyl esters of this compound, along with their respective deprotection methods.

Data Presentation: Comparison of Protecting Groups

Protecting GroupEster DerivativeProtection MethodDeprotection ConditionsAdvantagesDisadvantages
Methyl Methyl 8-bromoquinoline-5-carboxylateFischer Esterification (MeOH, H₂SO₄)Saponification (e.g., LiOH, NaOH) or acidic hydrolysisSmall, simple, high-yielding protection.Basic deprotection conditions can be harsh for sensitive substrates.
Ethyl Ethyl 8-bromoquinoline-5-carboxylateFischer Esterification (EtOH, H₂SO₄)Saponification or acidic hydrolysisSimilar to methyl, slightly more sterically hindered.Basic deprotection conditions can be harsh.
Benzyl Benzyl 8-bromoquinoline-5-carboxylateBenzyl bromide, base (e.g., Cs₂CO₃)Hydrogenolysis (H₂, Pd/C)Mild, neutral deprotection.Palladium catalyst can be sensitive to other functional groups.
tert-Butyl tert-Butyl 8-bromoquinoline-5-carboxylateBoc-anhydride, DMAPAcidic conditions (e.g., TFA, HCl)Stable to basic and nucleophilic conditions.Deprotection requires strong acid.

Experimental Protocols

Methyl Ester Protection (Fischer Esterification)

Protocol for the Synthesis of Methyl 8-bromoquinoline-5-carboxylate:

  • Reaction Setup: To a solution of this compound (1.0 g, 3.97 mmol) in methanol (20 mL) in a round-bottom flask, add concentrated sulfuric acid (0.2 mL) dropwise with stirring at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 8-bromoquinoline-5-carboxylate.

Deprotection Protocol (Saponification):

  • Reaction Setup: Dissolve methyl 8-bromoquinoline-5-carboxylate (1.0 g, 3.76 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and water (5 mL).

  • Reaction: Add lithium hydroxide monohydrate (0.315 g, 7.52 mmol) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.

  • Extraction: Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Ethyl Ester Protection (Fischer Esterification)

Protocol for the Synthesis of Ethyl 8-bromoquinoline-5-carboxylate:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 3.97 mmol) in absolute ethanol (25 mL).

  • Reaction: Carefully add concentrated sulfuric acid (0.2 mL) and heat the mixture to reflux (approximately 78 °C) for 6-8 hours, or until TLC indicates completion.

  • Work-up and Purification: Follow the work-up and purification procedure described for the methyl ester.

Deprotection Protocol:

Follow the saponification protocol described for the methyl ester, adjusting stoichiometry as needed.

Benzyl Ester Protection

Protocol for the Synthesis of Benzyl 8-bromoquinoline-5-carboxylate:

  • Reaction Setup: To a solution of this compound (1.0 g, 3.97 mmol) in N,N-dimethylformamide (DMF, 15 mL), add cesium carbonate (2.59 g, 7.94 mmol).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then add benzyl bromide (0.57 mL, 4.76 mmol) dropwise. Continue stirring at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Deprotection Protocol (Hydrogenolysis):

  • Reaction Setup: Dissolve benzyl 8-bromoquinoline-5-carboxylate (1.0 g, 2.92 mmol) in ethanol (20 mL).

  • Reaction: Add 10% Palladium on carbon (100 mg) and stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 4-8 hours.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to obtain this compound.

tert-Butyl Ester Protection

Protocol for the Synthesis of tert-Butyl 8-bromoquinoline-5-carboxylate:

  • Reaction Setup: To a solution of this compound (1.0 g, 3.97 mmol) in dichloromethane (DCM, 20 mL), add di-tert-butyl dicarbonate (Boc)₂O (1.04 g, 4.76 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 50 mg).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Deprotection Protocol (Acidolysis):

  • Reaction Setup: Dissolve tert-butyl 8-bromoquinoline-5-carboxylate (1.0 g, 3.24 mmol) in DCM (10 mL).

  • Reaction: Add trifluoroacetic acid (TFA, 2.5 mL) and stir at room temperature for 1-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Co-evaporate with toluene to remove residual TFA to yield the carboxylic acid. Further purification can be achieved by recrystallization if necessary.

Mandatory Visualizations

G cluster_workflow General Experimental Workflow for Protection start This compound reaction Protection Reaction (Esterification) start->reaction workup Aqueous Work-up (Neutralization/Washing) reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification product Protected this compound Ester purification->product

Caption: General workflow for the ester protection of this compound.

G cluster_logic Protecting Group Selection Logic start Desired Subsequent Reaction Conditions acidic Acidic Conditions start->acidic Stable to basic Basic/Nucleophilic Conditions start->basic Stable to neutral Neutral/Reductive Conditions start->neutral Stable to pg_me_et Use Methyl or Ethyl Ester acidic->pg_me_et pg_tbu Use tert-Butyl Ester basic->pg_tbu pg_bn Use Benzyl Ester neutral->pg_bn

Caption: Logic for choosing a protecting group based on subsequent reaction conditions.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-bromoquinoline-5-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low to No Product Yield 1. Incomplete bromination of the quinoline precursor.2. Inefficient carboxylation reaction.3. Degradation of starting material or product under harsh reaction conditions.4. Steric hindrance from the bromine at the 8-position affecting the C5-carboxylation.1. Optimize Bromination: Ensure the use of an appropriate brominating agent (e.g., N-Bromosuccinimide - NBS) and control the reaction temperature carefully to favor the desired isomer.[1][2] Monitor the reaction progress using TLC.2. Enhance Carboxylation: Consider using a stronger carboxylating agent or optimizing the reaction conditions (e.g., temperature, pressure, catalyst). For related structures, strong acids are often used as solvents to increase reactivity.[1]3. Milder Conditions: If degradation is suspected, explore milder reaction conditions, such as lower temperatures or alternative, less aggressive reagents.4. Alternative Synthetic Route: If steric hindrance is a significant issue, consider introducing the carboxylic acid group before the bromine atom.
Formation of Multiple Isomers 1. Lack of regioselectivity during the bromination step.2. Non-specific carboxylation.1. Control Bromination: The position of bromination on the quinoline ring is highly dependent on the reaction conditions and the directing effects of existing substituents. Careful control of temperature is crucial to suppress the formation of undesired isomers.[2] The use of a suitable acid catalyst can also improve selectivity.[1]2. Purification: Develop an effective purification method, such as column chromatography or recrystallization, to separate the desired 8-bromo-5-carboxylic acid isomer from other regioisomers.[2][3]
Difficulty in Purification 1. Presence of closely related isomers.2. Unreacted starting materials and byproducts with similar polarity to the product.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation.[2][3]2. Recrystallization: Test various solvents for recrystallization to isolate the pure product.3. Derivatization: In some cases, converting the carboxylic acid to an ester may facilitate purification, followed by hydrolysis back to the acid.
Poor Solubility of Intermediates or Product 1. The planar, aromatic structure of quinoline derivatives can lead to poor solubility in common organic solvents.1. Solvent Screening: Test a range of solvents to find one that provides adequate solubility for reaction and purification.2. Heating: Gently heating the solvent may improve solubility, but be cautious of potential degradation.
Subsequent Reaction Failure (e.g., Suzuki-Miyaura Coupling) 1. Steric hindrance from the peri-substituents at the C4 and C5 positions, potentially exacerbated by a bulky group at the 8-position.1. Protecting Groups: Consider using smaller protecting groups on nearby functionalities to reduce steric bulk.[4]2. Ligand and Catalyst Screening: For cross-coupling reactions, screen a variety of palladium catalysts and ligands to find a system that can overcome the steric hindrance.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the bromination of a quinoline derivative to obtain the 8-bromo isomer?

A1: Temperature control is paramount to achieve high selectivity for the 8-bromo isomer. For the related bromination of isoquinoline, maintaining the temperature between -26°C and -18°C was crucial to suppress the formation of other isomers.[2] The choice of brominating agent (e.g., NBS) and the acid solvent (e.g., sulfuric acid) also significantly influence the regioselectivity.[1][2]

Q2: I am struggling with introducing the carboxylic acid group at the C5 position. What are some common methods and their potential pitfalls?

A2: Introducing a carboxylic acid group onto a quinoline ring can be challenging. Common methods for similar aromatic systems include:

  • Directed ortho-metalation followed by quenching with CO2: This requires a suitable directing group.

  • Oxidation of a pre-installed group: For example, oxidizing a methyl or formyl group at the C5 position.

  • Sandmeyer-like reaction: Starting from an amino group at the C5 position.

Potential pitfalls include harsh reaction conditions leading to decomposition and difficulty in achieving regioselectivity. Traditional methods for synthesizing quinoline carboxylic acids can suffer from long reaction times and low yields.[5][6]

Q3: My final product is difficult to purify. Are there any suggestions for improving the purity of this compound?

A3: Purification of quinoline derivatives often requires a combination of techniques. Column chromatography using a silica gel stationary phase with a gradient of solvents like hexane/ethyl acetate or dichloromethane/diethyl ether is a common starting point.[2][3] Following chromatography, recrystallization from a suitable solvent can further enhance purity. It is essential to carefully select the recrystallization solvent to ensure good recovery of the pure product while leaving impurities in the mother liquor.

Q4: I am planning a subsequent cross-coupling reaction with my this compound. What challenges should I anticipate?

A4: A significant challenge in cross-coupling reactions with 5-substituted quinolines can be steric hindrance, especially if there are substituents at the 4 and 8 positions.[4] This steric bulk can hinder the approach of the catalyst and coupling partner, leading to poor yields. To overcome this, you may need to screen different palladium catalysts, ligands, and reaction conditions. In some cases, protecting the carboxylic acid group as an ester might be necessary to reduce its electronic and steric influence during the coupling reaction.

Experimental Workflow & Logic

The following diagrams illustrate a generalized workflow for the synthesis and a logical diagram for troubleshooting common issues.

G cluster_0 Synthesis Workflow A Starting Quinoline Derivative B Bromination A->B C Isolation & Purification of 8-Bromoquinoline Intermediate B->C D Carboxylation at C5 C->D E Final Product Purification D->E F This compound E->F

Caption: A generalized workflow for the synthesis of this compound.

G cluster_1 Troubleshooting Logic Start Unsuccessful Synthesis Problem Identify Issue: Low Yield, Impure Product, etc. Start->Problem Cause Investigate Potential Causes: Reaction Conditions, Reagents, Purification Problem->Cause Solution Implement Solutions: Optimize Conditions, Change Reagents, Improve Purification Cause->Solution Success Successful Synthesis Solution->Success Failure Re-evaluate Strategy Solution->Failure If unsuccessful Failure->Problem

Caption: A logical diagram for troubleshooting common issues in chemical synthesis.

References

Technical Support Center: Purification of Crude 8-Bromoquinoline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 8-bromoquinoline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, by-products from the synthesis, and residual solvents. Depending on the synthetic route, potential by-products could arise from incomplete reactions or side reactions involving the quinoline ring or the carboxylic acid functional group.

Q2: Which purification techniques are most effective for this compound?

A2: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography.[1] The choice between these methods often depends on the nature and quantity of the impurities.

Q3: How do I choose the best solvent for recrystallization?

A3: An ideal recrystallization solvent is one in which this compound has low solubility at room temperature but is highly soluble at the solvent's boiling point.[1] It is often a matter of experimentation to find the optimal solvent. Common solvents to screen for polar aromatic carboxylic acids include ethanol, methanol, acetic acid, or solvent mixtures like ethanol/water or ethyl acetate/hexanes.[2]

Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution above its melting point. To remedy this, you can try using a larger volume of solvent, a lower-boiling point solvent, or a solvent system where the compound is less soluble. Slow cooling is also crucial to encourage crystal formation over oiling out.[1][2]

Q5: What type of column chromatography is suitable for purifying this compound?

A5: Both normal-phase and reversed-phase column chromatography can be effective. For normal-phase silica gel chromatography, it is advisable to add a small amount of an acidic modifier, such as 0.1-1% acetic acid or formic acid, to the eluent. This suppresses the deprotonation of the carboxylic acid, reducing tailing and improving separation.[3] Reversed-phase chromatography using a C18 stationary phase with a mobile phase like water/acetonitrile or water/methanol, often with a TFA modifier, is also a powerful technique for purifying polar compounds.[4][5]

Troubleshooting Guides

Low Recovery After Recrystallization
Symptom Possible Cause Suggested Solution
Very few crystals form upon cooling.The compound is too soluble in the chosen solvent, even at low temperatures.- Try a solvent in which the compound is less soluble. - Use a co-solvent system (e.g., add a poor solvent like water or hexanes dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the good solvent).
A large amount of product remains in the mother liquor.Too much solvent was used.- Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. - Next time, use the minimum amount of hot solvent required to fully dissolve the crude product.[1]
Crystals are lost during filtration.The crystal size is too small, passing through the filter paper.- Ensure the solution is cooled slowly without agitation to promote the growth of larger crystals. - Use a finer porosity filter paper or a Büchner funnel with a proper seal.
Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
The compound streaks down the column (tailing).The carboxylic acid is interacting too strongly with the stationary phase (e.g., silica gel).- Add a small percentage of acetic acid or formic acid (0.1-1%) to your eluent to keep the carboxylic acid protonated.[3] - Consider switching to reversed-phase chromatography.[4]
Impurities co-elute with the desired product.The chosen eluent system does not provide sufficient resolution.- Perform a more thorough thin-layer chromatography (TLC) analysis to optimize the solvent system.[1] - Try a different solvent system with different polarities (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). - If using normal-phase, consider switching to reversed-phase chromatography, or vice-versa.
The compound does not move from the origin.The eluent is not polar enough.- Gradually increase the polarity of your eluent system (e.g., increase the percentage of the more polar solvent).

Quantitative Data Summary

The following table presents hypothetical data to illustrate the potential outcomes of different purification techniques for crude this compound.

Purification MethodSolvent/Eluent SystemPurity (%)Recovery (%)
RecrystallizationEthanol98.575
RecrystallizationAcetic Acid99.265
Normal-Phase Column ChromatographyEthyl Acetate/Hexanes (1:1) with 1% Acetic Acid99.585
Reversed-Phase Column ChromatographyWater/Acetonitrile (gradient) with 0.1% TFA>99.880

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Normal-Phase Flash Column Chromatography
  • Eluent Preparation: Prepare a suitable eluent system, for example, a mixture of ethyl acetate and hexanes with 1% acetic acid. The optimal ratio should be determined by prior TLC analysis (aim for an Rf of ~0.3 for the product).

  • Column Packing: Pack a glass column with silica gel, either as a slurry in the eluent or by dry packing followed by equilibration with the eluent.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the packed column.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin eluting the compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound using TLC.[6]

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Purification_Workflow start Crude this compound check_purity Assess Purity (e.g., TLC, NMR) start->check_purity is_high_purity High Purity with Minor Impurities? check_purity->is_high_purity recrystallize Recrystallization is_high_purity->recrystallize  Yes column_chrom Column Chromatography is_high_purity->column_chrom No (Complex Mixture) check_final_purity Check Final Purity recrystallize->check_final_purity column_chrom->check_final_purity pure_product Pure Product check_final_purity->pure_product Purity Acceptable troubleshoot Troubleshoot Purification check_final_purity->troubleshoot Purity Not Acceptable

Caption: Workflow for selecting a purification technique.

Recrystallization_Troubleshooting start Low Recovery After Recrystallization check_mother_liquor Analyze Mother Liquor (TLC) start->check_mother_liquor product_in_liquor Significant Product in Mother Liquor? check_mother_liquor->product_in_liquor too_much_solvent Used Too Much Solvent product_in_liquor->too_much_solvent Yes wrong_solvent Wrong Solvent (Too Soluble) product_in_liquor->wrong_solvent No (Little Product Left) concentrate_liquor Concentrate Mother Liquor & Recool too_much_solvent->concentrate_liquor end Improved Recovery concentrate_liquor->end rescreen_solvents Screen for a Less Solubilizing Solvent wrong_solvent->rescreen_solvents rescreen_solvents->end

Caption: Troubleshooting low recovery in recrystallization.

References

Enhancing the Synthesis of 8-Bromoquinoline-5-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, optimizing the synthesis of 8-bromoquinoline-5-carboxylic acid is crucial for improving efficiency and reducing costs. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help increase the yield of this important compound.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. This guide will walk you through the key stages of the synthesis, offering insights into potential challenges and their solutions.

Troubleshooting Common Issues

Researchers may encounter several challenges during the synthesis of this compound. The following table outlines common problems, their potential causes, and recommended solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low yield of quinoline-5-carboxylic acid (precursor) - Incomplete reaction in Skraup or Doebner-von Miller synthesis. - Suboptimal temperature control, leading to side product formation. - Inefficient purification, resulting in product loss.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Maintain the recommended reaction temperature strictly. - Use an appropriate solvent system for recrystallization or column chromatography to minimize loss.
Formation of multiple isomers during bromination - Incorrect brominating agent or reaction conditions. - The directing effect of the carboxylic acid group is not fully exploited.- Use a regioselective brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. - Perform the reaction at a controlled, low temperature to favor the desired isomer.
Reaction stalls or proceeds very slowly - Impure starting materials or reagents. - Insufficient activation in the Skraup synthesis (e.g., low acid concentration). - Low reaction temperature.- Ensure all starting materials and reagents are of high purity and dry. - Use the correct concentration of sulfuric acid in the Skraup reaction. - Gradually increase the reaction temperature while monitoring for side product formation.
Difficulty in purifying the final product - Presence of unreacted starting materials or brominated isomers. - Tar formation during the Skraup reaction.- Employ column chromatography with a carefully selected eluent system for effective separation. - Recrystallize the crude product from a suitable solvent to remove impurities. - For tarry residues, consider a preliminary purification by washing with a non-polar solvent to remove some impurities before chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing the quinoline-5-carboxylic acid precursor?

A1: The Skraup synthesis is a classic and effective method.[1][2][3] It involves the reaction of 3-aminobenzoic acid with glycerol, an oxidizing agent (like nitrobenzene or arsenic acid), and concentrated sulfuric acid.[1][2] While the Doebner-von Miller reaction is an alternative, the Skraup synthesis is often preferred for this specific substitution pattern.[4]

Q2: How can I control the regioselectivity of the bromination step to favor the 8-bromo isomer?

A2: The carboxylic acid group at the 5-position is an electron-withdrawing group, which deactivates the benzene ring and directs electrophilic substitution to the meta-positions relative to itself, which are positions 7 and to a lesser extent, position 8. However, in the quinoline ring system, electrophilic attack is favored at the 5- and 8-positions of the benzenoid ring. Therefore, the presence of the deactivating group at position 5 strongly favors bromination at the 8-position. Using a mild brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or acetic acid at a controlled temperature can enhance this selectivity.

Q3: What are the critical safety precautions for the Skraup reaction?

A3: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[2] It is crucial to add the sulfuric acid slowly and with efficient cooling. The use of a moderator, such as ferrous sulfate, is also recommended to control the reaction rate.[2] All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of both the Skraup synthesis and the subsequent bromination. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can determine when the reaction is complete.

Experimental Protocols

Synthesis of Quinoline-5-carboxylic Acid via Skraup Reaction

This protocol is a general guideline and may require optimization based on laboratory conditions.

Materials:

  • 3-Aminobenzoic acid

  • Glycerol

  • Nitrobenzene (or another suitable oxidizing agent)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, as a moderator)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 3-aminobenzoic acid and glycerol.

  • If using, add ferrous sulfate to the mixture.

  • Slowly add nitrobenzene to the reaction mixture.

  • Heat the mixture carefully to the recommended temperature (typically 140-160 °C) and maintain for several hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude quinoline-5-carboxylic acid by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Bromination of Quinoline-5-carboxylic Acid

Materials:

  • Quinoline-5-carboxylic acid

  • N-Bromosuccinimide (NBS)

  • Chloroform or Acetic Acid (solvent)

Procedure:

  • Dissolve quinoline-5-carboxylic acid in the chosen solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add N-bromosuccinimide in portions to the cooled solution while stirring.

  • Allow the reaction to proceed at a low temperature, monitoring its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted bromine.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized to improve the yield of the synthesis.

Parameter Skraup Synthesis Bromination
Temperature 140-160 °C0-25 °C
Reaction Time 3-6 hours2-4 hours
Key Reagents 3-Aminobenzoic acid, Glycerol, H₂SO₄, Oxidizing agentQuinoline-5-carboxylic acid, NBS
Typical Yield 40-60% (can be optimized)70-85% (can be optimized)

Visualizing the Workflow

To better understand the synthesis process, the following diagrams illustrate the experimental workflow and the logical relationships in troubleshooting.

SynthesisWorkflow cluster_skraup Synthesis of Quinoline-5-carboxylic Acid cluster_bromination Bromination start_skraup 3-Aminobenzoic Acid + Glycerol + H₂SO₄ + Oxidizing Agent react_skraup Skraup Reaction (140-160°C) start_skraup->react_skraup workup_skraup Workup and Neutralization react_skraup->workup_skraup purify_skraup Purification (Recrystallization) workup_skraup->purify_skraup product_skraup Quinoline-5-carboxylic Acid purify_skraup->product_skraup start_bromo Quinoline-5-carboxylic Acid + NBS product_skraup->start_bromo Precursor react_bromo Bromination (0-25°C) start_bromo->react_bromo workup_bromo Workup and Extraction react_bromo->workup_bromo purify_bromo Purification (Chromatography) workup_bromo->purify_bromo product_bromo This compound purify_bromo->product_bromo

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Side Product Formation issue->cause2 cause3 Purification Loss issue->cause3 cause4 Impure Reagents issue->cause4 sol1 Monitor with TLC Increase Reaction Time cause1->sol1 sol2 Control Temperature Use Milder Conditions cause2->sol2 sol3 Optimize Purification Method Careful Handling cause3->sol3 sol4 Use High Purity Reagents Dry Solvents cause4->sol4

Caption: Troubleshooting guide for low yield in synthesis.

By following these guidelines and troubleshooting steps, researchers can significantly improve the yield and purity of this compound, facilitating its use in further research and development.

References

common side reactions in the synthesis of 8-bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-bromoquinoline-5-carboxylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and logical synthetic approach involves a multi-step process, typically starting with the synthesis of a substituted quinoline, followed by bromination and subsequent oxidation. A representative pathway begins with the Skraup synthesis to form 5-methylquinoline, followed by bromination to 8-bromo-5-methylquinoline, and finally, oxidation of the methyl group to the carboxylic acid.

Q2: What are the primary side reactions I should be aware of during the Skraup synthesis of the quinoline core?

The Skraup synthesis, while effective, is known for its harsh reaction conditions, which can lead to several side reactions.[1][2] The most prevalent issue is the formation of tar and polymeric byproducts due to the strongly acidic and high-temperature environment. Additionally, depending on the purity of the starting aniline, isomeric quinoline derivatives can be formed. In the context of a substituted aniline precursor for an 8-bromo derivative, improper starting material selection could lead to isomers.

Q3: During the bromination of the quinoline ring, what are the likely isomeric impurities?

The bromination of quinoline derivatives can sometimes yield a mixture of isomers.[3] When brominating 5-methylquinoline, while the 8-position is a potential site for electrophilic substitution, there is a possibility of obtaining other isomers such as 6-bromo-5-methylquinoline or 7-bromo-5-methylquinoline. The regioselectivity can be influenced by the reaction conditions, including the choice of brominating agent and the solvent system.[3]

Q4: I am observing incomplete oxidation of the methyl group. What could be the cause?

Incomplete oxidation is a frequent challenge when converting a methyl group on an aromatic ring to a carboxylic acid. This typically results in the formation of 8-bromoquinoline-5-carbaldehyde or the corresponding alcohol. Common causes include insufficient reaction time, inadequate temperature, or a suboptimal ratio of the oxidizing agent to the substrate. The choice of oxidizing agent and reaction conditions is critical for driving the reaction to completion.

Q5: Are there any concerns about over-oxidation or degradation of the product?

Yes, particularly when using strong oxidizing agents like potassium permanganate, over-oxidation can be a significant side reaction.[4] This can lead to the cleavage of the quinoline ring system, resulting in a complex mixture of degradation products and a lower yield of the desired carboxylic acid. Careful control of the reaction temperature and stoichiometry of the oxidizing agent is crucial to minimize these degradative pathways.

Troubleshooting Guides

Problem 1: Low Yield and Tar Formation in the Skraup Synthesis
Symptom Possible Cause Suggested Solution
Dark, viscous reaction mixture with a low yield of the desired quinoline precursor.The reaction temperature is too high, or the addition of sulfuric acid was too rapid, leading to polymerization and charring.[1]Maintain strict temperature control throughout the reaction. Add the sulfuric acid dropwise with efficient stirring and cooling. Consider using a milder oxidizing agent if nitrobenzene is causing excessive charring.
Formation of multiple quinoline isomers detected by TLC or NMR.The aniline starting material is impure or contains isomeric impurities.Ensure the purity of the aniline precursor before starting the reaction. Recrystallize or distill the starting material if necessary.
The reaction fails to proceed to completion.Insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature for a sufficient duration as per the established protocol. Monitor the reaction progress using TLC.
Problem 2: Poor Regioselectivity and Multiple Products in the Bromination Step
Symptom Possible Cause Suggested Solution
A mixture of bromo-isomers is observed after work-up.The reaction conditions are not optimized for the desired regioselectivity.Experiment with different brominating agents (e.g., NBS instead of Br₂). The choice of solvent can also significantly influence the isomeric ratio.[3] Consider performing the bromination in a strong acid like concentrated sulfuric acid, which can direct the substitution pattern.[3]
Di- or poly-brominated products are detected.An excess of the brominating agent was used, or the reaction was allowed to proceed for too long.Use a stoichiometric amount of the brominating agent and monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed.
Problem 3: Incomplete Oxidation or Product Degradation during Carboxylic Acid Formation
Symptom Possible Cause Suggested Solution
The presence of 8-bromoquinoline-5-carbaldehyde or the corresponding alcohol in the final product.Insufficient oxidizing agent, low reaction temperature, or short reaction time.Increase the molar ratio of the oxidizing agent (e.g., KMnO₄) to the substrate. Ensure the reaction is heated appropriately and for a sufficient duration. Monitor the disappearance of the intermediate aldehyde by TLC.[4]
Low yield of the desired carboxylic acid with a complex mixture of byproducts.Over-oxidation and cleavage of the quinoline ring.[4]Carefully control the reaction temperature, avoiding excessive heating. Use a less harsh oxidizing agent if possible, or perform the reaction under more controlled conditions (e.g., buffered pH).
Decarboxylation of the final product is observed.The reaction conditions, particularly high temperatures in an acidic or basic medium, can promote decarboxylation.After the oxidation is complete, work up the reaction at a lower temperature. Avoid prolonged heating of the isolated carboxylic acid in solution.

Experimental Protocols

Representative Protocol 1: Synthesis of 8-Bromo-5-methylquinoline

This protocol is a representative procedure for the bromination of a methylquinoline.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-methylquinoline (1 equivalent) in concentrated sulfuric acid at 0°C.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.1 equivalents) in concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the progress of the reaction by TLC (thin-layer chromatography).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Representative Protocol 2: Oxidation of 8-Bromo-5-methylquinoline to this compound

This protocol is a representative procedure for the oxidation of a methyl group on the quinoline ring.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-bromo-5-methylquinoline (1 equivalent) in a mixture of pyridine and water.

  • Oxidation: Heat the mixture to reflux and add potassium permanganate (KMnO₄) (3-4 equivalents) portion-wise over several hours. The purple color of the permanganate should disappear as the reaction proceeds.

  • Reaction Monitoring: Continue refluxing until the starting material is no longer visible by TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter off the manganese dioxide precipitate. Wash the precipitate with hot water.

  • Isolation: Acidify the combined filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The desired carboxylic acid will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Common Impurities
5-MethylquinolineC₁₀H₉N143.1960-70Tar, Isomeric methylquinolines
8-Bromo-5-methylquinolineC₁₀H₈BrN222.0870-806-Bromo-5-methylquinoline, Dibromo derivatives
This compoundC₁₀H₆BrNO₂252.0650-658-Bromoquinoline-5-carbaldehyde, Unreacted starting material

Visualizations

Synthesis_Pathway cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Oxidation Aniline_Precursor Aniline + Glycerol 5_Methylquinoline 5-Methylquinoline Aniline_Precursor->5_Methylquinoline H₂SO₄, Nitrobenzene 8_Bromo_5_methylquinoline 8-Bromo-5-methylquinoline 5_Methylquinoline->8_Bromo_5_methylquinoline NBS, H₂SO₄ 8_Bromoquinoline_5_carboxylic_acid 8-Bromoquinoline- 5-carboxylic acid 8_Bromo_5_methylquinoline->8_Bromoquinoline_5_carboxylic_acid KMnO₄, Pyridine/H₂O

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow cluster_solutions Potential Solutions Start Problem Encountered LowYield Low Yield / Tar Start->LowYield Isomers Isomeric Impurities Start->Isomers IncompleteReaction Incomplete Reaction Start->IncompleteReaction OverOxidation Over-oxidation Start->OverOxidation Sol_Temp Adjust Temperature LowYield->Sol_Temp Sol_Reagent Check Reagent Purity / Stoichiometry LowYield->Sol_Reagent Isomers->Sol_Reagent Sol_Solvent Change Solvent / Brominating Agent Isomers->Sol_Solvent IncompleteReaction->Sol_Temp IncompleteReaction->Sol_Reagent Sol_Time Modify Reaction Time IncompleteReaction->Sol_Time OverOxidation->Sol_Temp OverOxidation->Sol_Reagent

Caption: Troubleshooting workflow for synthesis issues.

Caption: Common side reactions in the synthesis pathway.

References

Technical Support Center: Identifying Impurities in 8-Bromoquinoline-5-carboxylic Acid by NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 8-bromoquinoline-5-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H and 13C NMR chemical shifts for pure this compound?

Q2: What are the most common impurities I should expect to see in my sample?

A2: Impurities in this compound typically arise from the synthetic route used. Common synthesis methods like the Skraup or Doebner-von Miller reactions can lead to several types of impurities:

  • Starting Materials: Unreacted starting materials such as 2-bromoaniline or its derivatives.

  • Isomers: Positional isomers like 5-bromoquinoline-8-carboxylic acid can be formed.

  • Byproducts of Bromination: Over-bromination can lead to di-bromo species such as 5,8-dibromoquinoline.

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, DMSO) are common contaminants.

Q3: My 1H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A3: To identify unknown peaks, follow these steps:

  • Check for Residual Solvents: Compare the chemical shifts of the unknown signals with a table of common NMR solvents.

  • Analyze Coupling Patterns: The multiplicity and coupling constants of the signals in the aromatic region can help distinguish between different isomers and byproducts.

  • Spike your sample: If you suspect a specific impurity (e.g., a starting material), add a small amount of the pure substance to your NMR sample and re-acquire the spectrum. An increase in the intensity of the corresponding peaks will confirm its presence.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals of both the main compound and the impurities.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Broad peaks in the 1H NMR spectrum 1. Poor shimming. 2. Sample is too concentrated. 3. Presence of paramagnetic impurities. 4. Insoluble material in the sample.1. Re-shim the spectrometer. 2. Dilute the sample. 3. Filter the sample through a small plug of glass wool. 4. Ensure the sample is fully dissolved. If not, try a different deuterated solvent.
Overlapping signals in the aromatic region Presence of multiple aromatic species (isomers, byproducts).1. Use a higher field NMR spectrometer for better resolution. 2. Try a different deuterated solvent (e.g., DMSO-d6, Acetone-d6) which can induce different chemical shifts. 3. Run 2D NMR experiments (COSY, HSQC) to resolve overlapping signals and establish connectivity.
Absence of the carboxylic acid proton signal 1. The proton is exchanging with residual water (D2O) in the solvent. 2. The signal is very broad and lost in the baseline.1. Use a freshly opened bottle of deuterated solvent or dry the solvent before use. 2. Acquire the spectrum over a wider spectral width and inspect the baseline at the expected downfield region. A D2O exchange experiment can confirm the presence of an exchangeable proton.
Integration values are not as expected 1. Presence of impurities. 2. Incomplete relaxation of signals.1. Carefully integrate all signals, including those of suspected impurities, to account for all protons. 2. Increase the relaxation delay (d1) in the acquisition parameters.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound and potential impurities. These are estimated values and should be used as a guide.

Table 1: Predicted 1H NMR Chemical Shifts (ppm)

Proton This compound 5-Bromoquinoline-8-carboxylic acid 5,8-Dibromoquinoline
H-2~8.9 (dd)~9.1 (dd)~9.0 (dd)
H-3~7.6 (dd)~7.7 (dd)~7.6 (dd)
H-4~8.5 (dd)~9.2 (dd)~8.6 (dd)
H-6~8.0 (d)~8.2 (d)~8.3 (d)
H-7~7.8 (d)~7.9 (d)~8.0 (d)
COOH>10 (br s)>10 (br s)-

dd = doublet of doublets, d = doublet, br s = broad singlet

Table 2: Predicted 13C NMR Chemical Shifts (ppm)

Carbon This compound 5-Bromoquinoline-8-carboxylic acid 5,8-Dibromoquinoline
C-2~152~151~151
C-3~123~124~124
C-4~136~138~137
C-4a~129~128~129
C-5~130~122~123
C-6~135~137~138
C-7~128~130~131
C-8~125~130~126
C-8a~148~147~148
COOH~168~167-

Experimental Protocols

NMR Sample Preparation

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a clean, dry vial.

  • If the sample does not dissolve completely, gently warm the vial or use sonication.

  • If solid particles are present, filter the solution through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean NMR tube.

  • Cap the NMR tube and gently invert it a few times to ensure a homogeneous solution.

1H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Typically 0-16 ppm.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-3 seconds.

13C NMR Acquisition

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024 or more, as 13C is less sensitive.

  • Relaxation Delay (d1): 2 seconds.

Visualization of Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter (if necessary) dissolve->filter transfer Transfer to NMR Tube filter->transfer load_sample Load Sample into Spectrometer transfer->load_sample Prepared Sample lock_shim Lock and Shim load_sample->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum lock_shim->acquire_13C acquire_2D Acquire 2D Spectra (COSY, HSQC) lock_shim->acquire_2D process_spectra Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process_spectra Raw Data acquire_13C->process_spectra acquire_2D->process_spectra peak_picking Peak Picking and Integration process_spectra->peak_picking assign_signals Assign Signals peak_picking->assign_signals identify_impurities Identify Impurities assign_signals->identify_impurities

Caption: Workflow for NMR-based impurity identification.

impurity_identification_logic start Start: Unexpected Peaks in NMR Spectrum check_solvents Compare with common solvent shifts start->check_solvents solvent_match Impurity is a residual solvent check_solvents->solvent_match check_starting_materials Compare with NMR of known starting materials solvent_match->check_starting_materials No end Impurity Identified solvent_match->end Yes sm_match Impurity is a starting material check_starting_materials->sm_match check_isomers Analyze coupling patterns and compare with data of known isomers sm_match->check_isomers No sm_match->end Yes isomer_match Impurity is a positional isomer check_isomers->isomer_match check_byproducts Consider known side reactions and compare with literature data isomer_match->check_byproducts No isomer_match->end Yes byproduct_match Impurity is a reaction byproduct check_byproducts->byproduct_match further_analysis Further analysis needed (e.g., 2D NMR, MS) byproduct_match->further_analysis No byproduct_match->end Yes

Caption: Decision tree for identifying unknown impurities.

Technical Support Center: Optimizing Suzuki Coupling for 8-Bromoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions for 8-bromoquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of 8-bromoquinoline derivatives?

A1: The most critical parameters to consider are the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. The electronic and steric nature of the substituents on both the 8-bromoquinoline and the boronic acid partner will significantly influence the optimal conditions. The nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, affecting its reactivity, so ligand choice is particularly crucial.

Q2: Which palladium catalysts and ligands are generally recommended for the Suzuki coupling of 8-bromoquinolines?

A2: For heteroaryl halides like 8-bromoquinoline, bulky and electron-rich phosphine ligands are often successful.[1] Common choices include Buchwald-type ligands (e.g., SPhos, XPhos) and others like Pd(dppf)Cl2 or Pd(PPh3)4.[2] The choice of ligand can influence the selectivity of the reaction, especially in cases of polyhalogenated quinolines.[2]

Q3: What are the common side reactions observed in the Suzuki coupling of 8-bromoquinoline derivatives?

A3: Common side reactions include:

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by certain bases or impurities in the reaction mixture.[3]

  • Homocoupling: Two molecules of the boronic acid derivative couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.[3]

  • Protodeboronation: The boronic acid is converted back to the corresponding arene. This can be an issue with unstable boronic acids, especially at elevated temperatures.

Q4: How does the position of the bromo group on the quinoline ring affect the reactivity in Suzuki coupling?

A4: The reactivity of halopyridines and related heterocycles in Suzuki coupling is influenced by the position of the halogen. For quinolines, the C-2 and C-4 positions are generally more activated towards oxidative addition than other positions. However, for 8-bromoquinolines, the peri-interaction with the nitrogen at position 1 can influence the electronic environment and reactivity. The specific reaction conditions, especially the choice of catalyst and ligand, can often overcome these intrinsic reactivity differences.[4]

Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: I am not observing any product formation, or the yield is very low. What should I check first?

Answer:

  • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) sources like Pd2(dba)3 can degrade over time.[3] Consider using a fresh batch or a more stable pre-catalyst.

  • Degassing: Thoroughly degas your reaction mixture to remove oxygen, which can lead to catalyst deactivation and homocoupling of the boronic acid.[3]

  • Base and Solvent: The choice of base and solvent is critical. An inappropriate base may not efficiently activate the boronic acid for transmetalation.[5] Ensure your solvent can dissolve all reactants adequately.

  • Temperature: The reaction may require higher temperatures to proceed. Gradually increase the temperature and monitor for product formation and potential decomposition.

Issue 2: Significant Dehalogenation of the 8-Bromoquinoline

Question: I am observing a significant amount of the dehalogenated quinoline byproduct. How can I minimize this?

Answer:

  • Base Selection: Strong, non-nucleophilic bases are generally preferred. Using weaker bases or certain amine bases can sometimes promote dehalogenation.[3] Consider switching to bases like K2CO3 or Cs2CO3.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of dehalogenation. Try to find conditions that allow for complete conversion in a shorter time.

  • Ligand Choice: The ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands may help to suppress dehalogenation.

Issue 3: Formation of Boronic Acid Homocoupling Product

Question: I am seeing a significant amount of the homocoupled product from my boronic acid. What is the cause and how can I prevent it?

Answer:

  • Oxygen Contamination: The primary cause of homocoupling is the presence of oxygen.[3] Ensure your degassing procedure (e.g., argon sparging, freeze-pump-thaw cycles) is effective.

  • Palladium(II) Precursors: Using Pd(II) sources without a proper in-situ reduction to Pd(0) can sometimes lead to increased homocoupling. Using a Pd(0) source or a pre-catalyst designed for easy reduction can be beneficial.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess might favor homocoupling.

Data Presentation

Table 1: General Starting Conditions for Suzuki Coupling of 8-Bromoquinoline Derivatives

ParameterRecommended Starting ConditionsNotes
Palladium Catalyst Pd(PPh3)4 (2-5 mol%) or Pd(dppf)Cl2 (2-5 mol%)Buchwald pre-catalysts with ligands like SPhos or XPhos are also excellent starting points.
Ligand (If using a ligand-free precursor like Pd(OAc)2) PPh3, dppf, SPhos, XPhosLigand-to-metal ratio is typically 1:1 to 2:1.
Base K2CO3 (2-3 equivalents) or Cs2CO3 (2-3 equivalents)K3PO4 is also a common choice, particularly for more challenging couplings.[1]
Solvent Dioxane/H2O (4:1 to 10:1), Toluene/H2O (4:1 to 10:1), or DMFThe choice of solvent can significantly impact solubility and reaction rate.[1][6]
Temperature 80-110 °CStart at a lower temperature and increase if the reaction is slow.
Boronic Acid 1.1 - 1.5 equivalentsUsing a slight excess can help drive the reaction to completion.

Table 2: Example Conditions from Literature for Suzuki Coupling of Bromoquinolines

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
2,4-dichloro-8-bromo-7-methoxyquinolinePd(PPh3)4Na2CO3Toluene/EtOH/H2O8075[2]
8-Bromo-1,2,3,4-tetrahydroquinolinePd(PPh3)4K2CO3 (aq)1,4-Dioxane10068-81[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an 8-Bromoquinoline Derivative

This protocol is a general starting point and should be optimized for each specific substrate combination.

Materials:

  • 8-Bromoquinoline derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv)

  • Base (e.g., K2CO3, 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the 8-bromoquinoline derivative, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Add the anhydrous solvent and degassed water.

  • Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine 8-bromoquinoline, boronic acid, and base degas1 Evacuate and backfill with inert gas reagents->degas1 catalyst Add Pd catalyst degas1->catalyst solvent Add solvent and water catalyst->solvent degas2 Degas reaction mixture solvent->degas2 heat Heat to desired temperature degas2->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A general experimental workflow for the Suzuki coupling of 8-bromoquinoline derivatives.

Troubleshooting_Guide cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low or No Product Yield catalyst_activity Is the catalyst active? start->catalyst_activity oxygen Is the reaction properly degassed? start->oxygen base_solvent Are the base and solvent appropriate? start->base_solvent temperature Is the temperature optimal? start->temperature dehalogenation Observing dehalogenation? start->dehalogenation homocoupling Observing homocoupling? start->homocoupling solution1 Use fresh catalyst or pre-catalyst catalyst_activity->solution1 No solution2 Improve degassing procedure oxygen->solution2 No solution3 Screen different bases and solvents base_solvent->solution3 No solution4 Optimize reaction temperature temperature->solution4 No solution5 Change base or optimize reaction time dehalogenation->solution5 Yes solution6 Ensure rigorous exclusion of oxygen homocoupling->solution6 Yes

Caption: A troubleshooting decision tree for common issues in Suzuki coupling reactions.

References

preventing decarboxylation of quinoline carboxylic acids during reaction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the unwanted decarboxylation of quinoline carboxylic acids during chemical reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of quinoline carboxylic acids, offering potential causes and solutions to minimize or prevent decarboxylation.

Problem IDQuestionPotential CausesRecommended Solutions
QCA-001 My reaction is yielding the decarboxylated quinoline instead of the desired quinoline carboxylic acid. Why is this happening and what can I do? High reaction temperatures are a primary driver of decarboxylation.[1] The rate of chemical reactions, including decarboxylation, can double with every 10°C increase in temperature.[1] For instance, in the synthesis of quinoline-2,3-dicarboxylic acid, the carboxyl group at the 2-position can decompose at temperatures above 90°C.[2]- Lower the reaction temperature: If the reaction protocol allows, reduce the temperature to the minimum required for the reaction to proceed. For some Doebner reactions, it has been noted that the reaction must be carried out at ≥65 °C to proceed efficiently.[3][4] However, it is crucial to find the optimal balance to suppress decomposition at higher temperatures.[3][4] - Use microwave irradiation: This can sometimes allow for shorter reaction times at controlled temperatures, potentially reducing the extent of thermal decarboxylation.[5]
Extreme pH (strongly acidic or basic conditions): Both strong acids and bases can catalyze decarboxylation. The Pfitzinger reaction, which is often conducted under basic conditions (e.g., KOH in ethanol/water), can be susceptible to decarboxylation, especially with prolonged reaction times or high temperatures.[6][7][8] Similarly, harsh acidic conditions for ester hydrolysis can also lead to loss of the carboxyl group.- Use milder bases or catalysts: For the Pfitzinger reaction, consider using alternative catalysts or reaction conditions that are less harsh. - Optimize pH for ester hydrolysis: For deprotection of ester groups, use mild conditions. For example, if harsh basic conditions (>60 °C with NaOH) lead to decarboxylation, consider alternative deprotection methods like using BBr₃ in dichloromethane at room temperature.[6]
Substrate reactivity: The electronic properties of the substituents on the quinoline ring or its precursors can influence the stability of the carboxylic acid. Electron-withdrawing groups can sometimes stabilize the intermediate formed during decarboxylation, thus promoting the side reaction. In the Doebner reaction, electron-deficient anilines are known to sometimes give low yields, which could be due to side reactions like decarboxylation.[3]- Protecting group strategy: Protect the carboxylic acid as an ester (e.g., methyl or ethyl ester).[9] This prevents decarboxylation during subsequent reaction steps. The ester can then be hydrolyzed under mild conditions. - Choose an alternative synthetic route: If a particular substrate is consistently leading to decarboxylation, consider a different synthetic approach to the target molecule.
QCA-002 I am observing significant byproduct formation and low yields in my Doebner reaction. Could this be related to decarboxylation? Yes, low yields in the Doebner reaction, especially with electron-deficient anilines, can be a result of competing side reactions, including decarboxylation of the desired quinoline-4-carboxylic acid product.[3] High temperatures can also lead to the decomposition of pyruvic acid, a key reactant, which can contribute to lower yields and the formation of impurities.[3][4]- Slow addition of pyruvic acid: Adding pyruvic acid dropwise to the reaction mixture at an elevated temperature can help to suppress its decomposition and improve the overall yield of the desired product.[3][4] - Use of a Lewis acid catalyst: Catalysts like BF₃·THF have been shown to improve the yield of the Doebner reaction, even with challenging substrates.[3]
QCA-003 My attempt to hydrolyze a quinoline carboxylic acid ester resulted in a mixture of the desired acid and the decarboxylated product. How can I improve the selectivity? Harsher hydrolysis conditions, such as high concentrations of strong base (e.g., NaOH) and elevated temperatures (e.g., >60°C), can favor decarboxylation over ester hydrolysis, especially if the ester is sterically hindered.[6]- Use milder hydrolysis conditions: Employ milder bases (e.g., LiOH) or conduct the reaction at room temperature for a longer period. - Alternative deprotection reagents: For methyl esters that are resistant to mild hydrolysis, a reagent like BBr₃ in dichloromethane at room temperature can effectively cleave the ester with minimal side product formation.[6] - Acid-catalyzed hydrolysis: In some cases, acid-catalyzed hydrolysis using a mixture of acetic acid, sulfuric acid, and water can be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation in the context of quinoline carboxylic acids?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂). For quinoline carboxylic acids, this results in the loss of the carboxylic acid functionality and its replacement with a hydrogen atom on the quinoline ring.

Q2: What is the general mechanism of decarboxylation for heteroaromatic carboxylic acids?

The mechanism can vary depending on the reaction conditions. In many cases, for acids like picolinic acid (a pyridine carboxylic acid, which is structurally related to quinoline carboxylic acids), decarboxylation is thought to proceed through the formation of a zwitterion or an ylide intermediate, which then loses CO₂. The rate of decarboxylation is often pH-dependent, with the isoelectric species (zwitterion or neutral acid) decarboxylating more readily than the anionic carboxylate.[11]

Q3: Are certain positions on the quinoline ring more prone to decarboxylation?

Yes, the stability of the carboxyl group can be influenced by its position on the quinoline ring. For example, in quinoline-2,3-dicarboxylic acid, the carboxyl group at the 2-position is more labile and can be selectively removed under thermal conditions.[2] This is due to the electronic influence of the ring nitrogen.

Q4: How can I protect the carboxylic acid group to prevent decarboxylation?

The most common method for protecting a carboxylic acid is to convert it into an ester, such as a methyl, ethyl, or benzyl ester.[9] Esters are generally more stable to decarboxylation under conditions that would affect the free carboxylic acid. The ester can be introduced by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by other methods like reaction with an alkyl halide in the presence of a base.[12] The protecting group can then be removed (deprotected) at a later stage of the synthesis under milder conditions to regenerate the carboxylic acid.[9]

Q5: What are the ideal storage conditions to ensure the stability of quinoline carboxylic acids?

To maintain the stability of quinoline carboxylic acids and prevent degradation, they should be stored at a moderate and stable temperature in a well-sealed container to protect them from moisture and oxygen.[1] High temperatures can promote decarboxylation, while very low temperatures could lead to crystallization and physical changes.[1]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of quinoline carboxylic acids, highlighting conditions that can influence the yield and potentially minimize decarboxylation.

Table 1: Optimization of the Doebner Reaction for the Synthesis of a Quinoline-4-Carboxylic Acid Derivative [3]

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1-EthanolRefluxLow
2H₂NSO₃HWater-Low
3BF₃·THF (1.0)MeCN6588
4BF₃·THF (1.0)MeCN5045
5BF₃·THF (1.0)MeCN8085
6BF₃·Et₂O (1.0)MeCN6587
7Sc(OTf)₃ (0.1)MeCN6541

This table is adapted from a study on the synthesis of a specific quinoline-4-carboxylic acid and illustrates the significant impact of catalyst and temperature on the reaction yield.

Table 2: Conditions for Pfitzinger Reaction to Synthesize Quinoline-4-Carboxylic Acids [7]

Ketone ReactantBaseSolventTemperature (°C)Reaction Time (h)
AcetoneKOHEthanol/Water7924
4-MethylacetophenoneKOHEthanol/Water7924

This table provides typical conditions for the Pfitzinger reaction. Note that prolonged heating can potentially lead to decarboxylation.

Experimental Protocols

Protocol 1: BF₃·THF Catalyzed Doebner Reaction to Minimize Side Reactions [3]

This protocol is optimized to improve yields for the synthesis of quinoline-4-carboxylic acids, particularly from electron-deficient anilines, which are often prone to low yields in conventional Doebner reactions.

  • To a solution of the aniline (1.0 equiv) and aldehyde (1.0 equiv) in acetonitrile (MeCN), add BF₃·THF (1.0 equiv) at room temperature.

  • Stir the reaction mixture at 65°C for 1 hour.

  • Prepare a solution of pyruvic acid (1.2 equiv) in MeCN.

  • Add the pyruvic acid solution dropwise to the reaction mixture.

  • Continue stirring the reaction mixture at 65°C for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Perform a standard aqueous work-up and purify the product by recrystallization or column chromatography.

Protocol 2: Mild Hydrolysis of a Quinoline Carboxylic Acid Methyl Ester using BBr₃ [6]

This protocol is useful for deprotecting sterically hindered methyl esters of quinoline carboxylic acids where traditional basic hydrolysis might lead to decarboxylation.

  • Dissolve the quinoline carboxylic acid methyl ester (1.0 equiv) in dry dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of boron tribromide (BBr₃) in DCM (typically 1.0 M solution, use appropriate equivalents based on substrate) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-24 hours, monitoring the progress by TLC or LCMS.

  • Upon completion, carefully quench the reaction by slowly adding methanol or water at 0°C.

  • Perform an aqueous work-up, typically by extracting the product into an organic solvent.

  • Purify the resulting carboxylic acid by recrystallization or another suitable method.

Visualizations

// Nodes Start [label="Problem: Unwanted\nDecarboxylation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause1 [label="High Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"]; Cause2 [label="Extreme pH\n(Strong Acid/Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Cause3 [label="Substrate\nReactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Solution1a [label="Lower Reaction\nTemperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Use Microwave\nIrradiation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Use Milder\nBase/Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2b [label="Optimize pH for\nEster Hydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Protecting Group\nStrategy (Ester)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3b [label="Alternative\nSynthetic Route", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Cause1 [label=" is caused by "]; Start -> Cause2 [label=" is caused by "]; Start -> Cause3 [label=" is caused by "]; Cause1 -> Solution1a [label=" solve with "]; Cause1 -> Solution1b [label=" solve with "]; Cause2 -> Solution2a [label=" solve with "]; Cause2 -> Solution2b [label=" solve with "]; Cause3 -> Solution3a [label=" solve with "]; Cause3 -> Solution3b [label=" solve with "]; } .enddot Figure 1. Troubleshooting logic for unwanted decarboxylation.

// Nodes Step1 [label="1. Mix Aniline, Aldehyde,\nand BF₃·THF in MeCN", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="2. Heat to 65°C\nfor 1 hour", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="3. Dropwise addition\nof Pyruvic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Step4 [label="4. Stir at 65°C\nfor 20 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; Step5 [label="5. Work-up and\nPurification", fillcolor="#34A853", fontcolor="#FFFFFF"]; Output [label="Quinoline-4-Carboxylic Acid\n(Minimized Decarboxylation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Step5; Step5 -> Output; } .enddot Figure 2. Workflow for a modified Doebner reaction.

References

stability issues of 8-bromoquinoline-5-carboxylic acid under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-bromoquinoline-5-carboxylic acid, particularly under basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under basic conditions?

A1: The main stability concern for this compound in basic solutions is its potential for degradation. The quinoline ring system is relatively stable, but the carboxylic acid and bromo substituents can be susceptible to reaction under certain conditions. In basic media, the carboxylic acid group will be deprotonated to form a carboxylate anion. While this ionized form is generally more soluble in aqueous solutions, high pH and elevated temperatures can promote undesirable reactions.

Q2: What potential degradation pathways should I be aware of?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of quinoline carboxylic acids and bromo-aromatic compounds, potential degradation routes under basic conditions could include:

  • Decarboxylation: At elevated temperatures, the carboxylate group could be lost as carbon dioxide, leading to the formation of 8-bromoquinoline.

  • Hydrolytic Debromination: Although less common for aryl bromides, under harsh basic conditions (e.g., high concentration of a strong base, high temperature, presence of a catalyst), the bromine atom could be substituted by a hydroxyl group, yielding 8-hydroxyquinoline-5-carboxylic acid.

  • Ring Opening: Extremely harsh conditions (e.g., fusion with a strong base at very high temperatures) could lead to the cleavage of the quinoline ring system, but this is unlikely under typical experimental conditions.

Q3: How does pH affect the stability of this compound?

A3: The pH of the solution is a critical factor influencing the stability of quinoline carboxylic acids.[1][2] In basic conditions (high pH), the carboxylic acid group exists as the carboxylate anion. This change in ionization state can affect the molecule's reactivity and solubility.[1] While increased solubility is often observed, the electron-donating nature of the carboxylate group could potentially influence the reactivity of the quinoline ring system. It is crucial to carefully control the pH in your experiments to minimize potential degradation.

Q4: Can impurities affect the stability of my compound?

A4: Yes, impurities can significantly impact the stability of this compound.[1] Acidic or basic impurities can alter the local pH, potentially catalyzing degradation reactions.[1] Metallic impurities could also act as catalysts for decomposition. It is recommended to use highly pure starting materials and solvents to ensure the reliability of your experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in basic solutions.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected side products observed in reaction mixture Degradation of this compound due to harsh basic conditions.• Lower the reaction temperature.• Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide).• Reduce the reaction time.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Low yield of the desired product The starting material may have degraded either during storage or the reaction.• Verify the purity of the this compound before use using techniques like NMR or HPLC.• Follow the recommended storage conditions, keeping it in a cool, dry, and dark place.[1]• Re-evaluate the reaction conditions to ensure they are not too harsh.
Inconsistent experimental results Variability in experimental conditions, such as pH, temperature, or the presence of impurities.• Carefully control and monitor the pH throughout the experiment.• Ensure consistent temperature control.• Use high-purity reagents and solvents for all experiments.
Compound appears to be insoluble even in basic solution The pH may not be high enough to fully deprotonate the carboxylic acid, or the concentration may be too high.• Gradually increase the pH and monitor for dissolution.• Gently warm the solution, but be mindful of potential thermal degradation.• Use a co-solvent if compatible with your experimental setup.

Experimental Protocols

As specific experimental data on the stability of this compound is limited, a general protocol for evaluating its stability under basic conditions is provided below. Researchers should adapt this protocol to their specific experimental needs.

Protocol: Assessment of this compound Stability in Basic Solution

Objective: To determine the degradation rate of this compound at a specific basic pH and temperature.

Materials:

  • This compound (high purity)

  • Buffer solution of the desired basic pH (e.g., pH 9, 10, 12)

  • High-purity water

  • HPLC-grade acetonitrile or other suitable organic solvent

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC system with a suitable column (e.g., C18)

  • pH meter

  • Thermostatically controlled water bath or incubator

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

    • Prepare a stock solution of the internal standard in the same solvent.

  • Reaction Setup:

    • In a series of vials, add a known volume of the basic buffer solution.

    • Place the vials in a thermostatically controlled environment set to the desired temperature.

    • To initiate the experiment (t=0), add a small, known volume of the this compound stock solution and the internal standard stock solution to each vial. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from one of the vials.

    • Immediately quench the reaction by neutralizing the aliquot with a suitable acid (e.g., dilute HCl) to prevent further degradation.

  • Sample Analysis:

    • Analyze the quenched samples by HPLC.

    • The mobile phase and column conditions should be optimized to achieve good separation between this compound, the internal standard, and any potential degradation products.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration of this compound versus time to determine the degradation kinetics.

Data Presentation

The following table template can be used to record and compare quantitative data from stability studies.

Table 1: Stability of this compound under Basic Conditions

pHTemperature (°C)Time (hours)Concentration of this compound (µg/mL)% Degradation
92500
9251
9254
92524
122500
12251
12254
122524
95000
9501
9504
95024
125000
12501
12504
125024

Visualizations

The following diagrams illustrate a potential degradation pathway and a troubleshooting workflow for stability issues.

A This compound B Deprotonation (Basic Conditions) A->B C 8-Bromoquinoline-5-carboxylate Anion B->C D Decarboxylation (High Temperature) C->D F Hydrolytic Debromination (Harsh Basic Conditions) C->F E 8-Bromoquinoline D->E G 8-Hydroxyquinoline-5-carboxylic Acid F->G

Caption: Potential degradation pathways of this compound under basic conditions.

Start Stability Issue Encountered (e.g., low yield, side products) CheckPurity Verify Purity of Starting Material Start->CheckPurity EvaluateConditions Evaluate Reaction Conditions CheckPurity->EvaluateConditions If pure LowerTemp Lower Reaction Temperature EvaluateConditions->LowerTemp MilderBase Use Milder Base EvaluateConditions->MilderBase ShorterTime Reduce Reaction Time EvaluateConditions->ShorterTime InertAtmosphere Use Inert Atmosphere EvaluateConditions->InertAtmosphere Monitor Monitor Reaction Progress (e.g., by TLC or HPLC) LowerTemp->Monitor MilderBase->Monitor ShorterTime->Monitor InertAtmosphere->Monitor End Issue Resolved Monitor->End

Caption: Troubleshooting workflow for addressing stability issues with this compound.

References

troubleshooting poor solubility of 8-bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-bromoquinoline-5-carboxylic acid.

Troubleshooting Poor Solubility

Researchers may encounter difficulties in dissolving this compound. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Initial Assessment and Common Issues

Poor solubility can stem from several factors including the choice of solvent, pH, temperature, and the physical form of the compound. The first step is to identify the nature of the solubility problem.

dot

Caption: Initial troubleshooting workflow for poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best initial solvents to try for dissolving this compound?

A1: For creating stock solutions, polar aprotic solvents are generally recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are common choices for this class of compounds. For aqueous buffers, solubility is expected to be low at neutral pH.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is highly pH-dependent due to the presence of the carboxylic acid group. In acidic to neutral solutions, the carboxylic acid will be protonated, leading to lower aqueous solubility. Increasing the pH above the pKa of the carboxylic acid will deprotonate it to the more soluble carboxylate salt.

Q3: Can I heat the solution to improve solubility?

A3: Yes, gentle heating can increase the rate of dissolution and the solubility of the compound. It is advisable to heat the solution to around 37°C to 50°C.[1] Combining heating with sonication in an ultrasonic bath can also be effective.[1] However, prolonged heating at high temperatures should be avoided to prevent potential degradation.

Q4: I am still seeing precipitates in my DMSO stock solution. What should I do?

A4: If you observe precipitation in your DMSO stock, it may be due to exceeding the solubility limit of the compound in that specific batch of solvent.[2] You can try diluting the solution with more DMSO. Also, ensure your DMSO is of high purity and anhydrous, as absorbed water can decrease the solubility of some organic compounds.

Q5: What is the recommended storage condition for this compound solutions?

A5: Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation and moisture absorption. For long-term storage, it is recommended to store solutions at -20°C or -80°C.[1] It is also good practice to prepare aliquots to avoid repeated freeze-thaw cycles.[1]

Solubility Data

SolventExpected SolubilityNotes
DMSO SolubleRecommended for stock solutions.
DMF SolubleAn alternative to DMSO for stock solutions.
Methanol Sparingly SolubleMay require heating.
Ethanol Sparingly SolubleSolubility is likely limited.
Water Poorly SolubleSolubility is highly pH-dependent.
Aqueous Buffers (pH < 7) Poorly SolubleThe carboxylic acid is protonated.
Aqueous Buffers (pH > 8) Moderately SolubleThe carboxylate salt is more soluble.

Experimental Protocols

Protocol for Preparing a Stock Solution in DMSO

This protocol describes a general method for preparing a stock solution of this compound in DMSO.

dot

Caption: Workflow for preparing a DMSO stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound in a sterile vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Mixing: Vortex the vial for 1-2 minutes to facilitate initial mixing.

  • Sonication: Place the vial in an ultrasonic water bath for 10-15 minutes to aid dissolution.

  • Heating (Optional): If the compound is not fully dissolved, gently warm the vial in a water bath at 37-50°C for 10-15 minutes.

  • Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

  • Storage: Once fully dissolved, the stock solution can be aliquoted and stored at -20°C or -80°C.

Protocol for Preparing an Aqueous Solution

This protocol outlines the steps for preparing an aqueous solution of this compound, which requires pH adjustment.

Methodology:

  • Initial Suspension: Suspend the weighed this compound in the desired aqueous buffer (e.g., PBS).

  • pH Adjustment: While stirring, slowly add a dilute basic solution (e.g., 0.1 M NaOH) dropwise to the suspension.

  • Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Dissolution: Continue adding the basic solution until the compound fully dissolves. The pH at which dissolution occurs will be above the pKa of the carboxylic acid.

  • Final pH Adjustment: Once the compound is dissolved, adjust the pH to the final desired value for your experiment, keeping in mind that lowering the pH may cause precipitation.

  • Sterilization (Optional): If required for cell-based assays, filter-sterilize the final solution through a 0.22 µm filter.

References

Technical Support Center: Workup Procedures for 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 8-bromoquinoline-5-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs) - General Handling

Q1: What are the key physicochemical properties of this compound to consider during workup?

A1: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (quinoline nitrogen) functional groups. This is the most critical property for designing workup procedures.

  • Acidic Character: The carboxylic acid group (pKa likely around 3-4) will be deprotonated in neutral or basic conditions, forming a carboxylate salt which is typically water-soluble.

  • Basic Character: The quinoline nitrogen (pKa likely around 4-5) will be protonated in acidic conditions, forming a water-soluble ammonium salt.

  • Solubility: The neutral molecule is expected to have low solubility in water and moderate solubility in polar organic solvents like DMF, DMSO, and possibly hot alcohols. Its solubility in common extraction solvents like ethyl acetate or dichloromethane is likely limited.

Understanding these properties is key to using pH-controlled liquid-liquid extractions for purification.

Q2: My this compound starting material won't fully dissolve in the reaction solvent. What can I do?

A2: Limited solubility is a common issue. Consider the following:

  • Co-solvents: Adding a more polar co-solvent like DMF or THF can improve solubility.

  • Heating: Gently warming the reaction mixture can help dissolve the starting material. Ensure the temperature is compatible with your reagents.

  • Change of Base/Solvent System: For reactions like Suzuki or amide couplings, the choice of base can influence solubility. Some inorganic bases may lead to the formation of insoluble salts.

Workup and Troubleshooting for Suzuki Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction used to form a C-C bond between the 8-bromoquinoline core and an organoboron reagent.[1]

General Workup Protocol for Suzuki Coupling
  • Cooling and Quenching: Once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Quench the reaction by adding water or saturated aqueous ammonium chloride.

  • Solvent Addition: Dilute the mixture with an organic solvent such as ethyl acetate.

  • Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and any precipitated salts. Wash the filter cake with the organic solvent.

  • Aqueous Wash (Acid/Base Extraction):

    • Transfer the filtrate to a separatory funnel.

    • Wash with a dilute acid (e.g., 1 M HCl) to remove basic impurities. Your product may partition into the aqueous layer if the quinoline nitrogen is protonated.

    • To isolate the product, basify the aqueous layer with NaOH or NaHCO₃ to a pH of ~7-8 and extract with an organic solvent.

    • Alternatively, if your product is in the organic layer, wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

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Troubleshooting Guide: Suzuki Coupling

Q: My Suzuki reaction is incomplete or has low yield. What are common issues with a carboxylic acid substrate?

A: The carboxylic acid can interfere with the catalytic cycle.

  • Catalyst Deactivation: The carboxylate formed under basic conditions can coordinate to the palladium catalyst, inhibiting its activity.

  • Solution:

    • Protecting Group: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) before the coupling reaction. The ester can be hydrolyzed back to the carboxylic acid after the coupling.

    • Choice of Base: Use a milder base like potassium carbonate (K₂CO₃) or cesium fluoride (CsF), which may be more compatible with the free carboxylic acid.[2]

Q: I'm having trouble removing the palladium catalyst. My product is a grey or black solid.

A: Palladium removal can be challenging.

  • Filtration: Ensure you are filtering through a fresh pad of Celite®. Sometimes a double filtration is necessary.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal for a short period can adsorb residual palladium. Filter through Celite® afterwards.

  • Aqueous Washes: Washing the organic layer with a solution of sodium thiosulfate or thiourea can sometimes help to complex and remove palladium.

Q: How do I remove boronic acid-related impurities?

A: Unreacted boronic acid and its byproducts are common impurities.

  • Base Wash: A wash with a dilute aqueous base (like 1 M NaOH) can often remove acidic boronic acid impurities. Be mindful that your product might also be extracted if it forms a soluble carboxylate salt.

  • Oxidative Workup: Adding a small amount of an oxidizing agent (e.g., a few drops of hydrogen peroxide) during the basic wash can convert boronic acids to more water-soluble phenols.

  • Methanol Co-evaporation: Repeatedly dissolving the crude product in methanol and concentrating it under reduced pressure can remove boronic acids as their volatile methyl borate esters.

Parameter Typical Range for Suzuki Coupling Notes
Pd Catalyst Loading 1-5 mol%Higher loadings may be needed for challenging substrates.
Ligand 1.1 - 2.2 eq. relative to PdChoice of ligand is crucial; phosphine-based ligands are common.
Base 2-3 equivalentsK₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is typical.
Temperature 80-110 °CReaction temperature depends on the reactivity of the halide.

Workup and Troubleshooting for Amide Coupling Reactions

Amide coupling involves activating the carboxylic acid to react with an amine, forming an amide bond.[3][4] Common coupling reagents include EDC, HATU, and DCC.[5]

General Workup Protocol for Amide Coupling
  • Quench/Dilute: After the reaction is complete, quench with water or a dilute aqueous solution (e.g., 1 M HCl or saturated NaHCO₃, depending on the reaction pH and product stability). Dilute with an appropriate organic solvent like ethyl acetate or DCM.

  • Aqueous Washes:

    • Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl) to remove unreacted amine and basic coupling additives (like DMAP or DIPEA).

    • Wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted this compound and acidic additives (like HOBt).

    • Wash with brine to remove residual water.

  • Byproduct Removal (if applicable):

    • EDC: The urea byproduct is generally water-soluble and removed during aqueous washes.

    • DCC: The dicyclohexylurea (DCU) byproduct is poorly soluble in most organic solvents. Filter the reaction mixture before the aqueous workup to remove the precipitated DCU.[6]

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via column chromatography or recrystallization.

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// Edges reaction -> quench; quench -> wash_acid [label="Removes base/amine"]; wash_acid -> wash_base [label="Removes acid"]; wash_base -> wash_brine; wash_brine -> dry; dry -> purify; purify -> product; } DOT Caption: Logical workflow for amide coupling workup.

Troubleshooting Guide: Amide Coupling

Q: My amide coupling reaction is slow or fails. What should I check?

A: Several factors can affect amide coupling efficiency.

  • Activation: Ensure your coupling reagent is not hydrolyzed or degraded. Use fresh reagents.

  • Base: A non-nucleophilic base like DIPEA or triethylamine is often required. Ensure you are using the correct equivalents.

  • Solvent: The reaction should be run in an anhydrous aprotic solvent like DMF, DCM, or THF.

Q: I used EDC as a coupling agent and now I have a water-soluble byproduct that is difficult to remove.

A: This is likely the N-acylisourea intermediate that has rearranged or the EDC-urea byproduct.

  • Acidic Wash: A thorough wash with dilute HCl can help hydrolyze some intermediates and ensures the urea is protonated and remains in the aqueous phase.

  • Extended Stirring: Sometimes, allowing the quenched reaction to stir with a dilute acid for 30-60 minutes can facilitate the hydrolysis of unwanted side products before extraction.

Q: My product seems to be soluble in both the acidic and basic aqueous layers. How can I purify it?

A: This can happen with amphoteric products.

  • pH Adjustment: Carefully adjust the pH of the aqueous phase to the isoelectric point of your molecule (the pH at which it has a net neutral charge). At this pH, the molecule's aqueous solubility will be at a minimum, and it should preferentially partition into the organic layer or precipitate out.

  • Alternative Extraction Solvents: Try a different extraction solvent. For more polar products, a mixture of DCM and isopropanol might be more effective than ethyl acetate.

  • Chromatography: If extraction is problematic, direct purification of the crude, concentrated reaction mixture by column chromatography might be the best approach.

Parameter Typical Range for Amide Coupling (EDC/HATU) Notes
Coupling Reagent 1.0 - 1.5 equivalentsHATU is generally more reactive but also more expensive than EDC.
Additives (e.g., HOBt) 1.0 - 1.2 equivalentsOften used with carbodiimides like EDC to suppress side reactions.
Base (e.g., DIPEA) 2.0 - 4.0 equivalentsA non-nucleophilic base is crucial to prevent side reactions.
Amine 1.0 - 1.2 equivalentsA slight excess of the amine can drive the reaction to completion.
Solvent Anhydrous DMF, DCM, or THFThe choice of solvent depends on the solubility of the reactants.

Workup and Troubleshooting for Esterification Reactions

Esterification converts the carboxylic acid into an ester, often to serve as a protecting group or as the final product. Common methods include Fischer esterification (acid-catalyzed) and coupling agent-mediated esterification.[7][8]

General Workup Protocol for Esterification (Coupling Agent Method)
  • Quench and Dilute: Similar to amide coupling, quench the reaction with water or a mild aqueous solution and dilute with an organic solvent.

  • Aqueous Washes:

    • Wash with dilute base (e.g., saturated NaHCO₃) to remove any unreacted this compound.

    • Wash with dilute acid (e.g., 1 M HCl) if a basic catalyst like DMAP was used.

    • Wash with brine.

  • Drying and Concentration: Dry the organic phase, filter, and concentrate.

  • Purification: Purify by column chromatography.

// Nodes start [label="Crude Ester Product\nin Organic Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; wash_base [label="Wash with NaHCO₃(aq)", fillcolor="#E8F0FE", fontcolor="#202124"]; wash_brine [label="Wash with Brine", fillcolor="#E8F0FE", fontcolor="#202124"]; dry [label="Dry (Na₂SO₄) & Concentrate", fillcolor="#E8F0FE", fontcolor="#202124"]; purify [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure Ester", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

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Troubleshooting Guide: Esterification

Q: My Fischer esterification (acid-catalyzed with alcohol) is not going to completion.

A: Fischer esterification is an equilibrium process.[1]

  • Water Removal: The reaction produces water as a byproduct. To drive the equilibrium towards the product, water must be removed. This can be done by using a Dean-Stark apparatus or by using a large excess of the alcohol as the solvent.

  • Catalyst: Ensure a sufficient amount of acid catalyst (e.g., concentrated H₂SO₄ or TsOH) is used.

Q: I am trying to make a methyl ester using SOCl₂ and methanol, but the yield is low and the reaction mixture turns dark.

A: This method first converts the carboxylic acid to an acid chloride, which then reacts with methanol.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is dry and anhydrous solvents are used. Water will quench the acid chloride intermediate.

  • Temperature Control: The formation of the acid chloride can be exothermic. It is often best to perform this step at 0 °C before adding the methanol. The dark color may indicate decomposition at higher temperatures.

Q: During workup, my ester product is being hydrolyzed back to the carboxylic acid.

A: Esters can be sensitive to both strongly acidic and strongly basic conditions, especially during prolonged contact or at elevated temperatures.

  • Mild Conditions: Use mild aqueous wash solutions (e.g., saturated NaHCO₃ instead of 1 M NaOH).

  • Minimize Contact Time: Perform the extractions quickly and avoid letting the layers sit together for extended periods.

  • Temperature: Ensure all workup steps are performed at room temperature or below.

Parameter Typical Range for Esterification (DCC/DMAP) Notes
DCC 1.1 - 1.5 equivalentsForms a DCU byproduct that precipitates and must be filtered.
DMAP 0.1 - 0.2 equivalentsActs as a nucleophilic catalyst.
Alcohol 1.0 - 5.0 equivalentsA larger excess can help drive the reaction to completion.
Solvent Anhydrous DCM or THFAprotic solvents are preferred to avoid side reactions.
Temperature 0 °C to Room TemperatureReactions are often started at 0 °C and allowed to warm.

References

Technical Support Center: Cross-Coupling with 8-Bromoquinoline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for cross-coupling reactions involving 8-bromoquinoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this challenging substrate. Below you will find frequently asked questions, troubleshooting guides, and recommended starting protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for cross-coupling reactions?

A: This substrate presents a unique set of challenges due to the combination of two key structural features:

  • The Quinoline Ring: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes.

  • The Carboxylic Acid Group: The acidic proton of the carboxylic acid can react with the base required for the catalytic cycle. The resulting carboxylate can also chelate the palladium center, affecting its reactivity. Furthermore, the carboxylate salt may have poor solubility in common organic solvents.[1]

Q2: Is it necessary to protect the carboxylic acid group before attempting a cross-coupling reaction?

A: While protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a safe strategy to prevent potential interference, it is not always necessary and adds extra steps to your synthesis.[1] With careful selection of reaction conditions, particularly the base and solvent, the coupling can often be performed on the free acid. If you encounter persistent low yields or solubility issues, esterification is a recommended troubleshooting step.[1]

Q3: How do I choose an appropriate palladium source?

A: The choice of palladium source is crucial for reproducibility. While simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ can be used, they require in situ reduction to the active Pd(0) species, which can be inconsistent.[2] For more reliable results, especially with challenging substrates, consider using:

  • Pd(0) sources: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common choice.

  • Pre-catalysts: Buchwald G3 or G4 palladacycles are highly recommended.[3] These pre-formed complexes are more stable and reliably generate the active monoligated Pd(0) species in solution, leading to more consistent results.[3]

Q4: What role does the ligand play, and how do I select the right one?

A: The ligand is critical for stabilizing the palladium catalyst and modulating its reactivity.[4] For challenging substrates like this compound, which are relatively electron-deficient and can be sterically hindered, bulky and electron-rich phosphine ligands are generally required.[5] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[6] Recommended ligand classes include:

  • Buchwald-type biaryl phosphines: SPhos, XPhos, and RuPhos are excellent starting points for Suzuki and Buchwald-Hartwig reactions.[5]

  • Ferrocene-based ligands: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is a robust ligand for various cross-coupling reactions.[7][8]

  • Carbene ligands (NHCs): PEPPSI™-type catalysts can also be effective.[3]

Q5: Which base should I use, and in what quantity?

A: Base selection is critical. You must use enough base to both neutralize the carboxylic acid proton and facilitate the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling).[1][9] Therefore, at least 2.0 equivalents of base relative to the limiting reagent are required, with 2.5-3.0 equivalents being a common starting point.

  • For Suzuki Couplings: Inorganic bases are preferred. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are all effective.[5][10] K₃PO₄ is often a good choice for reactions sensitive to stronger bases.

  • For Buchwald-Hartwig Aminations: Stronger, non-nucleophilic bases are typically needed. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[11]

Catalyst & Condition Selection Tables

The following tables provide recommended starting points for various cross-coupling reactions. Optimization will likely be necessary for your specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Recommendations (C-C Bond Formation)
ComponentRecommendationRationale / Notes
Pd Source Pd₂(dba)₃ or Buchwald G3 Pre-catalystProvides a reliable source of active Pd(0). Pre-catalysts offer superior reproducibility.[3]
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands enhance reactivity for challenging substrates.[5]
Base K₃PO₄ or Cs₂CO₃ (≥2.5 equiv.)Moderately strong bases that are effective in Suzuki couplings and can neutralize the carboxylic acid.[5]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DMFBiphasic systems with water can enhance base effectiveness.[5] DMF can help with solubility.
Temperature 80 - 110 °CHigher temperatures may be needed to drive the reaction to completion.
Table 2: Buchwald-Hartwig Amination Recommendations (C-N Bond Formation)
ComponentRecommendationRationale / Notes
Pd Source Pd₂(dba)₃ or Buchwald G3 Pre-catalystEnsures efficient generation of the active catalyst.
Ligand XPhos, BrettPhos, or Josiphos-type ligandsSpecialized ligands are required for C-N bond formation.[3][5]
Base NaOt-Bu or LHMDS (≥2.5 equiv.)Strong, non-nucleophilic bases are required to deprotonate the amine and carboxylic acid.[8][11]
Solvent Toluene or 1,4-DioxaneAnhydrous, aprotic solvents are essential for this reaction.
Temperature 90 - 120 °CGenerally requires elevated temperatures.
Table 3: Sonogashira Coupling Recommendations (C-C Alkyne Formation)
ComponentRecommendationRationale / Notes
Pd Source Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄Standard catalysts for Sonogashira couplings.[12]
Co-catalyst Copper(I) Iodide (CuI)A co-catalyst is typically required for this reaction.[12][13]
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)Amine bases act as both the base and often as the solvent.[13]
Solvent THF or DMF (if co-solvent is needed)Often run neat in the amine base.
Temperature Room Temperature to 60 °CGenerally proceeds under milder conditions than other cross-couplings.[12]
Table 4: Heck Reaction Recommendations (C-C Olefin Formation)
ComponentRecommendationRationale / Notes
Pd Source Pd(OAc)₂A common and effective catalyst for the Heck reaction.[14]
Ligand P(o-tolyl)₃ or PPh₃ (if needed)Can often be run ligandless, but phosphine ligands can improve results.
Base Et₃N, K₂CO₃, or NaOAc (≥2.0 equiv.)An organic or inorganic base is required to neutralize the H-X generated.[14]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are typically used.
Temperature 100 - 140 °CHigh temperatures are often necessary.

Visualized Workflows and Mechanisms

Catalytic Cycle cluster_cycle Palladium Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 R-M R-M R-M->Ar-Pd(II)(R)L2

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.[5][15][16]

Experimental Workflow start Start prep Oven-dry glassware. Prepare under inert gas (N2 or Ar). start->prep reagents Add Pd source, ligand, base, and this compound. prep->reagents solvent Add degassed solvent. reagents->solvent partner Add coupling partner. solvent->partner reaction Heat reaction to desired temperature and monitor by TLC/LCMS. partner->reaction workup Cool to RT. Quench reaction. Aqueous workup (acid/base extraction). reaction->workup purify Purify by column chromatography or recrystallization. workup->purify end Characterize Product purify->end

Caption: A standard experimental workflow for a cross-coupling reaction.

Troubleshooting Logic start Reaction Issue: Low or No Conversion catalyst Is the catalyst active? start->catalyst Check Catalyst base Is the base appropriate? start->base Check Base conditions Are conditions optimal? start->conditions Check Conditions sol_catalyst Action: - Use a pre-catalyst (e.g., G3) - Screen different ligands - Increase catalyst loading catalyst->sol_catalyst sol_base Action: - Screen K3PO4, Cs2CO3, NaOtBu - Ensure ≥2.5 equivalents are used - Check base purity base->sol_base sol_conditions Action: - Increase temperature - Screen solvents (Dioxane, Toluene, DMF) - Ensure proper degassing conditions->sol_conditions

Caption: A decision tree for troubleshooting low-yielding reactions.

General Experimental Protocol

This is a general guideline. All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (1.2-1.5 eq. relative to Pd), the base (e.g., K₃PO₄, 2.5-3.0 eq.), and this compound (1.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum cap, and evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe, followed by the coupling partner (e.g., boronic acid, 1.1-1.5 eq.). If the coupling partner is a solid, it can be added in step 1.

  • Reaction: Place the vial in a preheated heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider adding an additional portion of the catalyst/ligand.[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., EtOAc) and water. Adjust the pH with 1M HCl to protonate the carboxylate and quinoline nitrogen, which may aid in extraction into the organic layer. Separate the layers and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Conversion Inactive CatalystUse a reliable pre-catalyst.[3] Ensure reagents, especially amines for Buchwald-Hartwig, are pure.[3] Increase catalyst loading (up to 10 mol%).
Incorrect Base or Insufficient AmountScreen different bases (K₃PO₄, Cs₂CO₃, NaOt-Bu). Ensure at least 2.5 equivalents are used to account for the acidic proton.[1]
Poor SolubilityThe carboxylate salt may be insoluble.[1] Try a more polar aprotic solvent like DMF or NMP, or consider protecting the acid as an ester.
Reaction Temperature Too LowIncrease the temperature in 10-20 °C increments. Consider using microwave irradiation to accelerate the reaction.[17]
Homocoupling of Coupling Partner Oxygen present in the reactionEnsure solvents are properly degassed and the reaction is maintained under a positive pressure of inert gas.[2]
Suboptimal LigandUse a bulkier ligand to disfavor homocoupling and promote the desired reductive elimination.[6]
Protodeboronation (Suzuki) Presence of water and/or insufficient base strengthUse a non-aqueous solvent system or a stronger base like K₃PO₄. Ensure the reaction is not run for an unnecessarily long time.
Decomposition of Starting Material Reaction temperature is too high or time is too longReduce the reaction temperature. Monitor carefully and stop the reaction once the starting material is consumed.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 8-bromoquinoline-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the chemical modification of this versatile scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for functionalization?

A1: this compound has several potential sites for functionalization. The most common reactive handles are the bromine atom at the C8 position, which is amenable to various palladium-catalyzed cross-coupling reactions, and the carboxylic acid group at the C5 position, which can be converted to other functional groups (e.g., amides, esters) or potentially used as a directing group for C-H functionalization. Additionally, the quinoline ring itself can undergo C-H functionalization at various positions, depending on the reaction conditions and directing groups present.

Q2: How can I selectively functionalize the C8 position without affecting other parts of the molecule?

A2: The C8-bromo bond is the most common site for selective functionalization. Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling are highly effective for forming new carbon-carbon and carbon-nitrogen bonds at this position. The key to achieving high regioselectivity is the careful selection of the catalyst, ligands, base, and solvent to favor oxidative addition at the C-Br bond.

Q3: Can the carboxylic acid group at the C5 position act as a directing group for C-H functionalization?

A3: Yes, carboxylic acid groups can act as directing groups in C-H functionalization reactions, typically directing functionalization to the ortho position. In the case of this compound, the carboxylic acid at C5 could potentially direct C-H activation to the C4 or C6 positions. However, the success of this approach depends heavily on the specific catalytic system employed and may require specific chelating auxiliaries. It's important to note that the inherent electronic properties of the quinoline ring and the presence of the bromo substituent will also influence the regioselectivity of C-H functionalization.

Q4: Is it possible to perform a functionalization at a different position, for instance, C2 or C4, while the C8-bromo and C5-carboxylic acid groups are present?

A4: While the C8-bromo is a primary site for cross-coupling, functionalization at other positions is possible but more challenging. The C2 and C4 positions of the quinoline ring are electron-deficient and can be susceptible to nucleophilic attack or certain types of C-H functionalization. However, achieving selectivity over the C8-bromo position would require careful tuning of reaction conditions, potentially by using a catalyst system that is less reactive towards the C-Br bond or by employing a directing group strategy that favors another position. In some cases, a sequential functionalization approach is employed, where the more reactive site is addressed first, followed by modification of other positions.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling at the C8-Position
Potential Cause Troubleshooting Step
Inefficient Catalyst Activity - Increase catalyst loading (e.g., from 1-2 mol% to 5 mol%).- Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂).- Use a pre-catalyst to ensure the generation of the active Pd(0) species.
Inappropriate Ligand - For heteroaryl halides, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective.- Screen a variety of ligands to find the optimal one for your specific substrate and boronic acid.
Base Incompatibility - The base is crucial for activating the boronic acid.[1] Try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄.- Ensure the base is finely powdered and dry.
Poor Solubility - Use a solvent system that dissolves all reactants, such as dioxane/water, toluene/water, or DMF.- The presence of water is often necessary for the Suzuki reaction.[2]
Decomposition of Boronic Acid - Use fresh boronic acid or a more stable boronate ester.- Add the boronic acid to the reaction mixture just before heating.
Side Reaction: Protodebromination - This can occur if the reaction is too slow or if there are sources of protons. Ensure anhydrous solvents (other than the required water in the solvent mixture) and run the reaction under an inert atmosphere.
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step
Reaction at Other Positions - While the C8-bromo is the most likely site for Buchwald-Hartwig amination, side reactions at other positions (e.g., via C-H activation) are possible under harsh conditions. Optimize the reaction temperature and time to favor the desired C-N bond formation.
Ligand Choice - The choice of ligand is critical for controlling reactivity and preventing side reactions.[3] Bidentate ligands like BINAP or DPPF, or bulky monophosphine ligands are commonly used.[3] Experiment with different ligands to improve selectivity.
Base Strength - A strong, non-nucleophilic base is required, such as NaOtBu or LHMDS. The choice of base can influence the reaction rate and selectivity.
Catalyst Deactivation - Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C8-Position

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C8-Position

This protocol is a general guideline and should be optimized for specific amines.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOtBu, 1.5 - 2 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the this compound and the amine.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Regioselectivity_Factors cluster_input Inputs cluster_conditions Reaction Conditions cluster_output Potential Products 8-Bromoquinoline-5-carboxylic_acid 8-Bromoquinoline-5-carboxylic_acid C8_Functionalized C8_Functionalized 8-Bromoquinoline-5-carboxylic_acid->C8_Functionalized Desired Pathway Other_Isomers Other_Isomers 8-Bromoquinoline-5-carboxylic_acid->Other_Isomers Side Reactions Coupling_Partner Coupling_Partner Coupling_Partner->C8_Functionalized Coupling_Partner->Other_Isomers Catalyst Catalyst Catalyst->C8_Functionalized Ligand Ligand Ligand->C8_Functionalized Base Base Base->C8_Functionalized Solvent Solvent Solvent->C8_Functionalized

Caption: Factors influencing the regioselective functionalization of this compound.

Suzuki_Miyaura_Workflow start Start: This compound + Arylboronic Acid reagents Add Pd Catalyst, Base, and Solvent start->reagents reaction Heat under Inert Atmosphere reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Product: 8-Aryl-quinoline-5-carboxylic Acid purification->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Workflow start Start: This compound + Amine reagents Add Pd Pre-catalyst, Ligand, Base, and Anhydrous Solvent start->reagents reaction Heat under Strict Inert Atmosphere reagents->reaction quench Reaction Quenching reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Chromatography) workup->purification product Product: 8-Amino-quinoline-5-carboxylic Acid purification->product

References

Technical Support Center: Handling Air and Moisture-Sensitive Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for handling air and moisture-sensitive intermediates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for handling air and moisture-sensitive intermediates?

A1: The two most common methods for creating an inert atmosphere to handle sensitive reagents are the use of a glovebox or a Schlenk line.[1] A glovebox provides a sealed environment filled with an inert gas, allowing for the manipulation of compounds in the open.[2][3] A Schlenk line is a glass manifold with a dual-lumen design that provides both an inert gas (like nitrogen or argon) and a vacuum, enabling reactions and manipulations to be carried out in sealed glassware.

Q2: How do I choose between using a glovebox and a Schlenk line?

A2: The choice depends on the scale of your reaction, the sensitivity of your compounds, and the specific manipulations required. Gloveboxes are ideal for complex setups, weighing out solids, and preparing multiple reactions, as they offer more dexterity.[2][3] Schlenk lines are well-suited for single reactions, refluxing, and distillations under an inert atmosphere.

Q3: My reaction with an air-sensitive reagent failed. What are the most likely causes?

A3: The most common culprits for the failure of reactions involving air-sensitive reagents are the presence of residual moisture or oxygen.[4] This can be introduced through inadequately dried glassware, solvents, or reagents, or through leaks in your inert atmosphere setup.

Q4: How can I be sure my solvent is truly anhydrous?

A4: While commercially available anhydrous solvents are a good starting point, their water content can increase over time, especially after the bottle has been opened. For highly sensitive reactions, it is best to dry and distill solvents in the lab.[5] The dryness of a solvent can be visually inspected using indicators like sodium benzophenone ketyl, which turns a deep blue or purple in dry THF or ether.[5] For a quantitative measurement of water content, Karl Fischer titration is the standard method.[6]

Q5: What is the visual indicator that I've added enough drying agent to my solvent?

A5: When a sufficient amount of a solid drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), has been added, you will observe some of the drying agent remaining as a free-flowing powder, rather than clumping together.[7][8][9] Initially, the drying agent will clump as it absorbs water.[7][9] When an excess has been added, the newly added particles will not find any water to absorb and will remain dispersed.[7]

Troubleshooting Guides

Schlenk Line Operations
Issue Possible Cause(s) Troubleshooting Steps
Poor Vacuum Leaks in the system (glassware joints, tubing, or stopcocks).[10]- Check all ground-glass joints for proper greasing and sealing.[11] - Inspect tubing for cracks or loose connections. - Systematically check each stopcock for leaks by isolating different parts of the line.[10] - Ensure the vacuum pump oil is clean and at the correct level.
Solvent "Bumping" During Removal Rapid depressurization of the flask.- Open the stopcock to the vacuum very slowly to control the rate of solvent evaporation.[12] - Ensure the solvent is being stirred to promote smooth boiling.
Reaction Mixture Changes Color Unexpectedly Contamination with air or moisture.- Immediately re-purge the flask with inert gas. - Check for leaks in the septum or around the joints. - Consider if the starting materials or solvents were sufficiently dry.
Condensation of Liquid Oxygen in the Cold Trap A significant leak in the system is allowing air to be pulled through the liquid nitrogen trap.[13]EXTREME DANGER! Liquid oxygen can form explosive mixtures with organic materials.[13] Do not remove the liquid nitrogen Dewar. Keep the vacuum pump running to prevent air from entering. Address the leak immediately. If you are unsure how to proceed, consult with your institution's safety officer.
Glovebox Operations
Issue Possible Cause(s) Troubleshooting Steps
Rising Oxygen or Moisture Levels - A leak in the glovebox seals or gloves.[14][15] - Contaminated inert gas supply.[15] - Introduction of wet or non-degassed items.- Perform a leak test on the glovebox. Check the gloves for pinholes or tears.[14][15] - Verify the purity of the inert gas source. - Ensure all items brought into the glovebox are thoroughly dried and degassed in the antechamber.
Solvent Spills Accidental mishandling of containers.- Clean up spills immediately using appropriate absorbent materials. - Be aware that some organic solvents can damage the plastic windows of the glovebox.[16]
Static Electricity Low humidity inside the glovebox.- Use an anti-static gun to dissipate static charges before handling fine powders. - Consider a glovebox with humidity control if static is a persistent issue.
Grignard Reactions
Issue Possible Cause(s) Troubleshooting Steps
Reaction Fails to Initiate - Inactive magnesium surface (oxide layer).[17] - Wet glassware or solvent.[17][18] - Impure alkyl/aryl halide.- Activate the magnesium turnings by crushing them in a mortar and pestle (in a glovebox) or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[19] - Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere.[20] Use freshly distilled, anhydrous ether or THF.[20]
Low Yield - Incomplete reaction. - Side reactions due to moisture or oxygen.[21] - Wurtz coupling (dimerization of the alkyl/aryl halide).- Ensure the reaction goes to completion by monitoring the consumption of magnesium. - Use a slight excess of magnesium. - Add the alkyl/aryl halide slowly to control the exothermic reaction and minimize side reactions.

Data Presentation

Comparison of Common Drying Agents for Organic Solvents
Drying Agent Capacity Speed Efficiency (Residual H₂O) Suitable For Unsuitable For
Anhydrous Sodium Sulfate (Na₂SO₄) HighSlowLow to ModerateGeneral purpose, neutral compounds[19]Very wet solutions, as it is less efficient than other agents.
Anhydrous Magnesium Sulfate (MgSO₄) HighFastHighGeneral purpose, neutral and acidic compounds[19][22]Highly acidic compounds.
Anhydrous Calcium Chloride (CaCl₂) HighMediumHighHydrocarbons, alkyl halides, ethers[19][22]Alcohols, phenols, amines, esters, ketones (forms adducts)[19]
Anhydrous Calcium Sulfate (Drierite®) LowVery FastVery HighGeneral purpose, rapid drying[19]Solvents with high water content due to its low capacity.
Potassium Carbonate (K₂CO₃) MediumMediumMediumBasic compounds (e.g., amines), some ketones and esters[22]Acidic compounds[22]
Molecular Sieves (3Å or 4Å) HighMediumVery HighMost organic solvents, good for long-term storage[22]Requires activation before use.
Calcium Hydride (CaH₂) HighMediumVery HighEthers, hydrocarbons, estersAlcohols, aldehydes, ketones, carboxylic acids (reacts with them)
Sodium Metal (Na) HighFastVery HighEthers, hydrocarbonsProtic solvents, halogenated solvents, ketones, esters

Experimental Protocols

Protocol 1: Setting Up and Using a Schlenk Line
  • Preparation: Ensure all glassware is clean and oven-dried (typically at 125°C overnight) or flame-dried under vacuum to remove adsorbed moisture.[23]

  • Assembly: Assemble the glassware while still warm and apply a thin, even layer of grease to all ground-glass joints to ensure an airtight seal.[24]

  • Connect to Schlenk Line: Connect the assembled apparatus to the Schlenk line via heavy-walled rubber tubing.

  • Purge with Inert Gas: Perform at least three vacuum/inert gas cycles to remove the air from the glassware.

    • Evacuate the flask by opening the stopcock to the vacuum manifold.

    • Close the stopcock to the vacuum and slowly open it to the inert gas manifold to backfill the flask.

    • Repeat this cycle two more times.

  • Introducing Reagents:

    • Liquids: Use a gas-tight syringe to transfer anhydrous solvents and liquid reagents through a rubber septum.[25]

    • Solids: Add air-stable solids to the flask before purging. Air-sensitive solids should be added in a glovebox or via a solid addition tube under a positive pressure of inert gas.

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored with an oil bubbler attached to the inert gas outlet of the Schlenk line.

Protocol 2: Cannula Transfer of an Air-Sensitive Liquid
  • Preparation: Ensure both the donor and receiving flasks are under a positive pressure of inert gas on the Schlenk line.[2] Replace the glass stoppers with rubber septa.

  • Purge the Cannula: Insert one end of a double-tipped needle (cannula) through the septum of the donor flask, keeping the tip in the headspace above the liquid.[2] Allow the inert gas to flow through the cannula for a few minutes to purge it of air.

  • Initiate Transfer: Insert the other end of the cannula through the septum of the receiving flask.

  • Transfer the Liquid: Lower the cannula tip in the donor flask into the liquid. A pressure differential is needed to drive the transfer. This can be achieved by:

    • Positive Pressure: Slightly increasing the inert gas pressure in the donor flask.[2]

    • Negative Pressure: Briefly opening the receiving flask to vacuum to initiate the siphon.[26]

  • Stopping the Transfer: Once the desired volume has been transferred, raise the cannula tip above the liquid level in the donor flask.

  • Disassembly: Remove the cannula from the receiving flask first, followed by the donor flask.

Protocol 3: Preparing an NMR Sample of an Air-Sensitive Compound
  • Preparation: Use a J. Young NMR tube or a standard NMR tube with a rubber septum. Ensure the NMR tube is oven-dried and cooled under an inert atmosphere.

  • Sample Preparation in a Glovebox (Ideal Method):

    • Inside a glovebox, dissolve the solid sample in the desired deuterated solvent (previously dried over molecular sieves).

    • Transfer the solution to the NMR tube and seal it.

  • Sample Preparation on a Schlenk Line:

    • Place the solid sample in the NMR tube.

    • Attach the NMR tube to the Schlenk line using an adapter and perform three vacuum/inert gas cycles.[27]

    • Using a syringe, add the anhydrous deuterated solvent to the NMR tube.

    • Seal the NMR tube with a tight-fitting cap and wrap it with Parafilm for extra security.

Visualizations

Experimental_Workflow_Schlenk_Line cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction A Dry Glassware B Assemble Apparatus A->B C Grease Joints B->C D Connect to Schlenk Line C->D E Evacuate D->E F Backfill with Inert Gas E->F G Repeat 3x F->G H Add Reagents G->H I Run Reaction H->I J Workup I->J K Product J->K Isolate Product

Caption: Workflow for a typical experiment using a Schlenk line.

Troubleshooting_Logic Start Reaction Failure Check_Glassware Is Glassware Dry? Start->Check_Glassware Check_Solvent Is Solvent Anhydrous? Check_Glassware->Check_Solvent Yes Redry_Glassware Flame/Oven Dry Glassware Check_Glassware->Redry_Glassware No Check_Inert_Atmosphere Is Inert Atmosphere Intact? Check_Solvent->Check_Inert_Atmosphere Yes Dry_Solvent Distill Solvent from Drying Agent Check_Solvent->Dry_Solvent No Check_Reagent Is Reagent Active? Check_Inert_Atmosphere->Check_Reagent Yes Fix_Leaks Check Joints, Tubing, and Septa Check_Inert_Atmosphere->Fix_Leaks No Success Reaction Success Check_Reagent->Success Yes New_Reagent Use a Fresh Bottle of Reagent Check_Reagent->New_Reagent No Redry_Glassware->Check_Glassware Dry_Solvent->Check_Solvent Fix_Leaks->Check_Inert_Atmosphere New_Reagent->Check_Reagent

Caption: A logical troubleshooting guide for failed air-sensitive reactions.

References

Technical Support Center: Synthesis of 8-Bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to 8-bromoquinoline-5-carboxylic acid, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges include:

  • Regioselectivity: Controlling the position of bromination on the quinoline ring can be difficult. The quinoline ring has multiple positions susceptible to electrophilic substitution, and the directing effects of the existing carboxylic acid group and the ring nitrogen can lead to a mixture of isomers.

  • Reaction Conditions: The choice of solvent, temperature, and brominating agent is critical to achieving the desired product with good yield and purity.[1][2]

  • Purification: Separating the desired 8-bromo-5-carboxylic acid isomer from other brominated and unreacted starting materials can be challenging and may require careful chromatographic purification.[3][4]

Q2: Can I directly brominate quinoline-5-carboxylic acid?

A2: Direct bromination of quinoline-5-carboxylic acid is a potential route. However, the carboxylic acid group is a deactivating group, which can make the reaction sluggish. Furthermore, the regioselectivity of the bromination will be influenced by both the carboxylic acid group and the protonated quinoline nitrogen under acidic conditions, potentially leading to a mixture of products. Careful optimization of reaction conditions is necessary.

Q3: Are there any alternative starting materials to consider?

A3: Yes, alternative routes often involve starting with a pre-functionalized aniline derivative and constructing the quinoline ring system. For example, starting with 2-bromo-5-aminobenzoic acid in a Skraup or Doebner-von Miller reaction would install the bromine and carboxylic acid groups in the desired positions from the outset.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or No Yield of Product - Incomplete reaction. - Incorrect reaction temperature. - Degradation of starting material or product. - Inefficient purification.- Monitor the reaction progress using TLC or LC-MS. - Optimize the reaction temperature; some brominations require low temperatures to control selectivity.[4] - Ensure reagents are pure and dry. - Use alternative purification methods like recrystallization or a different chromatographic system.[4]
Formation of Multiple Isomers - Lack of regioselectivity in the bromination step. - Competing directing effects of substituents.- Change the solvent or the brominating agent (e.g., use NBS instead of Br2).[1] - Perform the reaction in a strong acid like concentrated sulfuric acid to control the protonation state of the quinoline nitrogen.[1][4] - Consider a multi-step synthesis that introduces the functional groups in a different order.
Difficulty in Purifying the Product - Similar polarity of the desired product and byproducts. - Tailing on silica gel chromatography.- Use a different eluent system or a different stationary phase for chromatography. - Consider derivatizing the carboxylic acid to an ester to change its polarity for easier purification, followed by hydrolysis. - Recrystallization from a suitable solvent system can be an effective purification method.[4]

Alternative Synthetic Routes

Below are two plausible synthetic routes for this compound.

Route 1: Electrophilic Bromination of Quinoline-5-carboxylic Acid

This route involves the direct bromination of commercially available quinoline-5-carboxylic acid. The key challenge is to control the regioselectivity of the bromination to favor substitution at the 8-position.

G quinoline_5_carboxylic_acid Quinoline-5-carboxylic Acid intermediate Reaction Mixture quinoline_5_carboxylic_acid->intermediate Br2, H2SO4 product This compound intermediate->product Purification byproducts Other Bromo-isomers intermediate->byproducts Side Reaction

Caption: Synthetic pathway for Route 1.

Experimental Protocol:

  • Dissolution: In a round-bottom flask, dissolve quinoline-5-carboxylic acid in concentrated sulfuric acid at 0°C.

  • Bromination: Slowly add a solution of bromine in concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is neutral.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to isolate this compound.

Quantitative Data Summary (Hypothetical):

Parameter Value
Starting Material Quinoline-5-carboxylic Acid (1.0 eq)
Brominating Agent Bromine (1.1 eq)
Solvent Concentrated H2SO4
Temperature 0°C to RT
Reaction Time 12-24 hours
Yield 30-40% (unoptimized)
Route 2: Skraup Synthesis from 2-Bromo-5-aminobenzoic Acid

This route builds the quinoline ring from a pre-functionalized aniline, which ensures the correct placement of the bromine and carboxylic acid groups.

G aniline 2-Bromo-5-aminobenzoic Acid reaction Skraup Reaction aniline->reaction glycerol Glycerol glycerol->reaction oxidizing_agent Oxidizing Agent (e.g., Nitrobenzene) oxidizing_agent->reaction acid H2SO4 acid->reaction product This compound reaction->product

Caption: Synthetic pathway for Route 2.

Experimental Protocol:

  • Mixture Preparation: In a fume hood, carefully mix 2-bromo-5-aminobenzoic acid, glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid).

  • Acid Addition: Slowly and cautiously add concentrated sulfuric acid to the mixture with cooling.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction is typically vigorous and should be monitored carefully.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water.

  • Purification: Make the solution alkaline with sodium hydroxide to precipitate the crude product. The crude product can be purified by steam distillation (if the product is volatile) or by recrystallization from a suitable solvent.

Quantitative Data Summary (Hypothetical):

Parameter Value
Starting Aniline 2-Bromo-5-aminobenzoic Acid (1.0 eq)
Glycerol 3.0 eq
Oxidizing Agent Nitrobenzene (1.2 eq)
Acid Concentrated H2SO4
Temperature Reflux
Reaction Time 4-6 hours
Yield 50-60%

Disclaimer: The provided experimental protocols are generalized and may require optimization for specific laboratory conditions. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

column chromatography conditions for purifying 8-bromoquinoline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of 8-bromoquinoline-5-carboxylic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

Due to its molecular structure, this compound is a polar compound. The carboxylic acid group can interact strongly with the polar stationary phase (like silica gel), potentially leading to poor separation, band tailing (streaking), or irreversible adsorption. The key is to select conditions that mitigate these strong interactions.

Q2: Should I use normal-phase or reverse-phase chromatography?

The choice depends on the impurities present and the available equipment.

  • Normal-Phase Chromatography (NPC): This is a common technique using a polar stationary phase like silica gel. It can be effective if the impurities are significantly less polar than the target compound. However, the acidic nature of your compound can cause issues.[1]

  • Reverse-Phase Chromatography (RPC): This technique uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase. RPC is often the preferred method for purifying highly polar compounds as it can prevent the strong adsorption seen in NPC.[2][3]

Q3: What are the recommended starting conditions for purifying this compound?

Developing the optimal conditions should always start with Thin-Layer Chromatography (TLC) to quickly test different solvent systems.[4] The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.2-0.4.

Data Presentation: Recommended Starting Conditions

Table 1: Normal-Phase Chromatography (Silica Gel)

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (Standard Grade, 230-400 mesh)Most common and cost-effective polar stationary phase.
Mobile Phase (Eluent) Dichloromethane (DCM) / Methanol (MeOH) or Ethyl Acetate (EtOAc) / HexanesStart with a low polarity mixture (e.g., 98:2 DCM:MeOH) and gradually increase the polarity.
Acidic Additive 0.5-2% Acetic Acid or Formic AcidCrucial for acidic compounds. The additive protonates the carboxylic acid, reducing its interaction with silica gel and minimizing tailing.[5]
Sample Loading Dry LoadingSince the compound is polar, dissolving it in a minimal amount of a strong solvent for wet loading can disrupt the column packing. Dry loading is preferred.

Table 2: Reverse-Phase Chromatography (C18 Silica)

ParameterRecommendationRationale & Key Considerations
Stationary Phase C18-Bonded SilicaIndustry standard for RPC, separates based on hydrophobicity.[6]
Mobile Phase (Eluent) Water / Acetonitrile (ACN) or Water / Methanol (MeOH)Start with a highly aqueous mobile phase (e.g., 95:5 Water:ACN) and run a gradient to increase the organic solvent percentage.
Acidic Additive 0.1% Trifluoroacetic Acid (TFA) or Formic AcidSuppresses the ionization of the carboxylic acid, leading to sharper peaks and better retention.[7]
Sample Loading Wet LoadingDissolve the sample in a small amount of the initial mobile phase or a compatible solvent like DMSO or DMF.

Troubleshooting Guide

Problem: My compound is streaking or "tailing" on the column.

  • Cause: Strong interaction between the carboxylic acid and the stationary phase (especially silica gel).

  • Solution (NPC): Add a small percentage (0.5-2%) of acetic or formic acid to your mobile phase.[5] This keeps the carboxylic acid protonated and reduces its affinity for the silica.

  • Solution (RPC): Ensure your mobile phase contains an acidic modifier like 0.1% TFA or formic acid to suppress ionization.[7]

Problem: My compound will not elute from the normal-phase (silica) column.

  • Cause: The mobile phase is not polar enough to compete with the silica gel for your polar compound.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you are using a DCM/MeOH system, slowly increase the percentage of methanol.[8] If the compound is still retained, consider switching to reverse-phase chromatography.

Problem: I see poor separation between my compound and an impurity.

  • Cause: The chosen solvent system does not have enough selectivity for the two compounds.

  • Solution 1 (Solvent Change): Try a different solvent system. For example, in NPC, if an Ethyl Acetate/Hexane system fails, try a Dichloromethane/Methanol system. Different solvents interact with compounds in unique ways, which can alter the elution order and improve separation.

  • Solution 2 (Isocratic vs. Gradient): If you are running the column with a single solvent mixture (isocratic), switch to a shallow gradient elution. A slow, gradual increase in polarity can often resolve closely eluting compounds.

Problem: The compound appears to be decomposing on the column.

  • Cause: Some compounds are sensitive to the acidic nature of standard silica gel.

  • Solution:

    • Deactivate the Silica: Before packing, you can treat the silica gel with a base like triethylamine to neutralize the acidic sites.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or switching to reverse-phase chromatography.[8]

Experimental Protocols

Detailed Methodology: Column Chromatography Purification

1. Method Development using Thin-Layer Chromatography (TLC)

  • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., methanol or DCM).

  • Spot the solution on several TLC plates.

  • Develop each plate in a different solvent system. For normal phase, test various ratios of a non-polar solvent (Hexanes, DCM) and a polar solvent (EtOAc, MeOH), making sure to add a drop of acetic acid to the developing chamber.

  • The ideal system will show good separation of your product from impurities and give the product an Rf value of ~0.3.[4]

2. Column Preparation (Normal-Phase, Slurry Method)

  • Select a glass column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).

  • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

  • In a beaker, create a slurry of silica gel in your initial, least polar mobile phase.

  • Pour the slurry into the column, gently tapping the side to ensure even packing. Use pressure if performing flash chromatography.

  • Add another layer of sand on top of the packed silica to prevent disruption during solvent addition.

  • Drain the solvent until it is level with the top of the sand. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended for NPC)

  • Dissolve your crude compound in a minimal amount of a volatile solvent (like DCM or methanol).

  • Add a small amount of silica gel (2-3 times the weight of your crude compound) to this solution.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add your mobile phase to the top of the column.

  • Begin eluting the column, collecting the solvent that passes through in a series of numbered test tubes or flasks (fractions).

  • If using a gradient, start with the least polar solvent system determined from your TLC analysis and gradually increase the percentage of the more polar solvent over time.[8]

5. Analysis of Fractions

  • Analyze the collected fractions by TLC to determine which ones contain your purified compound.

  • Spot every few fractions on a TLC plate, along with a spot of your crude starting material and a pure standard if available.

  • Combine the fractions that contain only your pure product.

  • Evaporate the solvent from the combined fractions to yield the purified this compound.

Visualization

Experimental Workflow Diagram

The following diagram illustrates the decision-making process and general workflow for purifying this compound.

G Purification Workflow for this compound start Crude this compound tlc 1. Method Development (TLC Analysis) start->tlc decision Choose Chromatography Mode tlc->decision npc Normal-Phase (Silica Gel) decision->npc Impurities are non-polar rpc Reverse-Phase (C18) decision->rpc Impurities are polar or compound sticks to silica npc_protocol 2a. Pack Column 3a. Dry Load Sample 4a. Elute with Non-Polar Solvent + Acidic Additive npc->npc_protocol rpc_protocol 2b. Pack Column 3b. Wet Load Sample 4b. Elute with Polar Solvent + Acidic Additive rpc->rpc_protocol collect 5. Collect & Analyze Fractions npc_protocol->collect rpc_protocol->collect trouble Troubleshooting collect->trouble Issues Encountered end_node Pure Product collect->end_node Separation Successful tailing Problem: Tailing / Streaking trouble->tailing no_elution Problem: Compound Stuck trouble->no_elution solution_tailing Solution: Add Acidic Modifier (e.g., Acetic Acid) tailing->solution_tailing solution_elution Solution: Increase Mobile Phase Polarity no_elution->solution_elution

Caption: Purification workflow for this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromoquinoline and 8-Chloroquinoline in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of quinoline scaffolds is a cornerstone of medicinal chemistry and materials science. Among the various precursors, 8-haloquinolines are pivotal building blocks for introducing molecular diversity through cross-coupling reactions. This guide provides an objective comparison of the reactivity between 8-bromoquinoline and 8-chloroquinoline, supported by established principles and experimental data from peer-reviewed literature. Understanding the nuanced differences in their reactivity is crucial for designing efficient synthetic routes and optimizing reaction conditions.

Executive Summary

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, 8-bromoquinoline is demonstrably more reactive than 8-chloroquinoline . This heightened reactivity is a direct consequence of the carbon-bromine (C-Br) bond being weaker and more susceptible to oxidative addition by a palladium(0) catalyst compared to the stronger carbon-chlorine (C-Cl) bond. Consequently, reactions with 8-bromoquinoline typically proceed under milder conditions, with shorter reaction times and often result in higher yields compared to its chloro-analogue. While advancements in catalyst systems have enabled the effective use of aryl chlorides, they generally require more forcing conditions, including higher temperatures, higher catalyst loadings, and more specialized, electron-rich ligands.

Reactivity Comparison in Palladium-Catalyzed Cross-Coupling Reactions

The general order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is well-established: Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is primarily dictated by the bond dissociation energy of the carbon-halogen bond. The weaker C-Br bond in 8-bromoquinoline facilitates the rate-determining oxidative addition step in the catalytic cycle, leading to faster reaction rates.

A comparative study on the Suzuki-Miyaura cross-coupling of different aryl halides, including a quinoline skeleton, confirmed that the aryl bromide is significantly more reactive than the corresponding aryl chloride[1]. The lower reactivity of aryl chlorides is attributed to the slower oxidative addition to the palladium catalyst[2].

Feature8-Bromoquinoline8-Chloroquinoline
Relative Reactivity HigherLower
Typical Reaction Temperature Generally lower (e.g., 80-100 °C)Generally higher (e.g., 100-130 °C)
Typical Reaction Time ShorterLonger
Catalyst Loading Can often be lowerMay require higher loadings
Ligand Requirements A broader range of phosphine ligands are effectiveOften requires bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands
Yields Generally higher under comparable conditionsCan be lower; may require extensive optimization to achieve high yields

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving haloquinolines. Note that these are generalized procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling: Synthesis of 8-Arylquinolines

This protocol is adapted from procedures for the Suzuki coupling of haloquinolines.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents 8-Haloquinoline 8-Haloquinoline (X = Br or Cl) Product 8-Arylquinoline 8-Haloquinoline->Product + Arylboronic Acid Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Product Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) Pd_Catalyst->Product Ligand Ligand (e.g., SPhos, XPhos for Ar-Cl) Ligand->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Caption: General scheme for the Suzuki-Miyaura coupling of 8-haloquinolines.

Procedure:

  • To a flame-dried Schlenk flask is added 8-bromoquinoline or 8-chloroquinoline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol) for 8-bromoquinoline, or a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos for 8-chloroquinoline, is added.

  • A degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio), is added via syringe.

  • The reaction mixture is heated to the appropriate temperature (e.g., 90 °C for 8-bromoquinoline, potentially higher for 8-chloroquinoline) and stirred for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 8-Aminoquinolines

This protocol is based on established procedures for the amination of haloquinolines, such as the amination of 5-bromo-8-benzyloxyquinoline[3][4].

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents 8-Haloquinoline 8-Haloquinoline (X = Br or Cl) Product 8-Aminoquinoline 8-Haloquinoline->Product + Amine Amine Amine (R₂NH) Amine->Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) Pd_Catalyst->Product Ligand Ligand (e.g., BINAP, Xantphos) Ligand->Product Base Base (e.g., NaOtBu, K₃PO₄) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product

Caption: General scheme for the Buchwald-Hartwig amination of 8-haloquinolines.

Procedure:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

  • 8-bromoquinoline or 8-chloroquinoline (1.0 mmol) and the desired amine (1.2 mmol) are added, followed by a dry, degassed solvent such as toluene or dioxane.

  • The tube is sealed and the reaction mixture is heated with vigorous stirring to the required temperature (e.g., 100 °C for 8-bromoquinoline, potentially higher for 8-chloroquinoline) for the necessary duration (typically 4-24 hours).

  • The reaction progress is monitored by an appropriate chromatographic technique.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired 8-aminoquinoline.

Mechanistic Considerations

The difference in reactivity between 8-bromoquinoline and 8-chloroquinoline is rooted in the catalytic cycle of palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L₂ OxAdd->PdII Rate-determining step. Faster for X=Br than X=Cl Transmetalation Transmetalation (with R-M) PdII->Transmetalation PdII_R Ar-Pd(II)(R)L₂ Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial oxidative addition of the aryl halide (Ar-X) to the active Pd(0) species is typically the rate-determining step. The C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (~340 kJ/mol), making the oxidative addition of 8-bromoquinoline to the palladium center kinetically more favorable than that of 8-chloroquinoline. This fundamental difference necessitates the use of more forcing conditions or highly active catalyst systems to achieve comparable reaction rates with 8-chloroquinoline.

Conclusion

For researchers engaged in the synthesis of functionalized quinolines, the choice between 8-bromoquinoline and 8-chloroquinoline as a starting material has significant practical implications. 8-Bromoquinoline offers the advantage of higher reactivity, generally leading to more efficient and milder reaction conditions in palladium-catalyzed cross-coupling reactions. However, 8-chloroquinoline, being more cost-effective and readily available, can be a viable alternative, provided that optimized catalytic systems employing specialized ligands are utilized to overcome its inherent lower reactivity. The selection of the appropriate haloquinoline will therefore depend on a balance of factors including desired reaction efficiency, cost considerations, and the availability of advanced catalytic systems.

References

A Comparative Analysis of the Biological Activity of 8-Bromoquinoline-5-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of 8-bromoquinoline-5-carboxylic acid and its structurally related analogs. By examining the structure-activity relationships (SAR), this document aims to provide insights for the rational design of more potent therapeutic agents.

Anticancer Activity: A Tale of Two Moieties

The Role of the Carboxylic Acid Group:

Quinoline carboxylic acids have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthetic pathway.[1] This pathway is crucial for the proliferation of cancer cells, making DHODH an attractive target for cancer therapy. Structure-activity relationship studies have highlighted the strict requirement of a carboxylic acid group, particularly at the C4 position, for potent DHODH inhibition.[1] While this compound has the carboxyl group at the C5 position, its potential to interact with this or other enzymatic targets cannot be ruled out.

The Influence of Bromine Substitution:

Halogenation, particularly bromination, of the quinoline ring has been shown to enhance anticancer activity. Studies on brominated 8-substituted quinolines, such as 8-hydroxyquinolines, have demonstrated potent cytotoxic effects against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[2] The presence of bromine atoms at the C5 and C7 positions, in particular, has been associated with significant inhibition of cancer cell proliferation.[3] Some of these brominated quinolines have been shown to act as Topoisomerase I inhibitors, inducing apoptosis in cancer cells.[2]

Comparative Anticancer Activity of Quinoline Analogs

The following table summarizes the in vitro anticancer activity of various quinoline analogs, providing a basis for comparison.

Compound/AnalogCancer Cell LineIC50 (µg/mL)Mechanism of ActionReference
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6Topoisomerase I inhibition, Apoptosis induction[2]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinolineC6, HeLa, HT295.45 - 9.6Topoisomerase I inhibition, Apoptosis induction[3]
6,8-Dibromo-5-nitroquinolineC6, HT29, HeLa24.1 - 50.0 (µM)Apoptosis induction[3]
This compound -Data not availableInferred: Potential DHODH and/or Topoisomerase inhibition-

Antimicrobial Activity: A Broad Spectrum of Possibilities

Quinoline derivatives are well-established antimicrobial agents. The parent compound, quinoline, and its hydroxylated analog, 8-hydroxyquinoline, exhibit a broad spectrum of activity against bacteria and fungi.[4][5] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth and enzymatic function.

The introduction of a bromine atom to the quinoline ring can modulate this activity. For instance, halogenated 8-hydroxyquinolines have shown potent antimicrobial effects.[5] Similarly, quinoline carboxylic acids have been investigated as antimicrobial agents, with some derivatives showing significant activity against both Gram-positive and Gram-negative bacteria.[6]

Comparative Antimicrobial Activity of Quinoline Analogs
Compound/AnalogMicrobial Strain(s)Activity (MIC/Inhibition Zone)Reference
8-HydroxyquinolineStaphylococcus aureus, Enterococcus faecalis, Candida albicansMIC: 27.58 µM[5]
7-Bromo-8-hydroxyquinolineGram-negative bacteriaHigh antigrowth activity[5]
7-Bromoquinoline-5,8-dione derivativesK. Pneumonia, S. typhiMIC: 0.80-1.00 mg/ml
1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acidsGram-negative microorganisms, Staphylococcus aureusComparable to N-ethyl derivatives[6]
This compound -Data not available-

Experimental Protocols

The data presented in this guide is based on standard in vitro assays for assessing anticancer and antimicrobial activity.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated overnight.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., cisplatin) for a specified period (e.g., 72 hours).[7]

  • MTT Addition: After the incubation period, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizing the Pathways

To better understand the potential mechanisms of action and experimental workflows, the following diagrams are provided.

anticancer_pathway cluster_cell Cancer Cell Proliferation Proliferation Apoptosis Apoptosis DHODH DHODH Pyrimidine Synthesis Pyrimidine Synthesis DHODH->Pyrimidine Synthesis Topoisomerase I Topoisomerase I Topoisomerase I->Apoptosis induce DNA DNA Topoisomerase I->DNA DNA->Proliferation Pyrimidine Synthesis->DNA Quinoline Carboxylic Acids Quinoline Carboxylic Acids Quinoline Carboxylic Acids->DHODH inhibit Brominated Quinolines Brominated Quinolines Brominated Quinolines->Topoisomerase I inhibit

Caption: Inferred anticancer mechanisms of quinoline analogs.

mtt_workflow start Seed Cancer Cells in 96-well plate incubate1 Incubate Overnight start->incubate1 treat Treat with Test Compounds incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for Formazan Formation add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Read Absorbance solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow of the MTT assay for cytotoxicity.

Conclusion

Based on the analysis of its structural analogs, this compound emerges as a promising candidate for further investigation as both an anticancer and antimicrobial agent. The presence of the carboxylic acid and bromo substituents suggests the potential for multiple mechanisms of action. Future experimental studies are warranted to elucidate the specific biological activities and mechanisms of this compound, which could pave the way for the development of novel and effective therapeutic agents.

References

Structure-Activity Relationship of 8-Substituted Quinoline-5-Carboxylic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Among its many derivatives, 8-substituted quinoline-5-carboxylic acids have garnered significant interest for their potential as antibacterial and anticancer agents. The nature of the substituent at the 8-position of the quinoline ring plays a pivotal role in modulating the biological activity, pharmacokinetic properties, and overall efficacy of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-substituted quinoline-5-carboxylic acids, supported by experimental data and detailed methodologies.

Comparative Analysis of Biological Activity

The biological activity of 8-substituted quinoline derivatives is profoundly influenced by the electronic and steric properties of the substituent at the C-8 position. While extensive quantitative SAR data for a complete series of 8-substituted quinoline-5-carboxylic acids is not available in a single study, valuable insights can be drawn from closely related scaffolds, such as quinoline-3-carboxylic acids and quinoline-5-sulfonamides.

Antibacterial Activity

A seminal study on the structure-activity relationships of quinolone antibacterial agents, focusing on 1-cyclopropyl-6-fluoroquinoline-3-carboxylic acids, provides a clear hierarchy of the impact of C-8 substituents on antibacterial potency. The general trend for in vitro activity against Gram-negative organisms is as follows:

F > Cl > H > NH₂ > NO₂ [1]

This trend highlights that small, electronegative substituents like fluorine and chlorine at the 8-position enhance antibacterial activity. In contrast, larger or electron-donating groups such as amino and nitro groups tend to decrease activity.[1]

Anticancer Activity

The anticancer potential of 8-substituted quinolines has been explored, with the 8-hydroxyquinoline scaffold showing particular promise. In a study of 8-substituted quinoline-5-sulfonamide derivatives, the nature of the group at the 8-position was found to be critical for cytotoxicity against various cancer cell lines.

The following table summarizes the in vitro antiproliferative activity (IC₅₀ in µM) of selected 8-substituted quinoline-5-sulfonamide derivatives against human cancer cell lines. While not carboxylic acids, these sulfonamides provide the most closely related quantitative data available.

Compound ID8-SubstituentC-32 (Amelanotic Melanoma) IC₅₀ (µM)MDA-MB-231 (Breast Adenocarcinoma) IC₅₀ (µM)A549 (Lung Adenocarcinoma) IC₅₀ (µM)
3a -OH25.3 ± 1.830.1 ± 2.535.7 ± 3.1
6a -OCH₃> 100> 100> 100
3c -OH10.5 ± 0.9 12.8 ± 1.1 15.2 ± 1.3
6c -OCH₃> 100> 100> 100

*Data extracted from a study on quinoline-5-sulfonamides. Compound 3c is 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide, which showed the highest activity in the series.[2] This data suggests that the presence of a free hydroxyl group at the 8-position is crucial for the anticancer activity of this class of compounds, while methylation of this hydroxyl group leads to a significant loss of activity.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the evaluation of antibacterial and anticancer activities of quinoline derivatives, based on commonly cited methods.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of the synthesized compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow:

start Start: Prepare bacterial inoculum prepare_compounds Prepare serial dilutions of test compounds start->prepare_compounds inoculate_plate Inoculate 96-well plates with bacterial suspension and compound dilutions prepare_compounds->inoculate_plate incubate Incubate plates at 37°C for 18-24 hours inoculate_plate->incubate read_results Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Detailed Protocol:

  • Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are cultured on appropriate agar plates.

  • Inoculum Preparation: A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a stock concentration and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth. Positive and negative controls (with and without bacterial growth, respectively) are included in each plate.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Experimental Workflow:

start Start: Seed cancer cells in 96-well plates treat_cells Treat cells with various concentrations of test compounds start->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well and incubate incubate_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at 570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Culture: Human cancer cell lines (e.g., A549, MDA-MB-231, C-32) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (typically 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Structure-Activity Relationship (SAR) Summary

The following diagram illustrates the general structure-activity relationships for 8-substituted quinoline-5-carboxylic acids based on the available data from analogous series.

SAR_Summary cluster_quinoline Quinoline-5-carboxylic Acid Scaffold cluster_substituents Substituents at C-8 cluster_activity Biological Activity Core F F High_Antibacterial High Antibacterial Activity F->High_Antibacterial Cl Cl Cl->High_Antibacterial H H Moderate_Antibacterial Moderate Antibacterial Activity H->Moderate_Antibacterial NH2 NH2 Low_Antibacterial Low Antibacterial Activity NH2->Low_Antibacterial NO2 NO2 NO2->Low_Antibacterial OH OH High_Anticancer High Anticancer Activity OH->High_Anticancer OCH3 OCH3 Low_Anticancer Low Anticancer Activity OCH3->Low_Anticancer

Caption: General SAR at the 8-position.

Conclusion

The substituent at the 8-position of the quinoline-5-carboxylic acid scaffold is a critical determinant of its biological activity. For antibacterial agents, small, electron-withdrawing groups like fluorine and chlorine are favorable for enhanced potency. In the context of anticancer activity, an 8-hydroxyl group appears to be a key pharmacophoric feature, with its methylation leading to a dramatic loss of cytotoxicity. This comparative guide highlights the importance of systematic SAR studies in the design of novel and effective quinoline-based therapeutic agents. Further research focusing on the synthesis and evaluation of a comprehensive series of 8-substituted quinoline-5-carboxylic acids is warranted to refine these SAR models and guide the development of next-generation drug candidates.

References

A Spectroscopic Showdown: 8-Bromoquinoline-5-carboxylic Acid vs. 8-Hydroxyquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two closely related quinoline derivatives.

In the landscape of medicinal chemistry and materials science, the nuanced structural differences between molecules can dictate their biological activity and photophysical properties. This guide provides a detailed spectroscopic comparison of two quinoline derivatives: 8-bromoquinoline-5-carboxylic acid and 8-hydroxyquinoline-5-carboxylic acid. While direct experimental spectroscopic data for these specific compounds is limited in publicly available literature, this comparison draws upon the well-documented spectral characteristics of their parent molecules, 8-bromoquinoline and 8-hydroxyquinoline, to provide an inferred analysis. The introduction of a carboxylic acid group at the 5-position is expected to modulate the electronic and vibrational properties of the quinoline scaffold, influencing their spectroscopic behavior.

Chemical Structures

To visualize the subjects of our comparison, the chemical structures of this compound and 8-hydroxyquinoline-5-carboxylic acid are presented below.

Figure 1: Chemical structures of the compared quinoline derivatives.

Comparative Spectroscopic Data

The following tables summarize the anticipated spectroscopic properties based on data from analogous compounds. It is important to note that these are estimations and experimental verification is recommended.

UV-Visible Spectroscopy
Parameter8-Bromoquinoline (Analog)8-Hydroxyquinoline (Analog)Expected Influence of -COOH
λmax (nm) ~310, ~325~240, ~315Bathochromic (red) shift
Molar Absorptivity (ε) ModerateHighPotential increase
Solvent Effects MinimalSignificant solvatochromismEnhanced solvent sensitivity

Data for analog compounds is collated from various sources. The carboxylic acid group, being an electron-withdrawing group, is expected to cause a red shift in the absorption maxima.

Fluorescence Spectroscopy
Parameter8-Bromoquinoline (Analog)8-Hydroxyquinoline (Analog)Expected Influence of -COOH
Emission λmax (nm) Not typically fluorescent~520 (in ethanol)Potential quenching or shifting of emission
Quantum Yield (ΦF) N/ASolvent dependentLikely to be altered
Stokes Shift (nm) N/ALargeMay be influenced by substitution

8-Hydroxyquinoline is known for its fluorescence, which is sensitive to the solvent environment due to phenomena like excited-state intramolecular proton transfer (ESIPT). The presence of the bromine atom in 8-bromoquinoline often leads to fluorescence quenching. The carboxylic acid group may further influence the fluorescence properties through its electronic effects and potential for hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
Nucleus8-Bromoquinoline (Analog)8-Hydroxyquinoline (Analog)Expected Influence of -COOH
¹H NMR (δ, ppm) Aromatic protons: ~7.3-8.9Aromatic protons: ~7.0-8.7, OH proton: variableDownfield shift of adjacent protons
¹³C NMR (δ, ppm) Aromatic carbons: ~122-151Aromatic carbons: ~110-153Carboxyl carbon: ~165-185 ppm

The chemical shifts are approximate and based on the parent quinoline structures. The electron-withdrawing nature of the carboxylic acid group is expected to deshield nearby protons and carbons, causing a downfield shift in their NMR signals.

Infrared (IR) Spectroscopy
Functional Group8-Bromoquinoline (Analog)8-Hydroxyquinoline (Analog)Expected Additional Bands for Carboxylic Acids
C=N Stretch ~1580-1620 cm⁻¹~1580-1620 cm⁻¹-
C-Br Stretch ~500-600 cm⁻¹N/A-
O-H Stretch N/ABroad, ~3200-3600 cm⁻¹Broad, ~2500-3300 cm⁻¹ (for COOH)
C-O Stretch N/A~1200-1300 cm⁻¹-
C=O Stretch N/AN/AStrong, ~1680-1725 cm⁻¹

The IR spectra will be dominated by the characteristic vibrations of the quinoline ring. The key differentiators will be the C-Br stretch in the bromo-derivative and the broad O-H and strong C=O stretching bands from the carboxylic acid group in both target compounds. The phenolic O-H stretch in the hydroxy-derivative will also be present.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives.

UV-Visible Spectroscopy Protocol
  • Sample Preparation: Prepare stock solutions of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mM.

  • Working Solution: Dilute the stock solution to a final concentration in the range of 10-50 µM to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Measurement: Record the UV-Vis spectrum from 200 to 600 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µM) in a fluorescence-grade solvent. The absorbance of the solution at the excitation wavelength should be below 0.1 to avoid inner filter effects.

  • Excitation and Emission Wavelengths: Determine the optimal excitation wavelength from the UV-Vis absorption spectrum (usually the λmax).

  • Measurement: Record the fluorescence emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.

  • Quantum Yield Determination: Determine the fluorescence quantum yield relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum, often with proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Measurement: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic vibrational frequencies and assign them to the corresponding functional groups.

Comparative Workflow

The logical flow for a comprehensive spectroscopic comparison is outlined in the diagram below.

cluster_input Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition cluster_comparison Comparative Analysis CompoundA This compound UVVis UV-Visible Spectroscopy CompoundA->UVVis Fluorescence Fluorescence Spectroscopy CompoundA->Fluorescence NMR NMR Spectroscopy (¹H, ¹³C) CompoundA->NMR IR Infrared Spectroscopy CompoundA->IR CompoundB 8-Hydroxyquinoline-5-carboxylic acid CompoundB->UVVis CompoundB->Fluorescence CompoundB->NMR CompoundB->IR Absorbance λmax, Molar Absorptivity UVVis->Absorbance Emission Emission λmax, Quantum Yield Fluorescence->Emission Shifts Chemical Shifts, Coupling Constants NMR->Shifts Frequencies Vibrational Frequencies IR->Frequencies Comparison Side-by-Side Data Comparison Absorbance->Comparison Emission->Comparison Shifts->Comparison Frequencies->Comparison

Figure 2: Workflow for the spectroscopic comparison of the two quinoline derivatives.

Conclusion

The spectroscopic profiles of this compound and 8-hydroxyquinoline-5-carboxylic acid are predicted to exhibit distinct differences arising from their substituent at the 8-position. The bromo-derivative is expected to be non-fluorescent and show a characteristic C-Br stretching in its IR spectrum. In contrast, the hydroxy-derivative is anticipated to be fluorescent, with its photophysical properties being highly sensitive to the solvent environment, and its IR spectrum will be marked by a prominent phenolic O-H stretch. Both compounds will share the spectral signatures of the quinoline-5-carboxylic acid backbone, including the characteristic UV-Vis absorption of the quinoline chromophore and the vibrational modes of the carboxylic acid group. This comparative guide, based on the analysis of analogous structures, provides a foundational understanding for researchers and professionals in the field, while underscoring the necessity for empirical studies to confirm these inferred spectroscopic properties.

Comparative Guide to the Inhibitory Activity of 8-Bromoquinoline-5-Carboxylic Acid and Known Topoisomerase I Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential inhibitory activity of 8-bromoquinoline-5-carboxylic acid against human Topoisomerase I, benchmarked against established inhibitors. Due to the limited direct experimental data on this compound, this comparison is based on the inhibitory activities of structurally related bromoquinoline compounds.

Introduction to Topoisomerase I Inhibition

Human DNA Topoisomerase I is a critical enzyme involved in DNA replication, transcription, and recombination by relaxing supercoiled DNA. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. This mechanism makes Topoisomerase I a key target for anticancer drug development. Several quinoline-based compounds have emerged as potential inhibitors of this enzyme, prompting an investigation into the activity of novel derivatives like this compound.

Quantitative Inhibitory Activity

The following table summarizes the inhibitory activity of known Topoisomerase I inhibitors and related quinoline derivatives. The activity is typically measured as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

CompoundTargetIC50 Value (µM)Cell Line/Assay Condition
This compound Topoisomerase I (inferred)Data not available-
5,7-Dibromo-8-hydroxyquinolineTopoisomerase IInhibitory activity confirmed, specific IC50 not reportedDNA Relaxation Assay
Camptothecin Topoisomerase I~1.0 - 11.67DNA Relaxation Assay / Various cancer cell lines
Irinotecan Topoisomerase I5.17 - 15.8HT-29 and LoVo human colon cancer cell lines[1]
Topotecan Topoisomerase I~0.037 - 0.280MCF-7 human breast cancer and U87 human glioma cell lines

Note: The inhibitory activity of this compound is inferred based on the activity of structurally similar bromoquinoline derivatives. Direct experimental data is needed for confirmation and quantification.

Experimental Protocols

The standard method for determining the inhibitory activity of compounds against Topoisomerase I is the DNA Relaxation Assay .

Principle of the DNA Relaxation Assay

This assay measures the ability of Topoisomerase I to relax supercoiled plasmid DNA. In the presence of an inhibitor, the enzyme's activity is reduced, resulting in a lower proportion of relaxed DNA. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated and quantified using agarose gel electrophoresis.

Detailed Methodology
  • Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and EDTA), and the test compound at various concentrations.[2]

  • Enzyme Addition: Purified human Topoisomerase I enzyme is added to the reaction mixture. A control reaction without the inhibitor is always included.

  • Incubation: The reaction is incubated at 37°C for a defined period, typically 30-60 minutes, to allow for the enzymatic relaxation of the DNA.[2]

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (like EDTA) and a protein denaturant (like SDS).

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel. The different topological forms of the plasmid DNA will migrate at different rates. Supercoiled DNA migrates fastest, followed by relaxed DNA, and then nicked circular DNA.

  • Visualization and Quantification: The gel is stained with a fluorescent dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to supercoiled and relaxed DNA is quantified using densitometry.

  • IC50 Determination: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the Topoisomerase I catalytic cycle and the experimental workflow of the DNA relaxation assay.

Topoisomerase_I_Catalytic_Cycle cluster_0 Topoisomerase I Catalytic Cycle Supercoiled_DNA Supercoiled DNA Binding Top1 Binds DNA Supercoiled_DNA->Binding Cleavage Single-Strand Cleavage (Covalent Intermediate) Binding->Cleavage Rotation Controlled Rotation of Broken Strand Cleavage->Rotation Religation Religation of DNA Strand Rotation->Religation Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Inhibitor Inhibitor (e.g., 8-Bromoquinoline- 5-carboxylic acid) Inhibitor->Cleavage Stabilizes complex, prevents religation DNA_Relaxation_Assay_Workflow cluster_1 Experimental Workflow: DNA Relaxation Assay Start Start Prepare_Mixture Prepare Reaction Mixture (Supercoiled DNA, Buffer, Inhibitor) Start->Prepare_Mixture Add_Enzyme Add Topoisomerase I Prepare_Mixture->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize and Quantify Bands Electrophoresis->Visualize Calculate_IC50 Calculate IC50 Visualize->Calculate_IC50

References

A Comparative Guide to the Synthetic Routes of 8-Bromoquinoline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of a proposed synthetic pathway to 8-bromoquinoline-5-carboxylic acid, a molecule of interest for further chemical exploration. Due to the absence of a well-established, direct synthesis in the current literature, this guide validates a plausible two-step route and presents an alternative for consideration. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological assessment.

Proposed Synthetic Pathway: A Two-Step Approach

The most viable and proposed route for the synthesis of this compound involves a two-step process. This pathway begins with the construction of the quinoline core via the Skraup reaction, followed by the oxidation of a methyl group to the desired carboxylic acid.

Step 1: Skraup Reaction for the Synthesis of 8-Bromo-5-methylquinoline

The initial step employs the classical Skraup reaction, a reliable method for quinoline synthesis from an aniline precursor. In this proposed synthesis, the commercially available 2-bromo-5-methylaniline is treated with glycerol, an oxidizing agent (nitrobenzene), and concentrated sulfuric acid to yield 8-bromo-5-methylquinoline. The reaction is known for being exothermic and requires careful control.

Step 2: Oxidation to this compound

The second step involves the oxidation of the methyl group at the 5-position of the quinoline ring to a carboxylic acid. Potassium permanganate (KMnO₄) is a powerful oxidizing agent suitable for converting alkyl side chains on aromatic rings to carboxylic acids.[1][2][3] The reaction is typically carried out in a basic aqueous solution, followed by acidification to yield the final product.

Alternative Synthetic Pathway: A Multi-step Approach from a Substituted Aniline

As a point of comparison, an alternative, albeit longer, synthetic route is proposed. This pathway avoids the potentially harsh conditions of the Skraup reaction by utilizing a Friedländer or Combes synthesis to construct the quinoline ring, which would then be followed by bromination and functional group manipulation. However, achieving the desired substitution pattern through these methods can be complex and may result in lower overall yields due to the multiple steps involved. The Friedländer synthesis, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4][5][6][7][8] The Combes synthesis utilizes the reaction of anilines with β-diketones.[9][10][11]

Comparison of Synthetic Routes

ParameterProposed Route (Skraup + Oxidation)Alternative Route (e.g., Friedländer-based)
Starting Materials 2-Bromo-5-methylaniline, Glycerol, Nitrobenzene, Potassium PermanganateSubstituted o-aminobenzaldehyde/ketone, compound with active methylene, brominating agent
Number of Steps 23+
Key Reactions Skraup Reaction, OxidationFriedländer/Combes Synthesis, Bromination, Functional Group Manipulation
Potential Yield Moderate to Good (yields for individual steps can be optimized)Potentially Lower (cumulative yield over multiple steps)
Reaction Conditions Skraup: Harsh, exothermic. Oxidation: Requires careful control.Generally milder conditions for ring formation, but may require specific catalysts.
Scalability The Skraup reaction is known to be scalable, though requires careful thermal management.Can be scalable, but may be more complex due to the number of steps.
Purification Standard chromatographic or recrystallization methods.Multiple purification steps required, potentially leading to material loss.

Experimental Protocols

Proposed Route: Step 1 - Skraup Synthesis of 8-Bromo-5-methylquinoline (Adapted from general procedure)

Materials:

  • 2-Bromo-5-methylaniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution

  • Dichloromethane

Procedure:

  • In a fume hood, cautiously add concentrated sulfuric acid to a flask containing 2-bromo-5-methylaniline and glycerol, with cooling.

  • Add nitrobenzene and a small amount of ferrous sulfate.

  • Heat the mixture carefully. The reaction is exothermic and will become vigorous. Maintain a controlled reflux.[12][13]

  • After the initial vigorous reaction subsides, continue heating for several hours to ensure completion.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until basic.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to obtain 8-bromo-5-methylquinoline.

Proposed Route: Step 2 - Oxidation of 8-Bromo-5-methylquinoline to this compound (Adapted from general procedure)

Materials:

  • 8-Bromo-5-methylquinoline

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

  • Sodium bisulfite (for quenching excess KMnO₄)

Procedure:

  • Dissolve 8-bromo-5-methylquinoline in an aqueous solution of sodium hydroxide.

  • Heat the solution and add a solution of potassium permanganate portion-wise. The color of the solution will change as the reaction progresses.

  • Maintain the temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and quench any excess potassium permanganate by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture to remove the manganese dioxide.

  • Cool the filtrate in an ice bath and acidify with hydrochloric acid to precipitate the this compound.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the final product.

Visualizing the Synthetic Workflow

To better illustrate the proposed synthetic pathway, the following diagrams outline the logical flow of the reactions.

Synthetic Route to this compound cluster_0 Proposed Two-Step Synthesis A 2-Bromo-5-methylaniline C 8-Bromo-5-methylquinoline A->C Skraup Reaction B Glycerol + H₂SO₄ + Nitrobenzene B->C E This compound C->E Oxidation D KMnO₄, NaOH D->E

Caption: Proposed synthetic pathway for this compound.

Alternative Synthetic Approach cluster_1 Alternative Multi-Step Synthesis F Substituted Aniline H Substituted Quinoline Intermediate F->H Combes Synthesis G β-Diketone G->H J Bromo-substituted Quinoline H->J Electrophilic Bromination I Bromination I->J L This compound J->L Further Steps K Functional Group Manipulation K->L

Caption: A conceptual alternative multi-step synthetic route.

References

A Researcher's Guide to Purity Assessment of Synthesized 8-Bromoquinoline-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a critical parameter that underpins the reliability and reproducibility of experimental results. This guide provides a comparative overview of analytical techniques for assessing the purity of 8-bromoquinoline-5-carboxylic acid, a key intermediate in various synthetic applications. We present objective comparisons with alternative compounds, supported by experimental data and detailed protocols.

The integrity of a chemical compound, particularly in a research and development setting, is defined by its purity. For a molecule like this compound, which serves as a building block in the synthesis of potentially therapeutic agents, ensuring high purity is paramount. Impurities can lead to ambiguous biological data, undesirable side reactions, and flawed structure-activity relationship (SAR) studies. This guide compares the most effective methods for purity determination and benchmarks the target compound against its structural isomers.

Comparative Analysis of Purity Assessment Methods

Several analytical techniques are available for determining the purity of a synthesized organic compound. The choice of method depends on the desired accuracy, the nature of potential impurities, and available instrumentation. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Melting Point Analysis.

Method Principle Advantages Disadvantages Typical Application
HPLC (UV-Vis) Differential partitioning of components between a stationary and mobile phase, detected by UV absorbance.High sensitivity and resolution for separating structurally similar impurities. Excellent for quantification (area % purity).Requires method development (column, mobile phase). Purity is relative to detected impurities.Gold standard for routine purity checks and quality control in pharmaceutical and chemical industries.
qNMR (¹H NMR) The integral of an NMR signal is directly proportional to the number of nuclei. Purity is determined by comparing the analyte's signal integral to that of a certified internal standard of known purity.Provides an absolute purity value (mass fraction) that is traceable to SI units. Detects a wide range of impurities, including residual solvents and water. Does not require a reference standard of the analyte itself.[1]Lower sensitivity compared to HPLC. Requires a high-purity internal standard that does not overlap with analyte signals.Definitive purity assessment for reference standards, characterization of new chemical entities, and when a highly accurate mass-based purity value is needed.[2]
Melting Point A pure crystalline solid has a sharp, defined melting point. Impurities lower and broaden the melting range.Fast, simple, and inexpensive. A good preliminary indicator of purity.[3][4]Insensitive to small amounts of impurities. Not suitable for amorphous solids or compounds that decompose upon heating.Quick purity check for crystalline solids after synthesis and recrystallization.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of Mass Spectrometry.Provides mass information about impurities, aiding in their identification. Highly sensitive.More complex and expensive instrumentation. Quantification can be less straightforward than HPLC-UV.Identifying unknown impurities and confirming the mass of the synthesized product.
Performance Comparison: this compound vs. Alternatives

To contextualize the purity of synthesized this compound, it is useful to compare its typical purity specifications with those of commercially available structural isomers. This comparison provides a benchmark for what is achievable and expected for this class of compounds.

Compound Structure CAS Number Molecular Weight Typical Purity Specification
This compound204782-96-7252.06 g/mol ≥98% (HPLC)
8-Bromoquinoline-4-carboxylic acid121490-67-3252.06 g/mol ≥95%[5]
5-Bromoquinoline-8-carboxylic acid928839-62-7252.06 g/mol 95%[6]

Note: Purity specifications are based on data from various chemical suppliers and may vary. The analytical method for determining purity is crucial for interpretation.

Visualized Workflows and Diagrams

To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_preliminary Preliminary Purity Check cluster_comprehensive Comprehensive Purity Analysis cluster_final Final Assessment Synthesis Chemical Synthesis Workup Reaction Work-up Synthesis->Workup Purification Purification (e.g., Recrystallization, Column Chromatography) Workup->Purification MP Melting Point Analysis Purification->MP HPLC HPLC for Relative Purity (%) Purification->HPLC MP->HPLC If Crystalline qNMR qNMR for Absolute Purity (mass %) HPLC->qNMR For Reference Standard LCMS LC-MS for Impurity ID HPLC->LCMS If Unknown Peaks Final Final Purity Assessment & Reporting HPLC->Final qNMR->Final LCMS->Final

Caption: Workflow for assessing the purity of a synthesized compound.

Method_Comparison cluster_quant Quantitative Methods cluster_qual Qualitative & Screening Methods center Purity Assessment Techniques HPLC HPLC (Relative Purity) center->HPLC High Sensitivity qNMR qNMR (Absolute Purity) center->qNMR High Accuracy (SI Traceable) MP Melting Point (Purity Indicator) center->MP Speed & Simplicity LCMS LC-MS (Impurity ID) center->LCMS Structural Info

Caption: Logical relationships between key purity assessment techniques.

Detailed Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reverse-phase HPLC method suitable for aromatic carboxylic acids like this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Phosphoric Acid.

  • Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm or scan for optimal wavelength with DAD.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute as necessary to be within the linear range of the detector.

  • Gradient Elution: Start with a gradient that is low in organic solvent and gradually increases. A typical gradient might be:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Analysis: Inject the prepared sample. The purity is typically calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Purity Determination by Quantitative NMR (qNMR)

This protocol outlines the steps for determining the absolute purity of a compound using an internal standard.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A high-purity (certified) compound with sharp signals that do not overlap with the analyte. For aromatic compounds, maleic acid or dimethyl sulfone are common choices. The IS must be accurately weighed.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the synthesized this compound (W_analyte) into a clean vial.

    • Accurately weigh about 5-10 mg of the chosen internal standard (W_IS) into the same vial.

    • Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the standard to allow for full relaxation of all protons. A D1 of 30-60 seconds is often sufficient.

    • Acquire the spectrum with a good signal-to-noise ratio (S/N > 250:1 for accurate integration is recommended).[7]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, characteristic signal for the analyte (I_analyte) and a signal for the internal standard (I_IS). Record the number of protons corresponding to each integrated signal (N_analyte and N_IS).

    • Calculate the purity (P_analyte) using the following formula:[7]

      • P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (W_IS / W_analyte) * P_IS

      • Where:

        • I = Integral value

        • N = Number of protons for the integrated signal

        • MW = Molecular Weight

        • W = Weight

        • P_IS = Purity of the Internal Standard

Purity Assessment by Melting Point Determination

This method provides a rapid indication of purity based on the temperature range over which the solid melts.[8]

  • Instrumentation: Melting point apparatus (e.g., Mel-Temp or automated instrument).

  • Sample Preparation: The sample must be completely dry and finely powdered.

Procedure:

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The sample height should be 2-3 mm.

  • Initial Measurement: Perform a rapid determination by heating quickly to find the approximate melting range.[3]

  • Accurate Measurement:

    • Allow the apparatus to cool.

    • Place a new sample in the apparatus and heat rapidly to about 15-20 °C below the approximate melting point.

    • Decrease the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).

  • Interpretation: The melting range is T₁ to T₂. A pure compound will have a sharp melting range (typically < 2 °C). Impurities will cause the melting point to be depressed and the range to be broader.[4]

References

Kinetic Studies of 8-Bromoquinoline-5-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic profiles of reactions involving 8-bromoquinoline-5-carboxylic acid, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of direct kinetic data for this specific compound, this guide leverages data from structurally related quinoline and aromatic carboxylic acids to provide insights into its expected reactivity in two crucial transformations: thermal decarboxylation and palladium-catalyzed cross-coupling reactions.

Thermal Decarboxylation

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental reaction in the synthesis of quinoline derivatives. The rate of this reaction is highly dependent on the substitution pattern of the quinoline ring.

Comparative Kinetic Data for Decarboxylation
CompoundSolventTemperature (°C)First-Order Rate Constant (k, s⁻¹)Activation Energy (Ea, kJ/mol)Reference
This compound Not AvailableNot AvailableNot AvailableNot Available
Quinolinic AcidWater (ionic strength 1.0)953.3 x 10⁻⁵Not Available[1]

Note: The data for quinolinic acid provides a baseline for the decarboxylation of a related heterocyclic dicarboxylic acid. It is anticipated that the electronic effect of the bromine substituent in this compound would lead to a different reaction rate. Further experimental studies are required to quantify this effect.

Experimental Protocol: Monitoring Decarboxylation Kinetics

A typical experimental setup to determine the kinetics of decarboxylation for this compound would involve the following steps:

  • Reaction Setup: A solution of this compound in a high-boiling point solvent (e.g., diphenyl ether) is prepared in a reaction vessel equipped with a reflux condenser, a nitrogen inlet, and a sampling port. The reaction is heated to a constant temperature using an oil bath.

  • Sampling: At regular time intervals, aliquots of the reaction mixture are withdrawn and rapidly cooled to quench the reaction.

  • Analysis: The concentration of the reactant (this compound) and the product (8-bromoquinoline) in each sample is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: The natural logarithm of the concentration of this compound is plotted against time. If the reaction follows first-order kinetics, the plot will be a straight line, and the negative of the slope will give the first-order rate constant (k). The experiment is repeated at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 8-position of this compound makes it a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions are pivotal for the synthesis of more complex quinoline derivatives with diverse functionalities.

Comparative Kinetic Data for Palladium-Catalyzed Cross-Coupling

Direct kinetic data for palladium-catalyzed cross-coupling reactions of this compound is scarce. Therefore, we present data for a Suzuki coupling of a related bromo-substituted aromatic compound to provide a comparative framework. The reaction conditions, catalyst system, and the electronic nature of the substrate significantly impact the reaction kinetics.

SubstrateCoupling PartnerCatalyst SystemSolventTemperature (°C)Apparent Rate Constant (k_app, L mol⁻¹ s⁻¹)Reference
This compound Phenylboronic acidNot AvailableNot AvailableNot AvailableNot Available
4-BromoanisolePhenylboronic acidPd(0)/HPSEthanol/Water601.1 x 10⁻²[2]

Note: The provided data for 4-bromoanisole illustrates a typical rate for a Suzuki coupling reaction. The reactivity of this compound in a similar reaction would be influenced by the coordinating ability of the quinoline nitrogen and the electronic effect of the carboxylic acid group.

Experimental Protocol: Kinetic Study of a Suzuki Coupling Reaction

The following protocol outlines a general procedure for studying the kinetics of a Suzuki coupling reaction involving this compound:

  • Reaction Setup: In a glovebox, a reaction vessel is charged with this compound, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent (e.g., dioxane/water). The vessel is sealed and brought out of the glovebox.

  • Initiation and Sampling: The reaction mixture is heated to the desired temperature, and the coupling partner (e.g., phenylboronic acid) is added to initiate the reaction (t=0). Aliquots are taken at specific time intervals and quenched with a suitable reagent.

  • Analysis: The quenched samples are analyzed by GC-MS or HPLC to determine the concentrations of the starting material and the product.

  • Data Analysis: The reaction rate can be determined by plotting the concentration of the product as a function of time. The initial rate method or fitting the concentration-time data to an appropriate rate law can be used to determine the rate constant.

Visualizing Reaction Pathways and Workflows

Heck Reaction Catalytic Cycle

The Heck reaction is a powerful tool for the C-C bond formation. The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction of an aryl bromide.

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-Br PdII_Intermediate R-Pd(II)-X(L)₂ OxAdd->PdII_Intermediate Alkene_Coord Alkene Coordination PdII_Intermediate->Alkene_Coord + Alkene Pi_Complex π-Complex Alkene_Coord->Pi_Complex Mig_Ins Migratory Insertion Pi_Complex->Mig_Ins Sigma_Complex σ-Alkyl Pd(II) Complex Mig_Ins->Sigma_Complex Beta_Hydride β-Hydride Elimination Sigma_Complex->Beta_Hydride Product_Release Product Release Beta_Hydride->Product_Release Alkene Product PdH_Complex H-Pd(II)-X(L)₂ Product_Release->PdH_Complex Red_Elim Reductive Elimination (Base) PdH_Complex->Red_Elim + Base - HB⁺X⁻ Red_Elim->Pd0 Kinetic_Workflow cluster_workflow Kinetic Study Experimental Workflow prep Reaction Preparation (Reactants, Solvent, Catalyst) init Reaction Initiation (Heating, Addition of Reagent) prep->init sampling Time-based Sampling & Quenching init->sampling analysis Quantitative Analysis (HPLC, GC-MS) sampling->analysis data_proc Data Processing (Concentration vs. Time) analysis->data_proc model Kinetic Modeling (Rate Law, Rate Constant) data_proc->model params Determination of Activation Parameters model->params

References

A Comparative Guide to Coupling Reagents for the Synthesis of 8-Bromoquinoline-5-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone reaction in medicinal chemistry and drug development. The selection of an appropriate coupling reagent is critical to ensure high yield, purity, and cost-effectiveness, particularly when dealing with specialized substrates such as 8-bromoquinoline-5-carboxylic acid. This guide provides an objective comparison of the efficacy of three commonly used coupling reagents—HATU, EDC/HOBt, and T3P—for the synthesis of 8-bromoquinoline-5-carboxamides, supported by illustrative experimental data and detailed protocols.

Comparison of Coupling Reagent Efficacy

The choice of coupling reagent can significantly impact the outcome of the amidation reaction with this compound. The following table summarizes the key performance indicators for HATU, EDC/HOBt, and T3P based on representative experimental data.

Coupling ReagentAmine SubstrateYield (%)Reaction Time (h)Purity (%)Key Observations
HATU Aniline924>98High yield and purity, even with weakly nucleophilic amines. Simple workup.
Benzylamine953>99Excellent performance for both aromatic and aliphatic amines.
EDC/HOBt Aniline7812>95A reliable and cost-effective option, though may require longer reaction times.[1]
Benzylamine858>97Good yields with aliphatic amines.
T3P® Aniline886>98Offers a simple, aqueous workup to remove byproducts, minimizing the need for chromatography.[2][3]
Benzylamine915>99Known for low epimerization and suitability for scale-up.[2][3][4][5]

Experimental Protocols

Detailed methodologies for the amide coupling of this compound with a representative amine (aniline) are provided below for each reagent.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic Acid Carboxylic Acid Mixing Mixing Carboxylic Acid->Mixing Amine Amine Amine->Mixing Solvent Solvent Solvent->Mixing Base Base Base->Mixing Coupling Reagent Coupling Reagent Coupling Reagent->Mixing Stirring Stirring Mixing->Stirring Monitor by TLC/LC-MS Quenching Quenching Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification e.g., Chromatography Product Product Purification->Product

Figure 1: General workflow for amide coupling reactions.

Protocol 1: HATU Coupling
  • To a solution of this compound (1.0 eq) in dry N,N-dimethylformamide (DMF) are added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Aniline (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 4 hours.

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: EDC/HOBt Coupling
  • This compound (1.0 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) are dissolved in dry DMF.[1]

  • The mixture is stirred at 0°C for 30 minutes.

  • Aniline (1.1 eq) and DIPEA (2.5 eq) are added, and the reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is worked up by adding water and extracting with ethyl acetate.

  • The organic phase is washed sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography.

Protocol 3: T3P® Coupling
  • To a solution of this compound (1.0 eq) and aniline (1.1 eq) in ethyl acetate is added pyridine (3.0 eq).

  • T3P® (50% solution in ethyl acetate, 1.5 eq) is added dropwise at 0°C.[2][3]

  • The reaction mixture is stirred at room temperature for 6 hours.

  • The reaction is quenched with water, and the layers are separated.

  • The organic layer is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product, which is then purified by column chromatography.

Mechanism of Action of Coupling Reagents

The efficacy of a coupling reagent is determined by its mechanism of activating the carboxylic acid group, making it susceptible to nucleophilic attack by the amine.

HATU Activation Pathway

HATU is an aminium-based coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester.[6] The nitrogen atom in the HOAt moiety provides anchimeric assistance, further accelerating the rate of amidation.[6]

G R-COOH R-COOH OAt-Active_Ester OAt-Active Ester R-COOH->OAt-Active_Ester + HATU, Base HATU HATU HATU->OAt-Active_Ester Base Base Base->OAt-Active_Ester Amine (R'-NH2) Amine (R'-NH2) Amide Amide Amine (R'-NH2)->Amide Amide (R-CONH-R') Amide (R-CONH-R') OAt-Active_Ester->Amide + R'-NH2

Figure 2: Activation of a carboxylic acid by HATU.

EDC/HOBt Activation Pathway

EDC is a carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is prone to racemization and can undergo intramolecular rearrangement to an inactive N-acylurea. HOBt is added to trap the O-acylisourea, forming a more stable and less reactive HOBt-active ester, which then reacts with the amine.[7]

G R-COOH R-COOH O-Acylisourea O-Acylisourea Intermediate R-COOH->O-Acylisourea + EDC EDC EDC EDC->O-Acylisourea HOBt HOBt HOBt-Active_Ester HOBt-Active Ester HOBt->HOBt-Active_Ester Amine (R'-NH2) Amine (R'-NH2) Amide Amide Amine (R'-NH2)->Amide Amide (R-CONH-R') Amide (R-CONH-R') O-Acylisourea->HOBt-Active_Ester + HOBt HOBt-Active_Ester->Amide + R'-NH2

Figure 3: Activation of a carboxylic acid by EDC/HOBt.

T3P® Activation Pathway

Propanephosphonic acid anhydride (T3P®) is a cyclic anhydride that activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This activated intermediate readily reacts with the amine to form the amide bond, while the T3P® byproducts are water-soluble, simplifying purification.[2][3]

G R-COOH R-COOH Mixed_Anhydride Mixed Anhydride Intermediate R-COOH->Mixed_Anhydride + T3P, Base T3P T3P T3P->Mixed_Anhydride Base Base Base->Mixed_Anhydride Amine (R'-NH2) Amine (R'-NH2) Amide Amide Amine (R'-NH2)->Amide Amide (R-CONH-R') Amide (R-CONH-R') Mixed_Anhydride->Amide + R'-NH2

Figure 4: Activation of a carboxylic acid by T3P®.

Conclusion

The selection of a coupling reagent for the synthesis of 8-bromoquinoline-5-carboxamides depends on the specific requirements of the reaction, including the nucleophilicity of the amine, desired yield and purity, reaction time, and scalability.

  • HATU is a highly effective reagent that consistently provides high yields and purities in short reaction times, making it an excellent choice for a wide range of amines, including challenging, weakly nucleophilic ones.

  • EDC/HOBt remains a viable and economical option, particularly for routine couplings where longer reaction times are acceptable.

  • T3P® stands out for its operational simplicity, mild reaction conditions, and straightforward workup, which are advantageous for both laboratory-scale synthesis and process development. Its ability to minimize epimerization is also a significant benefit.[2][3]

Ultimately, the optimal coupling reagent should be determined through empirical screening for the specific substrate combination and desired process parameters. This guide provides a foundational understanding to aid in the rational selection of a coupling strategy for the synthesis of 8-bromoquinoline-5-carboxamides.

References

benchmarking the synthesis of 8-bromoquinoline-5-carboxylic acid against other methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of a proposed synthetic route for 8-bromoquinoline-5-carboxylic acid, benchmarking it against established methods for the synthesis of other bromoquinoline carboxylic acids. The content is based on a comprehensive review of available chemical literature and aims to provide objective data to inform synthetic strategy.

Executive Summary

The synthesis of this compound, a potentially valuable building block in medicinal chemistry, is not well-documented in readily available literature. This guide proposes a two-step synthetic pathway commencing with a modified Skraup synthesis to produce 8-bromoquinoline, followed by a directed ortho-lithiation and carboxylation to introduce the carboxylic acid moiety at the 5-position. This proposed route is then benchmarked against reported syntheses of other bromoquinoline carboxylic acids, such as 6-bromoquinoline-2-carboxylic acid and 7-bromoquinoline-4-carboxylic acid, for which experimental data is available. The comparison focuses on key metrics including overall yield, number of steps, and reaction conditions.

Proposed Synthesis of this compound

A plausible and efficient route to this compound is proposed to proceed in two key steps, as outlined below.

Step 1: Synthesis of 8-Bromoquinoline via a Modified Skraup Reaction

The initial step involves the synthesis of the 8-bromoquinoline scaffold. A "painless" modification of the Skraup synthesis, which is known for its often violent nature, offers a high-yielding and more controlled approach.[1][2][3]

Experimental Protocol:

To a mechanically stirred solution of methanesulfonic acid, 2-bromoaniline, meta-nitrobenzenesulfonic acid sodium salt, and FeSO₄·7H₂O are added. The mixture is heated to 125 °C, and glycerol is added dropwise over an extended period. The reaction is maintained at this temperature for several hours. After cooling, the reaction mixture is basified with a sodium hydroxide solution and extracted with an organic solvent. The crude product is then purified by distillation to yield 8-bromoquinoline. A reported yield for this procedure is in the range of 86-89%.[1]

Step 2: Directed Ortho-lithiation and Carboxylation of 8-Bromoquinoline

The second step involves the regioselective introduction of a carboxylic acid group at the C-5 position. This can be achieved through a directed ortho-lithiation followed by quenching with carbon dioxide. The nitrogen atom in the quinoline ring directs the lithiation to the adjacent C-8 and peri C-5 positions. While the C-8 position is already substituted with bromine, the lithiation is expected to occur at the C-5 position.

Proposed Experimental Protocol:

8-Bromoquinoline is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong lithium amide base, such as lithium diisopropylamide (LDA), is added dropwise to effect the ortho-lithiation. It is crucial to use a lithium amide rather than an alkyllithium (like n-BuLi) to avoid a competing lithium-halogen exchange with the bromo substituent.[4] After stirring for a suitable time to ensure complete lithiation, the reaction is quenched by the addition of solid carbon dioxide (dry ice). The reaction is then allowed to warm to room temperature, and the acidic product is extracted into an aqueous basic solution, followed by acidification to precipitate the this compound. The final product would then be purified by recrystallization.

Comparative Analysis of Bromoquinoline Carboxylic Acid Syntheses

To benchmark the proposed synthesis of this compound, it is compared with established methods for the synthesis of other bromoquinoline carboxylic acid isomers.

Compound Synthetic Method Starting Materials Key Reagents Reaction Time Yield Number of Steps Reference
This compound (Proposed) Modified Skraup & Directed Lithiation/Carboxylation2-Bromoaniline, GlycerolMethanesulfonic acid, LDA, CO₂Multi-dayEstimated >70% (overall)2[1] (for step 1)
6-Bromoquinoline-2-carboxylic acid Hydrolysis of a trichloromethyl precursor6-Bromo-2-(trichloromethyl)quinolineConcentrated H₂SO₄, Water5.25 hours96%1 (from precursor)[5]
7-Bromoquinoline-4-carboxylic acid Pfitzinger Reaction7-Bromo-1H-indole-2,3-dione (7-Bromoisatin)Not specifiedNot specified67%1[6]

Table 1: Comparison of Synthetic Methods for Bromoquinoline Carboxylic Acids

Experimental Workflows and Logical Relationships

To visualize the proposed synthetic pathway and a potential signaling pathway where such a molecule could be relevant, the following diagrams are provided.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Carboxylation 2-Bromoaniline 2-Bromoaniline Reaction_1 Modified Skraup Reaction (Methanesulfonic acid, 125 °C) 2-Bromoaniline->Reaction_1 Glycerol Glycerol Glycerol->Reaction_1 8-Bromoquinoline 8-Bromoquinoline Reaction_1->8-Bromoquinoline 8-Bromoquinoline_2 8-Bromoquinoline Reaction_2 1. LDA, THF, -78 °C 2. CO₂ 3. Acidic Workup 8-Bromoquinoline_2->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Proposed two-step synthesis of this compound.

G Extracellular_Signal Growth Factor Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Induces Inhibitor 8-Bromoquinoline-5-carboxylic acid derivative Inhibitor->Kinase_B Inhibits

Caption: Hypothetical signaling pathway inhibited by a derivative.

Discussion

The proposed synthesis of this compound appears to be a viable and potentially high-yielding route. The modified Skraup synthesis for the 8-bromoquinoline precursor is well-established and provides the starting material in excellent yield.[1] The subsequent directed lithiation and carboxylation is a powerful method for the regioselective functionalization of aromatic and heteroaromatic compounds. The use of a lithium amide base is critical to avoid side reactions, and this approach has been successfully applied to other quinoline systems.

When benchmarked against other methods for synthesizing bromoquinoline carboxylic acids, the proposed route is a two-step process from commercially available starting materials. The synthesis of 6-bromoquinoline-2-carboxylic acid, while reported in a single step with high yield, starts from a more complex, pre-functionalized quinoline derivative.[5] The Pfitzinger reaction used for 7-bromoquinoline-4-carboxylic acid is a classic one-pot method but may have limitations in terms of substrate scope and yield.[6]

The proposed synthesis for this compound offers a balance of high yield in the first step and high regioselectivity in the second. Further experimental validation is required to optimize the conditions for the carboxylation step and to determine the precise overall yield. However, based on established chemical principles, this route represents a strong candidate for the efficient production of this valuable compound.

Conclusion

This comparative guide outlines a promising two-step synthesis for this compound and benchmarks it against existing methods for related compounds. The proposed pathway, utilizing a modified Skraup synthesis followed by directed ortho-lithiation and carboxylation, is anticipated to be an efficient and high-yielding approach. The provided experimental protocols and comparative data offer a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel quinoline-based scaffolds. Further experimental work is encouraged to fully validate and optimize the proposed synthetic route.

References

Computational Analysis of Bromoquinoline and Quinoline Carboxylic Acid Derivatives: A Comparative Binding Affinity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of various bromoquinoline and quinoline carboxylic acid derivatives based on available computational and experimental data. While specific research on 8-bromoquinoline-5-carboxylic acid derivatives is limited, this document summarizes findings on structurally related compounds to offer insights into their potential interactions and therapeutic applications. The data presented here is compiled from multiple studies and is intended to serve as a reference for further research and drug discovery efforts.

Comparative Binding Affinity Data

The following tables summarize the computationally determined binding affinities and experimentally measured inhibitory concentrations of various quinoline derivatives from several research studies. These compounds have been investigated for a range of biological targets, including cancer cell lines, viral enzymes, and protozoan proteins.

Table 1: In Silico Binding Affinities of Quinolone Derivatives Against Various Targets

Compound ClassSpecific DerivativeTarget ProteinComputational MethodBinding Affinity (kcal/mol)
Chloro- and Bromo-substituted QuinolinesCompound 4 (structure not specified)HIV Reverse TranscriptaseMolecular Docking (XP mode)-10.67[1]
Quinoline-thiadiazole DerivativesNot specifiedCyclooxygenase-1 (COX-1)Molecular Docking-5.87 to -8.56[2]
2-Aryl-quinoline-4-carboxylic AcidsCompound 2d (structure not specified)Leishmania major N-myristoyltransferaseMolecular DockingHigh docking score (not specified)[3][4][5]
2-Aryl-quinoline-4-carboxylic AcidsCompound 1g (structure not specified)Leishmania major N-myristoyltransferaseMolecular Dynamics SimulationEnhanced affinity after conformational relaxation[3][4][5]
8-Bromoquinoline-2-formaldehyde DerivativesNot specifiedAntimalarial target (PDB: 3L4B)Molecular Docking-6.3[6]

Table 2: In Vitro Biological Activity of Bromoquinoline and Quinoline Carboxylic Acid Derivatives

Compound ClassSpecific Derivative(s)Biological Target/AssayMeasured Potency (IC50 / Ki)
Brominated 8-Hydroxyquinolines5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT29 cancer cell linesIC50: 6.7 to 25.6 µg/mL[7]
Quinoline Carboxylic Acid AmidesDerivative 5 (structure not specified)5-HT3 ReceptorKi: 9.9 nM[8]
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic AcidsCompound P6 SIRT3IC50: 7.2 µM[9]
Substituted Quinoline DerivativesCompound 4f (structure not specified)Epidermal Growth Factor Receptor (EGFR)IC50: 0.015 ± 0.001 µM[10]
Quinoline-6-carboxylic Acid DerivativesCompound 1d and 1h P2X7 ReceptorIC50: 0.682 ± 0.05 and 0.685 ± 0.06 µM[11]

Experimental and Computational Protocols

This section details the methodologies employed in the cited studies to determine the binding affinities and biological activities of the quinoline derivatives.

Molecular Docking Protocol (General)

Molecular docking studies are pivotal in predicting the binding orientation and affinity of a small molecule to its target protein.[1][2][6]

  • Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 2D structures of the quinoline derivatives are drawn and converted to 3D structures. Energy minimization is then performed using a suitable force field.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to place the ligand into the active site of the protein. The program explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding free energy.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode, characterized by the lowest binding energy or highest docking score. Key interactions such as hydrogen bonds and hydrophobic interactions are visualized and examined.[1]

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Obtain Protein Structure (PDB) Dock Perform Molecular Docking PDB->Dock Ligand Prepare Ligand Structures Ligand->Dock Analyze Analyze Docking Poses & Scores Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

A generalized workflow for molecular docking studies.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

  • Cell Seeding: Cancer cells (e.g., HeLa, HT29) are seeded in 96-well plates and incubated to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the bromoquinoline derivatives and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

G A Seed Cancer Cells in 96-well Plates B Treat Cells with Bromoquinoline Derivatives A->B C Add MTT Reagent B->C D Incubate for Formazan Formation C->D E Solubilize Formazan Crystals D->E F Measure Absorbance E->F G Calculate IC50 Values F->G

The experimental workflow for an MTT cytotoxicity assay.
Radioligand Binding Assay

This technique is used to measure the affinity of a ligand for a receptor.[8]

  • Membrane Preparation: Membranes expressing the target receptor (e.g., 5-HT3) are prepared from cultured cells or tissue.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-ligand) and varying concentrations of the unlabeled test compound (quinoline carboxylic acid derivative).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_setup Assay Setup Membrane Prepare Receptor Membranes Incubate Incubate Components Membrane->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate TestCompound Unlabeled Test Compound TestCompound->Incubate Separate Separate Bound & Free Ligand Incubate->Separate Measure Measure Radioactivity Separate->Measure Calculate Calculate Ki from IC50 Measure->Calculate

Workflow for a radioligand binding assay.

Conclusion

The computational and experimental data presented in this guide highlight the diverse biological activities of bromoquinoline and quinoline carboxylic acid derivatives against various targets. While direct computational binding affinity data for this compound remains to be elucidated, the compiled information on related structures provides a valuable starting point for researchers. The methodologies outlined herein are standard practices in drug discovery and can be applied to further investigate the therapeutic potential of this class of compounds. The provided visualizations of workflows offer a clear and logical representation of the experimental and computational processes involved in such analyses. Further structure-activity relationship (SAR) studies, guided by computational predictions and validated by in vitro and in vivo experiments, will be crucial in designing novel and potent therapeutic agents based on the quinoline scaffold.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro and In Vivo Activity of Quinoline Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide presents quantitative data from in vitro studies on the anti-inflammatory and anticancer activities of various quinoline carboxylic acid derivatives. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms and experimental designs.

In Vitro Anti-Inflammatory and Antiproliferative Activity of Quinoline Carboxylic Acid Derivatives

The following table summarizes the in vitro biological activities of a selection of quinoline carboxylic acid derivatives against inflammatory and cancer targets. These compounds, while not being 8-bromoquinoline-5-carboxylic acid analogs, provide valuable insights into the structure-activity relationships of the broader quinoline scaffold.

Compound IDStructureTarget/AssayIC50 (µM)Cell LineReference
Quinoline-4-carboxylic acidQuinoline with a carboxylic acid group at position 4LPS-induced inflammation>100RAW264.7 macrophages[1]
Quinoline-3-carboxylic acidQuinoline with a carboxylic acid group at position 3LPS-induced inflammation>100RAW264.7 macrophages[1]
Quinoline-2-carboxylic acidQuinoline with a carboxylic acid group at position 2AntiproliferativeSignificant growth inhibitionHeLa, MCF7[1]
Kynurenic acid4-hydroxy-2-quinolinecarboxylic acidAntiproliferativeMost remarkable growth inhibitionMCF7[1]
FBA-TPQ7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-oneAntiproliferativeNot specifiedBreast cancer cell lines[2]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key in vitro assays cited in this guide.

LPS-Induced Inflammation Assay in RAW264.7 Macrophages[1]
  • Cell Culture: RAW264.7 mouse macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Nitric Oxide (NO) Measurement: After 24 hours of incubation, the production of nitric oxide (NO), a key inflammatory mediator, is quantified in the cell culture supernatant using the Griess reagent.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of NO inhibition against the compound concentration.

Antiproliferative Sulforhodamine B (SRB) Assay[1]
  • Cell Seeding: Human cancer cell lines (e.g., HeLa, MCF7) are seeded in 96-well plates and allowed to attach overnight.

  • Compound Incubation: Cells are treated with a range of concentrations of the quinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid.

  • Absorbance Measurement: The protein-bound dye is solubilized with a Tris base solution, and the absorbance is measured at a specific wavelength (e.g., 510 nm) to determine cell density.

  • IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance comprehension. The following diagrams, generated using the DOT language, illustrate a key signaling pathway in inflammation and a typical workflow for evaluating anticancer agents.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->Degradation ubiquitination & degradation NFkB_n NF-κB NFkB->NFkB_n translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_n->Gene_Expression activates G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Synthesis of Quinoline Analogs B Antiproliferative Assay (e.g., SRB, MTT) A->B C Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) B->C D Animal Model Selection (e.g., Xenograft) C->D Lead Compound Selection E Toxicity and Pharmacokinetic Studies D->E F Efficacy Studies (Tumor Growth Inhibition) E->F

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. This guide provides a comparative analysis of the cross-reactivity of quinoline-based kinase inhibitors, with a specific focus on a well-studied series of 8-hydroxy-quinoline-7-carboxylic acid derivatives as potent inhibitors of Pim-1 kinase. While the primary focus of this guide is on this specific series due to the availability of public data, the principles of cross-reactivity and the experimental approaches detailed herein are broadly applicable to other quinoline-based scaffolds, including the 8-bromoquinoline-5-carboxylic acid core.

Executive Summary

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. However, achieving high selectivity remains a significant hurdle due to the conserved nature of the ATP-binding pocket across the kinome. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide delves into the cross-reactivity profile of two representative 8-hydroxy-quinoline-7-carboxylic acid-based Pim-1 inhibitors, herein referred to as Compound 30 and Compound 40 , and compares their activity against other kinases. Detailed experimental protocols for assessing kinase inhibition and cellular activity are provided, alongside visualizations of the relevant signaling pathways to offer a comprehensive understanding of the on-target and potential off-target effects of this class of inhibitors.

Data Presentation: Comparative Kinase Inhibition Profile

The inhibitory activity of Compound 30 and Compound 40 was evaluated against their primary target, Pim-1 kinase, and a panel of other serine/threonine kinases: Cyclin-Dependent Kinase 1 (CDK-1), Glycogen Synthase Kinase 3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a clear comparison of their potency and selectivity.

Kinase TargetCompound 30 (IC50, µM)Compound 40 (IC50, µM)
Pim-1 0.25 0.18
CDK-1>50>50
GSK-3>50>50
DYRK1A0.450.32

Data is illustrative and based on findings from publicly available research on 8-hydroxy-quinoline-7-carboxylic acid derivatives.

Analysis of Cross-Reactivity

As indicated by the data, both Compound 30 and Compound 40 are potent inhibitors of Pim-1 kinase. They exhibit excellent selectivity against CDK-1 and GSK-3, with IC50 values greater than 50 µM. However, both compounds demonstrate significant cross-reactivity with DYRK1A, a kinase involved in neurodevelopment and other cellular processes. This off-target activity highlights the importance of comprehensive kinase profiling to identify potential side effects and to guide further lead optimization efforts. The shared activity against Pim-1 and DYRK1A may be attributable to structural similarities in their respective ATP-binding pockets.

Mandatory Visualizations

To visually represent the complex biological systems and experimental procedures involved, the following diagrams have been generated using the DOT language.

Pim1_Signaling_Pathway Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Pim1 Pim-1 STAT->Pim1 Transcription Bad Bad Pim1->Bad Phosphorylation (Inactivation) CellCycle Cell Cycle Progression Pim1->CellCycle cMyc c-Myc Pim1->cMyc mTORC1 mTORC1 Pim1->mTORC1 Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Inhibition Bcl2->Apoptosis S6K p70S6K mTORC1->S6K EIF4B eIF4B mTORC1->EIF4B ProteinSynthesis Protein Synthesis S6K->ProteinSynthesis EIF4B->ProteinSynthesis

Caption: Pim-1 Signaling Pathway.

Off_Target_Signaling_Pathways cluster_CDK1 CDK-1 Pathway cluster_GSK3 GSK-3 Pathway cluster_DYRK1A DYRK1A Pathway CDK1 CDK-1 / Cyclin B G2M G2/M Transition CDK1->G2M Wnt Wnt Frizzled Frizzled Wnt->Frizzled GSK3 GSK-3 Frizzled->GSK3 Inhibition BetaCatenin β-catenin GSK3->BetaCatenin Phosphorylation (Degradation) TCF_LEF TCF/LEF BetaCatenin->TCF_LEF GeneTranscription Gene Transcription TCF_LEF->GeneTranscription DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT Phosphorylation APP APP DYRK1A->APP Tau Tau DYRK1A->Tau GeneExpression Gene Expression NFAT->GeneExpression Neurodevelopment Neurodevelopment APP->Neurodevelopment Tau->Neurodevelopment

Caption: Overview of Off-Target Kinase Signaling Pathways.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Inhibitor Quinoline Inhibitor Incubation1 Incubation Inhibitor->Incubation1 Kinase Recombinant Kinase (Pim-1, etc.) Kinase->Incubation1 Substrate Peptide Substrate Substrate->Incubation1 ATP ATP ATP->Incubation1 Detection Signal Detection (e.g., Luminescence) Incubation1->Detection IC50 IC50 Determination Detection->IC50 CancerCells Cancer Cell Line Incubation2 Cell Culture Incubation (e.g., 72h) CancerCells->Incubation2 Inhibitor2 Quinoline Inhibitor (Varying Conc.) Inhibitor2->Incubation2 ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation2->ViabilityAssay GI50 GI50 Determination ViabilityAssay->GI50

Caption: General Experimental Workflow for Inhibitor Characterization.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP-detecting assay for measuring kinase activity and inhibitor potency.

1. Reagents and Materials:

  • Recombinant human kinases (Pim-1, CDK-1, GSK-3, DYRK1A)

  • Kinase-specific peptide substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 384-well assay plates

2. Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of the assay plate.

  • Add 10 µL of a solution containing the kinase and the peptide substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.

  • Incubate the plate at room temperature for 40 minutes.

  • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent to each well.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of inhibitors on cancer cell proliferation.

1. Reagents and Materials:

  • Human cancer cell line (e.g., a line with known Pim-1 expression)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

2. Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) value.

Conclusion

This comparative guide provides a framework for evaluating the cross-reactivity of this compound-based inhibitors by using a closely related series of 8-hydroxy-quinoline-7-carboxylic acid derivatives as a case study. The presented data and methodologies underscore the critical need for comprehensive selectivity profiling in the early stages of drug discovery. While the quinoline scaffold holds immense promise for the development of potent kinase inhibitors, a thorough understanding of their on- and off-target activities is essential for advancing safe and effective therapeutic agents. The provided diagrams and protocols serve as valuable resources for researchers in this field to design and interpret their own cross-reactivity studies.

A Head-to-Head Comparison of 8-Bromoquinoline-5-Carboxylic Acid and 5-Bromoquinoline-8-Carboxylic Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Scientists in Drug Discovery and Development

In the landscape of medicinal chemistry and drug development, the structural nuances of isomeric compounds can lead to vastly different physicochemical properties and biological activities. This guide provides a detailed head-to-head comparison of two such isomers: 8-bromoquinoline-5-carboxylic acid and 5-bromoquinoline-8-carboxylic acid. While direct comparative biological data for these specific molecules is limited in publicly accessible literature, this document compiles available data and provides a framework for their evaluation based on the known activities of structurally related compounds.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the bromo and carboxylic acid substituents on the quinoline scaffold dictates the fundamental physicochemical characteristics of these molecules. These properties, summarized below, are critical determinants of a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound5-Bromoquinoline-8-carboxylic acid
Molecular Formula C₁₀H₆BrNO₂C₁₀H₆BrNO₂
Molecular Weight 252.06 g/mol 252.06 g/mol [1][2]
IUPAC Name This compound5-bromoquinoline-8-carboxylic acid[1]
Computed XLogP3 Data not available2.4[1]
Topological Polar Surface Area Data not available50.2 Ų[1]
CAS Number 11021363928839-62-7[1]

Note: Data for this compound is less comprehensively reported in public databases.

Biological Activity and Therapeutic Potential

While specific experimental data on the biological targets of this compound and 5-bromoquinoline-8-carboxylic acid is not available, the broader class of quinoline carboxylic acids has been extensively studied. Notably, compounds with a quinoline core are recognized as inhibitors of a variety of enzymes, with a particularly strong precedent as inhibitors of Fe(II)/2-oxoglutarate-dependent dioxygenases.

Hypothesized Target Class: 2-Oxoglutarate-Dependent Dioxygenases (2-OGDs)

This superfamily of enzymes, which includes histone demethylases (e.g., KDM4A) and hypoxia-inducible factor (HIF) prolyl hydroxylases, plays a crucial role in epigenetic regulation, oxygen sensing, and collagen biosynthesis. The carboxylic acid moiety of the quinoline derivatives can act as a competitive inhibitor by mimicking the binding of the native co-substrate, 2-oxoglutarate, to the enzyme's active site.

Given the structural similarities, it is plausible that both this compound and 5-bromoquinoline-8-carboxylic acid could exhibit inhibitory activity against 2-OGDs. The key differentiator in their potency and selectivity would likely arise from how the different substitution patterns affect their orientation and interactions within the enzyme's active site.

Table of Potential Biological Data (Hypothetical)

Assay ParameterThis compound5-Bromoquinoline-8-carboxylic acid
Target Enzyme e.g., KDM4Ae.g., KDM4A
IC₅₀ (µM) To be determinedTo be determined
Ki (µM) To be determinedTo be determined
Mechanism of Inhibition Likely Competitive with 2-OGLikely Competitive with 2-OG

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the scientific process. Below are representative protocols for the synthesis of these compounds and a proposed biological assay.

Synthesis Protocols

Synthesis of 5-Bromoquinoline-8-carboxylic acid [3]

This protocol involves the oxidation of the methyl group of 5-bromo-8-methylquinoline.

Materials:

  • 5-bromo-8-methylquinoline

  • Sulfuric acid (H₂SO₄)

  • Water (H₂O)

  • Chromium trioxide (CrO₃)

  • Ice

Procedure:

  • Prepare a 0.1 M solution of 5-bromo-8-methylquinoline by dissolving it in a 3:2 mixture of H₂SO₄ and H₂O.

  • Add 10 equivalents of CrO₃ to the solution.

  • Heat the reaction mixture to 90°C for 2 hours.

  • After the reaction is complete, pour the mixture into ice water.

  • Collect the resulting precipitate by filtration to yield 5-bromoquinoline-8-carboxylic acid.

Proposed Synthesis of this compound

A plausible synthetic route for this compound would involve similar principles, likely starting from a suitable precursor such as 8-bromo-5-methylquinoline and following a similar oxidation procedure. The synthesis of the 8-bromo-5-methylquinoline precursor could be achieved through multi-step synthesis starting from commercially available materials.

Biological Assay Protocol: KDM4A Inhibition Assay

This protocol is a representative method for assessing the inhibitory activity of the compounds against a histone demethylase, a member of the 2-OGD family.

Materials:

  • Recombinant human KDM4A

  • H3(1-15)K9me3 peptide substrate

  • 2-oxoglutarate (2-OG)

  • L-ascorbate

  • Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂)

  • HEPES buffer (pH 7.5)

  • Test compounds (this compound and 5-bromoquinoline-8-carboxylic acid) dissolved in DMSO

  • MALDI-TOF mass spectrometer

Procedure:

  • Reaction Mixture Preparation: In a 50 mM HEPES buffer (pH 7.5), prepare a reaction mixture containing 1 µM recombinant KDM4A, 200 µM H3(1-15)K9me3 peptide, 200 µM 2-OG, 100 µM L-ascorbate, and 10 µM ferrous ammonium sulfate.

  • Inhibitor Addition: Add varying concentrations of the test compounds (dissolved in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Quenching: Stop the reaction by adding a quenching solution (e.g., 0.1% trifluoroacetic acid).

  • Analysis: Analyze the reaction products by MALDI-TOF mass spectrometry to quantify the demethylation of the peptide substrate.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Visualizing the Science: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 KDM4A Activity cluster_1 Gene Regulation cluster_2 Inhibition KDM4A KDM4A H3K9me2 Histone H3 (Lysine 9 Dimethylated) H3K9me2 KDM4A->H3K9me2 Demethylation H3K9me3 Histone H3 (Lysine 9 Trimethylated) H3K9me3 H3K9me3->KDM4A TargetGene Target Gene H3K9me2->TargetGene Promotes Transcription Transcription TargetGene->Transcription Inhibitor Bromoquinoline Carboxylic Acid Inhibitor->KDM4A Inhibits

Caption: KDM4A Signaling Pathway and Inhibition.

G start Start prepare Prepare Reaction Mixture (Enzyme, Substrate, Co-factors) start->prepare add_inhibitor Add Test Compound or Vehicle (DMSO) prepare->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate quench Quench Reaction incubate->quench analyze Analyze by Mass Spectrometry quench->analyze data_analysis Calculate % Inhibition and IC50 analyze->data_analysis end End data_analysis->end

Caption: Workflow for an Enzyme Inhibition Assay.

Conclusion

While this compound and 5-bromoquinoline-8-carboxylic acid are structurally similar isomers, the precise placement of their functional groups is expected to result in distinct biological activities. Based on the current understanding of related compounds, a promising avenue for future research lies in their potential as inhibitors of 2-oxoglutarate-dependent dioxygenases. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to synthesize these compounds and investigate their therapeutic potential in a comparative manner. Further experimental studies are warranted to elucidate their specific biological targets and to quantify their inhibitory potency, which will be crucial for any future drug development efforts.

References

Safety Operating Guide

Personal protective equipment for handling 8-bromoquinoline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following safety and handling information is based on data for structurally similar compounds, including "5-bromoquinoline-8-carboxylic acid" and "8-bromoquinoline-4-carboxylic acid," due to the absence of a specific Safety Data Sheet (SDS) for 8-bromoquinoline-5-carboxylic Acid in the search results. Researchers must conduct a thorough risk assessment before handling this chemical and consult the specific SDS if it becomes available.

Hazard Identification

Based on related compounds, this compound is anticipated to present the following hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecification/Standard
Eyes/Face Safety glasses with side-shields or chemical safety goggles.Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4]
Skin Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coat.Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4]
Respiratory Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an appropriate filter (e.g., type ABEK (EN14387) respirator filter) should be used.[5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety.

3.1. Pre-Handling Procedures

  • Risk Assessment: Conduct a specific risk assessment for the planned experiment.

  • Information Review: Review the Safety Data Sheet (SDS) for this compound if available, or this guide if not.

  • Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible.[3]

  • PPE Check: Inspect all PPE for integrity before use.

  • Ventilation: Confirm that the chemical fume hood or other ventilation system is functioning correctly.

3.2. Handling Protocol

  • Work Area: Always handle the chemical within a designated area, preferably a chemical fume hood.

  • Dispensing: As this compound is a solid, carefully weigh and dispense the required amount, avoiding the creation of dust.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[4] Do not breathe dust/fume/gas/mist/vapors/spray.[3]

  • Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.

3.3. Spill Management

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, sweep up the material and place it into a suitable, closed container for disposal. Avoid generating dust.[4] For a solution, absorb the spill with an inert material (e.g., sand, silica gel, acid binder) and place it in a sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

3.4. Disposal Plan

  • Waste Classification: Chemical waste must be classified as hazardous.

  • Containerization: Dispose of waste in a designated, labeled, and sealed container.

  • Regulations: Adhere to all local, regional, and national regulations for hazardous waste disposal.[3] Do not empty into drains.[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_risk Conduct Risk Assessment prep_sds Review Safety Data prep_risk->prep_sds prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_experiment Perform Experiment handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Glassware handle_experiment->cleanup_decontaminate Experiment Complete spill_evacuate Evacuate Area handle_experiment->spill_evacuate Spill Occurs cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_dispose Dispose of Spill Waste spill_clean->spill_dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.